molecular formula C20H22N6O B15578703 (E/Z)-THZ1 dihydrochloride

(E/Z)-THZ1 dihydrochloride

Katalognummer: B15578703
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: NLCDEDGBGOOSNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E/Z)-THZ1 dihydrochloride is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H22N6O

Molekulargewicht

362.4 g/mol

IUPAC-Name

1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]ethanone

InChI

InChI=1S/C20H22N6O/c1-13(27)14-6-8-16(9-7-14)22-20-21-11-10-18(24-20)23-19-12-17(25-26-19)15-4-2-3-5-15/h6-12,15H,2-5H2,1H3,(H3,21,22,23,24,25,26)

InChI-Schlüssel

NLCDEDGBGOOSNV-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of (E/Z)-THZ1 Dihydrochloride (B599025)

Introduction

(E/Z)-THZ1 dihydrochloride is a potent and selective, first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It has emerged as a significant tool in cancer research and a promising therapeutic candidate for cancers exhibiting transcriptional addiction.[3][4][5] THZ1 operates through a unique mechanism that combines ATP-site binding with an allosteric covalent modification, affording it high potency and selectivity.[3][6] This guide provides a detailed examination of its core mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

The primary molecular target of THZ1 is CDK7, a kinase with dual roles in regulating the cell cycle and gene transcription.[7][8]

Covalent and Irreversible Inhibition of CDK7

THZ1 is a phenylaminopyrimidine compound featuring a reactive acrylamide (B121943) group.[3][9] Its mechanism is distinguished by its ability to form an irreversible covalent bond with Cysteine 312 (Cys312), a residue located outside the canonical ATP-binding pocket of CDK7.[3][4] This unique interaction provides an unanticipated means of achieving high selectivity for CDK7 over other kinases, which has been a significant challenge in the development of CDK inhibitors.[3][4] A non-reactive analog, THZ1-R, which lacks the acrylamide moiety, shows significantly diminished activity, confirming the importance of this covalent interaction.[3]

Dual Impact on Transcription and Cell Cycle

CDK7 functions as a critical component of two major cellular complexes:

  • Transcription Factor IIH (TFIIH): As part of TFIIH, CDK7 is essential for the initiation of transcription by RNA Polymerase II (RNAPII). It phosphorylates the C-terminal domain (CTD) of the largest subunit of RNAPII (Rpb1) at Serine 5 (Ser5) and Serine 7 (Ser7).[10][11][12] This phosphorylation is a key step for promoter clearance, elongation, and co-transcriptional mRNA processing, including capping.[12]

  • CDK-Activating Kinase (CAK) Complex: CDK7, along with Cyclin H and MAT1, forms the CAK complex, which is responsible for the phosphorylation and subsequent activation of other cell cycle-regulating CDKs, such as CDK1, CDK2, CDK4, and CDK6.[5][8]

By inhibiting CDK7, THZ1 disrupts both of these fundamental cellular processes.

THZ1's most profound effect is the suppression of transcription. Inhibition of CDK7 leads to a global decrease in the phosphorylation of the RNAPII CTD at Ser5 and Ser7.[3][6] This has several downstream consequences:

  • Impaired Transcription Initiation and Elongation: The lack of proper RNAPII phosphorylation prevents the transition from transcription initiation to productive elongation.[12]

  • Defects in mRNA Capping and Pausing: THZ1 treatment causes defects in the co-transcriptional capping of nascent RNA and disrupts promoter-proximal pausing by preventing the loading of DSIF and NELF factors.[12]

  • Preferential Suppression of Super-Enhancer-Driven Genes: Cancer cells are often "addicted" to the high-level expression of specific oncogenes (e.g., MYC, RUNX1) that are driven by large regulatory elements known as super-enhancers.[3][12] The transcription of these genes is exceptionally sensitive to perturbations in CDK7 activity, making them highly susceptible to THZ1 inhibition at low doses.[3][5] This selective vulnerability contributes to THZ1's therapeutic window, as normal cells are less dependent on such transcriptional amplification.[4]

Through its inhibition of CAK activity, THZ1 prevents the activation of cell cycle CDKs. This leads to a disruption of cell cycle progression, often resulting in G1/S or G2/M phase arrest.[10][13] This effect contributes to the potent anti-proliferative activity of the compound.

Induction of Apoptosis

The transcriptional suppression of key survival proteins is a major consequence of THZ1 treatment. By inhibiting the expression of short-lived anti-apoptotic proteins like MCL-1, BCL-2, and XIAP, THZ1 shifts the cellular balance towards programmed cell death.[3][5][10] This induction of apoptosis is a primary driver of its cytotoxic effects in cancer cells.

Quantitative Data

The potency of THZ1 has been quantified across biochemical assays and various cancer cell lines.

ParameterTarget/Cell LineValueReference
IC₅₀ CDK7 (biochemical assay)3.2 nM[1][2][14]
IC₅₀ CDK12 (biochemical assay)250 nM[15]
IC₅₀ Jurkat (T-ALL)50 nM[2]
IC₅₀ Loucy (T-ALL)0.55 nM[2]
IC₅₀ KOPTK1 (T-ALL)0.49 nM[15]
IC₅₀ Neuroblastoma Cell Lines8 - 40 nM[16]
IC₅₀ Urothelial Carcinoma Cell LinesDose-dependent cytotoxicity observed up to 750 nM[10]

T-ALL: T-cell Acute Lymphoblastic Leukemia

Experimental Protocols

The mechanism of THZ1 has been elucidated through a variety of standard and advanced molecular biology techniques.

Kinase Inhibition Assay (e.g., LanthaScreen™)
  • Objective: To determine the IC₅₀ value of THZ1 against CDK7 kinase activity.

  • Methodology:

    • Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a europium-labeled anti-tag antibody and a fluorescently-labeled ATP tracer.

    • Serial dilutions of THZ1 (or DMSO control) are added to the reaction. Time-dependent inhibition can be assessed by pre-incubating the enzyme with the inhibitor for varying durations (e.g., 20, 60, 180 minutes) before adding ATP.[3]

    • The binding of the tracer to the kinase results in a high FRET (Förster Resonance Energy Transfer) signal.

    • Inhibition is measured by the displacement of the tracer by THZ1, leading to a decrease in the FRET signal.

    • The signal is read on a fluorescence plate reader, and IC₅₀ values are calculated using non-linear regression analysis.

Cell Viability and Proliferation Assay (e.g., Resazurin (B115843) or CCK-8)
  • Objective: To measure the anti-proliferative effect of THZ1 on cancer cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of THZ1 concentrations for a specified period (e.g., 72 hours).[3]

    • Resazurin (or CCK-8) solution is added to each well and incubated for 1-4 hours.

    • Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

    • Fluorescence or absorbance is measured using a plate reader.

    • Results are normalized to DMSO-treated control cells, and IC₅₀ values are determined.

Western Blotting for Protein Expression and Phosphorylation
  • Objective: To assess the effect of THZ1 on target protein levels and phosphorylation status.

  • Methodology:

    • Cancer cells (e.g., Jurkat, Loucy) are treated with THZ1 (e.g., 50-500 nM) or DMSO for a set time (e.g., 4-24 hours).[3][5]

    • Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is quantified using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) and incubated overnight with primary antibodies against targets such as:

      • Phospho-RNAPII CTD (Ser2, Ser5, Ser7)

      • Total RNAPII

      • c-MYC, MCL-1, BCL-2

      • Cleaved PARP, Cleaved Caspase-3 (for apoptosis)

      • β-actin or α-Tubulin (as loading controls).[1][5]

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies.

    • Proteins are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Objective: To quantify the induction of apoptosis by THZ1.

  • Methodology:

    • Cells are treated with THZ1 at various concentrations for 24-48 hours.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cells, followed by incubation in the dark for 15 minutes.

    • Samples are analyzed on a flow cytometer.

    • Data are analyzed to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]

Precision Nuclear Run-on Transcription Sequencing (PRO-seq)
  • Objective: To define the global effects of THZ1 on RNA Polymerase II dynamics at high resolution.

  • Methodology:

    • Cells are treated with THZ1 for a short duration (e.g., 4 hours).

    • Cells are permeabilized, and a nuclear run-on assay is performed in the presence of biotin-NTPs, allowing nascent transcripts to be labeled.

    • The reaction is stopped, and total RNA is isolated.

    • Biotinylated nascent RNA is captured using streptavidin beads.

    • The captured RNA is then processed for next-generation sequencing, including adapter ligation and reverse transcription.

    • Sequencing data is mapped to the genome to analyze the distribution and density of active RNA polymerase, revealing effects on promoter-proximal pausing, elongation, and transcription termination.[11]

Visualizations

Signaling Pathway of THZ1 Action

THZ1_Mechanism cluster_transcription Transcriptional Regulation cluster_cellcycle Cell Cycle Control THZ1 THZ1 CDK7 CDK7 THZ1->CDK7 Covalent Inhibition TFIIH TFIIH Complex THZ1->TFIIH CAK CAK Complex THZ1->CAK CellCycle Cell Cycle Progression THZ1->CellCycle Leads to CDK7->TFIIH CDK7->CAK pRNAPII Phosphorylated RNAPII (p-Ser5, p-Ser7) TFIIH->pRNAPII Phosphorylates pCellCycleCDKs Active CDKs CAK->pCellCycleCDKs Activates RNAPII RNA Polymerase II (Unphosphorylated CTD) Transcription Transcription Initiation & Elongation pRNAPII->Transcription Oncogenes Oncogene Expression (e.g., MYC, RUNX1) Transcription->Oncogenes AntiApoptotic Anti-Apoptotic Proteins (e.g., MCL-1, BCL-2) Transcription->AntiApoptotic Apoptosis Apoptosis Transcription->Apoptosis AntiApoptotic->Apoptosis CellCycleCDKs Cell Cycle CDKs (CDK1, 2, 4, 6) pCellCycleCDKs->CellCycle CellCycleArrest Cell Cycle Arrest

Caption: Core mechanism of THZ1, inhibiting CDK7 to disrupt transcription and cell cycle control.

Experimental Workflow: Western Blot Analysis

WB_Workflow start 1. Cell Culture (e.g., Jurkat cells) treatment 2. Treatment - THZ1 (50-500 nM) - DMSO Control start->treatment lysis 3. Cell Lysis (RIPA Buffer) treatment->lysis quant 4. Protein Quantification (BCA Assay) lysis->quant sds 5. SDS-PAGE quant->sds transfer 6. PVDF Transfer sds->transfer block 7. Blocking (5% Milk / BSA) transfer->block primary 8. Primary Antibody Incubation (e.g., anti-p-RNAPII Ser5) block->primary secondary 9. Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect 10. ECL Detection secondary->detect analysis 11. Data Analysis (Compare THZ1 vs. Control) detect->analysis

Caption: Standard workflow for Western blot analysis to assess THZ1's effect on protein phosphorylation.

Mechanisms of Resistance

As with many targeted therapies, cancer cells can develop resistance to THZ1. A primary mechanism of acquired resistance has been identified as the upregulation of multidrug resistance transporters, specifically ABCB1 and ABCG2.[16][17] These transporters actively efflux THZ1 from the cell, preventing it from reaching its intracellular target, CDK7, thereby rendering the drug ineffective.[16][17] This highlights the importance of developing next-generation inhibitors that can evade these efflux pumps.[16]

Conclusion

This compound is a highly specific covalent inhibitor of CDK7 that exerts its potent anti-cancer effects through the dual inhibition of transcription and cell cycle progression. Its unique mechanism of targeting a non-catalytic cysteine confers selectivity and irreversible action. By disrupting the phosphorylation of RNA Polymerase II, THZ1 preferentially targets cancer cells that are dependent on the high-level transcription of oncogenes, leading to cell cycle arrest and apoptosis. The detailed understanding of its mechanism of action, supported by robust experimental data, solidifies its role as a critical tool for cancer biology and provides a strong rationale for the clinical development of CDK7 inhibitors.

References

(E/Z)-THZ1 Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its discovery has provided a powerful tool to probe the roles of CDK7 in transcription and cell cycle regulation and has opened new avenues for therapeutic intervention in cancers exhibiting transcriptional addiction. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (E/Z)-THZ1 dihydrochloride, complete with detailed experimental protocols and quantitative data to support further research and development.

Discovery and Rationale

(E/Z)-THZ1 was identified through a cell-based screening approach aimed at discovering novel inhibitors of cancer cell proliferation. The rationale behind targeting CDK7 stems from its dual role in fundamental cellular processes. CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs to drive cell cycle progression. Furthermore, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcription initiation and elongation. In many cancers, there is a heightened reliance on transcriptional programs driven by super-enhancers to maintain their oncogenic state, making CDK7 an attractive therapeutic target.

Chemical Synthesis

The synthesis of this compound is a multi-step process. A detailed, step-by-step protocol is outlined below.

Synthesis of (E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide (THZ1)

A detailed, step-by-step synthesis protocol for THZ1 is not publicly available in the provided search results. Commercial vendors supply the compound, but the proprietary synthesis methods are not disclosed. The synthesis would likely involve the coupling of three key fragments: a 4-(1H-indol-3-yl)-5-chloropyrimidin-2-amine core, a 3-aminophenyl linker, and a 4-((E)-4-(dimethylamino)but-2-enamido)benzoyl side chain. The final step would involve the formation of the dihydrochloride salt.

Mechanism of Action

THZ1 is a covalent inhibitor of CDK7, exhibiting a unique mechanism of action. It forms a covalent bond with a non-catalytic cysteine residue, Cys312, located outside of the ATP-binding pocket of CDK7. This irreversible binding leads to sustained inhibition of CDK7's kinase activity. The selectivity of THZ1 for CDK7 over other kinases is attributed to the unique location of this cysteine residue.[1]

The inhibition of CDK7 by THZ1 has two major downstream consequences:

  • Transcriptional Inhibition: By inhibiting the phosphorylation of the RNAPII CTD, particularly at Serine 5 and Serine 7, THZ1 effectively stalls transcription initiation and elongation.[2] This leads to a global downregulation of transcription, with a pronounced effect on genes associated with super-enhancers, many of which are key oncogenic drivers.

  • Cell Cycle Arrest: As the kinase component of the CAK complex, CDK7 is responsible for activating other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6. Inhibition of CDK7 by THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[3]

Quantitative Biological Data

The biological activity of (E/Z)-THZ1 has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

ParameterValueAssay ConditionsReference
IC50 (CDK7) 3.2 nMIn vitro kinase assay[4]
IC50 (Jurkat cells) 50 nMCell proliferation assay (72 h)
IC50 (Loucy cells) 0.55 nMCell proliferation assay (72 h)
Kd (CDK7) 1.8 nMLanthaScreen® Eu Kinase Binding Assay (180 min)

Table 1: In Vitro and Cellular Potency of THZ1

Cell LineCancer TypeIC50 (nM)
KOPT-K1T-cell acute lymphoblastic leukemia~10
MOLT-4T-cell acute lymphoblastic leukemia~20
HCT116Colorectal carcinoma~100
A549Lung carcinoma~150

Table 2: Anti-proliferative Activity of THZ1 in Various Cancer Cell Lines

Experimental Protocols

Detailed methodologies for the key experiments used to characterize (E/Z)-THZ1 are provided below.

In Vitro CDK7 Kinase Assay

Objective: To determine the direct inhibitory effect of THZ1 on the kinase activity of the CDK7/Cyclin H/MAT1 complex.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate: Biotinylated peptide derived from the C-terminal domain of RNA Polymerase II (e.g., Biotin-YSPTSPS-NH₂)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the CDK7/Cyclin H/MAT1 complex and the peptide substrate to the kinase buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • To assess time-dependent inhibition, pre-incubate the enzyme and inhibitor for varying durations (e.g., 30, 60, 120 minutes) at room temperature before initiating the reaction.

  • Initiate the kinase reaction by adding ATP to a final concentration near the Km for CDK7.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of THZ1 relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of THZ1 on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Jurkat, Loucy)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of THZ1 or DMSO (vehicle control).

  • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Western Blot Analysis of RNAPII CTD Phosphorylation

Objective: To determine the effect of THZ1 on the phosphorylation status of the RNAPII C-terminal domain in cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-total RNAPII, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 4-6 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated RNAPII levels to total RNAPII and the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by (E/Z)-THZ1 and a typical experimental workflow for its characterization.

THZ1_Mechanism_of_Action cluster_Transcription Transcription Regulation cluster_Cell_Cycle Cell Cycle Control TFIIH TFIIH Complex CDK7 CDK7 RNAPII_CTD RNAPII CTD CDK7->RNAPII_CTD P p_RNAPII_CTD p-RNAPII CTD (Ser5, Ser7) Transcription_Initiation Transcription Initiation & Elongation p_RNAPII_CTD->Transcription_Initiation Gene_Expression Gene Expression (e.g., MYC, MCL1) Transcription_Initiation->Gene_Expression CAK CAK Complex CDK7_CAK CDK7 CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CDK7_CAK->CDK1_2_4_6 P p_CDKs p-CDKs Cell_Cycle_Progression Cell Cycle Progression (G1/S, G2/M) p_CDKs->Cell_Cycle_Progression THZ1 (E/Z)-THZ1 THZ1->CDK7 Covalent Inhibition THZ1->CDK7_CAK Covalent Inhibition

Caption: Mechanism of action of (E/Z)-THZ1.

Experimental_Workflow Start Start: Hypothesis (CDK7 as a target) Synthesis Chemical Synthesis of This compound Start->Synthesis Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Synthesis->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (Determine cellular IC50) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Western Blot for p-RNAPII CTD Cell_Based_Assay->Mechanism_Study Downstream_Effects Cell Cycle Analysis Apoptosis Assays Mechanism_Study->Downstream_Effects In_Vivo_Studies Xenograft Models Downstream_Effects->In_Vivo_Studies Conclusion Conclusion: Efficacy and Mechanism In_Vivo_Studies->Conclusion

Caption: Experimental workflow for THZ1 characterization.

Conclusion

This compound is a landmark molecule in the study of transcriptional regulation and cell cycle control. Its unique covalent mechanism of action provides a high degree of potency and selectivity for CDK7, making it an invaluable research tool and a promising lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive resource for researchers to understand and further investigate the potential of (E/Z)-THZ1 and other CDK7 inhibitors in the context of oncology and beyond.

References

(E/Z)-THZ1 Dihydrochloride: A Technical Guide to its Effects on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the effects of (E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), on cell cycle progression. It consolidates key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action: The Dual Role of CDK7

(E/Z)-THZ1 exerts its effects by covalently binding to and inhibiting CDK7, a kinase with a pivotal dual function in two fundamental cellular processes: transcription and cell cycle control.[1]

  • Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine residues 2, 5, and 7.[1][2] This phosphorylation is a critical step for the initiation and elongation phase of transcription.[1] THZ1's inhibition of this function leads to widespread suppression of transcription, particularly affecting genes with super-enhancers that are crucial for cancer cell identity and survival.[2][3]

  • Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex.[4][5] In this role, it phosphorylates and activates other key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, through T-loop phosphorylation.[6] The activation of these downstream CDKs is essential for the orderly progression through the different phases of the cell cycle.[6]

By inhibiting both functions, THZ1 effectively decouples the transcriptional machinery required for oncogene expression and simultaneously halts the cell division cycle, leading to potent anti-tumor activity.[4][7]

Impact on Cell Cycle Progression

The primary consequence of CDK7 inhibition by THZ1 on cell division is the induction of cell cycle arrest. While the specific phase of arrest can be cell-line dependent, a predominant effect observed across numerous cancer types is a block at the G2/M transition.[4][6][7] In some contexts, such as in HCT116 colon cancer cells, a dual arrest at both G1/S and G2/M has been reported.[6]

The G2/M arrest is mechanistically linked to the disruption of the CDK1/Cyclin B1 complex, which is indispensable for entry into mitosis.[4] Studies in cervical cancer and lens epithelial cells have shown that THZ1 treatment leads to a significant, dose-dependent reduction in the phosphorylation of CDK1 and a decrease in the expression of its regulatory partner, Cyclin B1.[4][8] This prevents cells from transitioning from the G2 phase into mitosis, resulting in their accumulation in the G2/M phase.[4]

Furthermore, THZ1 treatment has been shown to downregulate the expression of numerous other genes crucial for cell cycle progression, including CDK2, CDK6, CDC6, CCNA2, and PLK1.[7][9]

Quantitative Data on Cell Cycle Effects

The following tables summarize the quantitative effects of THZ1 on cell cycle distribution and key molecular markers in various cancer cell lines.

Table 1: Effect of THZ1 on Cell Cycle Phase Distribution

Cell LineCancer TypeTHZ1 ConcentrationTreatment DurationKey ObservationReference
HeLa, SiHa, CaSkiCervical CancerVaries by cell line24 hoursConspicuous increase in G2/M phase, decrease in S phase.[4]
NALM6, REHB-cell Acute Lymphocytic Leukemia (B-ALL)12.5-50 nM (NALM6), 6.25-25 nM (REH)24 hoursDose-dependent arrest at the G2/M phase.[7]
Jurkat, LoucyT-cell Acute Lymphoblastic Leukemia (T-ALL)50 nM24-48 hoursTime-dependent cell cycle arrest.[10]
Lens Epithelial Cells (LECs)N/A100-800 nM24 hoursDose-dependent accumulation of cells in the G2/M phase.[8]
MYCN-amplified NB cellsNeuroblastomaNot specifiedNot specifiedCell cycle arrest at G2/M phase.[6]

Table 2: Effect of THZ1 on Key Cell Cycle Regulatory Proteins

Cell LineCancer TypeTHZ1 ConcentrationTreatment DurationKey Molecular ChangesReference
HeLa, SiHaCervical Cancer50 nM48 hoursDose-dependent reduction in phospho-CDK1 and Cyclin B1.[4]
NALM6, REHB-cell Acute Lymphocytic Leukemia (B-ALL)Not specifiedNot specifiedDownregulation of CDK1, CDK2, CDK6, CDK8 mRNA.[7]
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)50-200 nM3 hoursReduction in T-loop phosphorylation of CDK1 and CDK2.[10]
Lens Epithelial Cells (LECs)N/A100-400 nM24 hoursDecreased mRNA and protein levels of CDK1 and Cyclin B1.[8]
H1299Non-Small Cell Lung Cancer (NSCLC)50 nMNot specifiedSuppressed mRNA expression of G2/M genes (CDK1, CCNB, CDC25B).[6]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of THZ1's effects on the cell cycle.

This assay quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[2]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of (E/Z)-THZ1 dihydrochloride or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[2][7]

  • Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach adherent cells using trypsin-EDTA. Collect all cells, including those in the supernatant, by centrifugation.

  • Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol (B145695) dropwise while vortexing at a low speed to prevent cell clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[2]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye, such as Propidium Iodide (PI) or DAPI, and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content. A typical cell cycle histogram will show two peaks, representing cells in the G1 (2n DNA content) and G2/M (4n DNA content) phases, with the region between the peaks representing cells in the S phase (DNA synthesis). Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage of cells in each phase.[7]

This technique is used to detect and quantify changes in the expression and phosphorylation status of key cell cycle regulatory proteins.[1][4]

  • Cell Lysis: Following treatment with THZ1, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard method, such as the BCA or Bradford assay, to ensure equal loading.[1]

  • SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight by loading equal amounts of protein onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-CDK1, anti-Cyclin B1, anti-phospho-RNAPII CTD, and a loading control like GAPDH or β-actin) overnight at 4°C.[1][4]

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[1]

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software.[1]

Visualizations: Pathways and Workflows

Caption: Dual inhibitory mechanism of THZ1 on transcription and cell cycle pathways.

Cell_Cycle_Workflow start Cancer Cell Culture treatment Treat with THZ1 or Vehicle (DMSO) start->treatment 24-72h harvest Harvest Cells (Trypsinize & Centrifuge) treatment->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide (PI) & RNase A fix->stain acquire Acquire Data via Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram acquire->analyze result Quantify % Cells in G1, S, G2/M analyze->result THZ1_G2M_Arrest cluster_complex Mitosis Promoting Factor CDK7 CDK7 (as CAK) pCDK1 p-CDK1 (Active) CDK7->pCDK1 activates Arrest G2/M Arrest CDK7->Arrest inhibition leads to THZ1 THZ1 THZ1->CDK7 inhibits CyclinB1 Cyclin B1 pCDK1->CyclinB1 complexes with G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase G2/M Transition Arrest->M_Phase blocks transition

References

(E/Z)-THZ1 dihydrochloride: A Comprehensive Technical Guide to its Targets and Off-Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-THZ1 dihydrochloride (B599025) is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, involving the targeting of a non-catalytic cysteine residue, has established it as a critical tool for studying transcriptional regulation and cell cycle control. This technical guide provides an in-depth analysis of THZ1's on-target and off-target activities, presenting quantitative data, detailed experimental protocols for target validation, and visual diagrams of relevant signaling pathways and experimental workflows to aid researchers in its application.

Core Target: Cyclin-Dependent Kinase 7 (CDK7)

The primary molecular target of THZ1 is CDK7, a key regulator of both transcription and the cell cycle. THZ1 forms an irreversible covalent bond with cysteine 312 (Cys312) on CDK7, a residue located outside the canonical ATP-binding pocket, which confers its high degree of selectivity.[1][2][3] This covalent modification leads to the allosteric inhibition of CDK7's kinase activity.

CDK7 functions as a component of two crucial complexes:

  • Transcription Factor IIH (TFIIH): As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 residues.[4][5] This action is essential for transcription initiation, promoter clearance, and co-transcriptional mRNA capping.[5][6]

  • CDK-Activating Kinase (CAK): The CDK7/Cyclin H/MAT1 complex acts as the CAK, responsible for activating other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, through phosphorylation of their T-loops.[7][8][9]

By inhibiting CDK7, THZ1 disrupts these fundamental cellular processes, leading to a global shutdown of transcription, particularly affecting genes with super-enhancers like the oncogene MYC, and causing cell cycle arrest.[10][11]

Signaling Pathway of CDK7 Inhibition by THZ1

The diagram below illustrates the dual roles of CDK7 in transcription and cell cycle control and the points of inhibition by THZ1.

Caption: Mechanism of THZ1 inhibition on CDK7's dual functions.

Off-Target Profile

While THZ1 is highly selective for CDK7, kinome-wide profiling has identified other kinases that can be inhibited, typically at higher concentrations. This off-target activity is important to consider when interpreting experimental results.

Known Off-Targets: CDK12 and CDK13

The most significant off-targets of THZ1 are CDK12 and CDK13, which are also involved in transcriptional regulation.[3][12] The inhibition of these kinases is also covalent, targeting an accessible cysteine residue near the ATP-binding site.[3] Inhibition of CDK12 and CDK13 may contribute to the overall cellular effects observed with THZ1 treatment.[13]

Quantitative Data Summary

The following tables summarize the quantitative data for THZ1's activity against its primary target, off-targets, and its anti-proliferative effects in various cancer cell lines.

Table 1: Biochemical Activity of THZ1
TargetAssay TypeIC50 / KDReference(s)
CDK7 Kinase Binding Assay3.2 nM (IC50)[1][2][12]
LanthaScreen® Binding Assay1.9 nM (KD)[3]
CDK12 In vitro Kinase Assay~250 nM (IC50)
CDK13 Not specifiedWeakly inhibited[12]
Table 2: Cellular Anti-Proliferative Activity of THZ1
Cell LineCancer TypeIC50 / GI50Reference(s)
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)50 nM[1][3]
LoucyT-cell Acute Lymphoblastic Leukemia (T-ALL)0.55 nM[1]
MEC1Chronic Lymphocytic Leukemia (CLL)7.23 nM[14]
MEC2Chronic Lymphocytic Leukemia (CLL)7.35 nM[14]
H1299Non-Small Cell Lung Cancer~20 nM[12]
KOPTK1T-cell Acute Lymphoblastic Leukemia (T-ALL)Potent[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of THZ1 in research. Below are protocols for key experiments used to characterize THZ1's target engagement and cellular effects.

In Vitro CDK7 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of THZ1 on the enzymatic activity of recombinant CDK7.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Substrate peptide (derived from RNAPII CTD)

  • (E/Z)-THZ1 dihydrochloride

  • ADP-Glo™ Kinase Assay kit or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of THZ1 in DMSO. A typical starting concentration is 1 µM.

  • Add 5 µL of kinase buffer to each well of a 384-well plate.

  • Transfer 50 nL of the serially diluted THZ1 or DMSO (vehicle control) to the appropriate wells.

  • Add 2.5 µL of a 2X CDK7 enzyme solution to each well.

  • Incubate the plate for a defined pre-incubation period (e.g., 10-60 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding 2.5 µL of a 2X substrate/ATP solution. The final ATP concentration should be near the Kₘ for CDK7.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each THZ1 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of THZ1 to CDK7 in intact cells by measuring changes in the protein's thermal stability.

CETSA_Workflow cluster_protocol CETSA Protocol Workflow A 1. Cell Treatment Treat intact cells with THZ1 or vehicle (DMSO) B 2. Heat Challenge Heat cell aliquots across a temperature gradient A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release proteins B->C D 4. Separation Centrifuge to pellet aggregated proteins C->D E 5. Analysis Collect supernatant (soluble fraction) and analyze by Western Blot for CDK7 D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cancer cell line of interest (e.g., Jurkat)

  • Complete culture medium

  • This compound and DMSO

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., liquid nitrogen)

  • High-speed centrifuge

  • SDS-PAGE and Western Blotting reagents

  • Primary antibodies (anti-CDK7, anti-loading control like β-actin)

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Culture cells to the desired density. Treat cells with THZ1 (e.g., 0.25 µM) or DMSO vehicle for a specified time (e.g., 1-3 hours) at 37°C.[15]

  • Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include a non-heated control.[16]

  • Cell Lysis: Immediately place tubes on ice. Lyse the cells using three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).[15]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[16]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Normalize protein concentrations using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against CDK7 and a loading control.

    • Incubate with a secondary antibody and detect the signal.

  • Data Analysis: Quantify the band intensities for CDK7 at each temperature. Plot the percentage of soluble CDK7 relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in THZ1-treated samples indicates target engagement.[15]

Kinobeads Pulldown Assay

This chemical proteomics approach is used for target identification and selectivity profiling of kinase inhibitors in a competitive binding format.

Kinobeads_Workflow cluster_protocol Kinobeads Pulldown Workflow A 1. Lysate Preparation Prepare cell lysate containing endogenous kinases B 2. Competitive Binding Incubate lysate with THZ1 (or DMSO) A->B C 3. Kinase Enrichment Add Kinobeads to pull down unbound kinases B->C D 4. Elution & Digestion Wash beads, elute bound kinases, and digest to peptides C->D E 5. LC-MS/MS Analysis Quantify peptides by mass spectrometry to determine which kinases were outcompeted by THZ1 D->E

Caption: Workflow for Kinobeads-based target profiling.

Materials:

  • Cell lysate from the desired cell line

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 0.8% NP-40, with protease/phosphatase inhibitors)

  • This compound

  • Kinobeads (immobilized broad-spectrum kinase inhibitors on Sepharose)

  • Reagents for protein digestion (trypsin) and mass spectrometry

Procedure:

  • Lysate Preparation: Lyse cells and adjust the protein concentration to approximately 5 mg/mL.[17]

  • Competitive Binding: Aliquot the cell lysate. Spike the aliquots with increasing concentrations of THZ1 or with DMSO as a vehicle control. Incubate for 60 minutes at 4°C to allow THZ1 to bind to its targets.[18]

  • Kinase Enrichment: Add equilibrated Kinobeads to the lysates and incubate for 1 hour at 4°C with rotation to allow kinases not bound by THZ1 to bind to the beads.[19]

  • Washing and Elution: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads.

  • Sample Preparation for MS: Perform in-gel or in-solution tryptic digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

  • Data Analysis: Compare the abundance of each identified kinase in the THZ1-treated samples to the DMSO control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that THZ1 is engaging that kinase in the lysate. This allows for the determination of target affinity (EC50) across a large portion of the kinome.[17]

Conclusion

This compound is a highly selective and potent covalent inhibitor of CDK7, with well-characterized off-target effects on CDK12 and CDK13. Its ability to potently disrupt transcription and cell cycle progression has made it an invaluable chemical probe and a lead compound for the development of novel anti-cancer therapeutics. The protocols and data presented in this guide offer a comprehensive resource for researchers utilizing THZ1 to investigate the roles of transcriptional CDKs in health and disease, ensuring robust and reproducible experimental outcomes.

References

(E/Z)-THZ1 Dihydrochloride: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] Its unique mechanism of action, which involves targeting a remote cysteine residue outside the canonical kinase domain, confers high selectivity for CDK7.[1][5] This compound has emerged as a powerful tool in cancer research, demonstrating significant anti-proliferative activity across a wide range of cancer cell lines, particularly those exhibiting transcriptional dependencies on key oncogenes.[1][6][7] This technical guide provides a comprehensive overview of (E/Z)-THZ1 dihydrochloride, including its mechanism of action, key experimental data, detailed protocols for its use in cancer research, and a discussion of resistance mechanisms.

Introduction

Cancer is often characterized by the dysregulation of transcriptional programs that drive uncontrolled cell growth and survival.[6] Transcription factors, while central to this process, have proven difficult to target directly with small molecules.[5][6] An alternative and promising strategy is to target the enzymatic co-factors of the transcriptional machinery, such as cyclin-dependent kinases (CDKs).[5][6]

CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex.[6][8][9] In its role within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation and elongation.[6][8][10] As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, including those that regulate the cell cycle.[6]

This compound (hereafter referred to as THZ1) was identified as a highly potent and selective covalent inhibitor of CDK7.[6] Its acrylamide (B121943) moiety forms a covalent bond with a unique cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7, leading to irreversible inhibition.[1] This unique mechanism contributes to its high selectivity and potent anti-cancer effects.[1][5]

Mechanism of Action

THZ1 exerts its anti-cancer effects primarily through the inhibition of CDK7's kinase activity, leading to a cascade of downstream events that disrupt both transcription and cell cycle progression.

Inhibition of Transcription

The primary mechanism of THZ1's anti-tumor activity stems from its ability to suppress transcription.[7] By inhibiting CDK7, THZ1 prevents the phosphorylation of the RNAPII CTD at serine 5 (Ser5) and serine 7 (Ser7), and subsequently serine 2 (Ser2).[6][7] This leads to a global reduction in mRNA transcription.[6][11]

A key aspect of THZ1's efficacy is its preferential impact on genes associated with super-enhancers (SEs).[10][12][13] SEs are large clusters of regulatory elements that drive the expression of key cell identity and oncogenes.[10][12] Cancer cells often exhibit a strong dependence on these SE-driven genes for their survival. THZ1 treatment leads to a disproportionate downregulation of these oncogenes, such as RUNX1 in T-cell acute lymphoblastic leukemia (T-ALL) and MYC in various cancers, effectively targeting the transcriptional addictions of tumor cells.[1][6][10][13]

cluster_0 THZ1 Mechanism of Action THZ1 THZ1 CDK7 CDK7 THZ1->CDK7 Covalent Inhibition (Cys312) TFIIH TFIIH Complex THZ1->TFIIH Inhibition CDK7->TFIIH component of RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates CTD (Ser2, Ser5, Ser7) Transcription Global Transcription Inhibition TFIIH->Transcription Leads to Oncogenes Oncogene Transcription (e.g., MYC, RUNX1) RNAPII->Oncogenes Transcribes SuperEnhancer Super-Enhancers SuperEnhancer->Oncogenes Drives Apoptosis Apoptosis Oncogenes->Apoptosis Inhibition Leads to Transcription->Apoptosis Leads to

Caption: THZ1 covalently inhibits CDK7, disrupting the TFIIH complex and RNAPII phosphorylation, leading to transcriptional suppression and apoptosis.

Disruption of the Cell Cycle

As a component of the CAK complex, CDK7 is responsible for activating other CDKs that are essential for cell cycle progression.[6] THZ1-mediated inhibition of CDK7 leads to a reduction in the phosphorylation of CDK1 and CDK2, resulting in cell cycle arrest, typically at the G1/S or G2/M phase, depending on the cell type and context.[6][7][14]

Quantitative Data

The following tables summarize the reported in vitro and in vivo activity of THZ1 across various cancer types.

Table 1: In Vitro Efficacy of THZ1 in Cancer Cell Lines
Cancer TypeCell LineIC50 (nM)EffectReference
T-cell Acute Lymphoblastic Leukemia (T-ALL)Jurkat~50Potent anti-proliferative effect[6][15]
T-cell Acute Lymphoblastic Leukemia (T-ALL)Loucy~50Potent anti-proliferative effect[6]
B-cell Acute Lymphocytic Leukemia (B-ALL)NALM6101.2Inhibition of cell growth[14]
B-cell Acute Lymphocytic Leukemia (B-ALL)REH26.26Inhibition of cell growth[14]
Small Cell Lung Cancer (SCLC)Various hSCLC lines5-20High sensitivity[4]
Neuroblastoma (MYCN-amplified)--Significant anti-tumor effect[7]
Urothelial CarcinomaT24VariesDose-dependent cytotoxicity[16]
Urothelial CarcinomaBFTC-905VariesDose-dependent cytotoxicity[16]
Cholangiocarcinoma (CCA)Various CCA lines<500High sensitivity[17]
Table 2: In Vivo Efficacy of THZ1 in Xenograft Models
Cancer TypeXenograft ModelDosageEffectReference
T-cell Acute Lymphoblastic Leukemia (T-ALL)KOPTK110 mg/kg, twice dailySignificant tumor regression[6][7]
Neuroblastoma (MYCN-amplified)--Significant tumor regression[7]
Urothelial Carcinoma--Enhanced antitumor effect of gemcitabine[16]
Cholangiocarcinoma (CCA)HuCCT110 mg/kg, twice dailySignificant suppression of xenograft growth[17]
Non-Small Cell Lung Cancer (NSCLC)H460-Suppressed tumor growth[18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed in the evaluation of THZ1.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of THZ1.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[19]

  • Compound Treatment: Treat the cells with a serial dilution of THZ1 (e.g., 0-1000 nM) for a specified period (typically 72 hours).[6][19] Include a DMSO-treated vehicle control.

  • Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.[8]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8][14]

cluster_1 Cell Viability Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with THZ1 (Serial Dilution) Seed->Treat Incubate Incubate for 72h Treat->Incubate Assay Perform CellTiter-Glo® Assay Incubate->Assay Read Measure Luminescence Assay->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A streamlined workflow for assessing cell viability in response to THZ1 treatment using a luminescence-based assay.

Western Blot Analysis of RNAPII CTD Phosphorylation

This is a direct cellular assay to confirm the inhibition of CDK7 by THZ1.

Protocol: Western Blotting

  • Cell Treatment: Treat cancer cells with varying concentrations of THZ1 (e.g., 0-500 nM) for a defined period (e.g., 4-6 hours).[11]

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for total RNAPII and phosphorylated forms of the RNAPII CTD (p-Ser2, p-Ser5, p-Ser7). Also, probe for a loading control (e.g., β-actin).

  • Detection: Use appropriate secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.

  • Analysis: Analyze the band intensities to determine the dose-dependent decrease in RNAPII CTD phosphorylation.[8]

Cell Cycle Analysis

This assay determines the effect of THZ1 on cell cycle progression.

Protocol: Flow Cytometry

  • Treatment: Treat cells with THZ1 for a specified period (e.g., 24 hours).[8]

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[8]

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

RNA-Sequencing (RNA-Seq) Analysis

RNA-Seq provides a global view of the transcriptional changes induced by THZ1.

Protocol: RNA-Seq

  • Cell Treatment: Treat cells with THZ1 (e.g., 250 nM) or DMSO for a specific time (e.g., 6 hours).[7]

  • RNA Extraction: Isolate total RNA from the cells using a standard kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing (e.g., Illumina platform).[20][21]

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon THZ1 treatment.[20][21][22] Gene ontology (GO) and pathway enrichment analyses can provide insights into the biological processes affected by THZ1.[20][22]

Resistance Mechanisms

A major mechanism of acquired resistance to THZ1 is the upregulation of multidrug resistance transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP).[23] These transporters actively efflux THZ1 from the cancer cells, reducing its intracellular concentration and thereby its efficacy.[23] This highlights the importance of considering drug efflux mechanisms in the clinical development of THZ1 analogs.[23]

Conclusion

This compound is a valuable research tool for investigating the role of CDK7 and transcriptional regulation in cancer. Its potent and selective inhibition of CDK7, coupled with its preferential targeting of super-enhancer-driven oncogenes, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of THZ1 and standardized protocols to facilitate its use in cancer research, ultimately aiding in the development of novel therapeutic strategies targeting transcriptional addictions in cancer.

References

An In-depth Technical Guide to (E/Z)-THZ1 Dihydrochloride: A Covalent CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a critical component of the Mediator complex and the transcription factor IIH (TFIIH), CDK7 plays a pivotal role in the regulation of transcription and the cell cycle. By covalently targeting a unique cysteine residue (Cys312) outside of the active site, THZ1 effectively inhibits CDK7's kinase activity, leading to the suppression of oncogenic transcription and cell cycle progression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of (E/Z)-THZ1 dihydrochloride, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is the salt form of the active THZ1 molecule, supplied as a mixture of E and Z isomers around the acrylamide (B121943) double bond.

Chemical Structure:

Caption: Chemical structure representation of this compound.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C31H30Cl3N7O2[3]
Molecular Weight 638.97 g/mol [3]
CAS Number 2095433-94-4
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.

Mechanism of Action

THZ1 is a first-in-class, irreversible inhibitor of CDK7.[4] Its mechanism of action is distinct from traditional ATP-competitive kinase inhibitors.

  • Covalent Modification: THZ1 contains a reactive acrylamide warhead that forms a covalent bond with the thiol group of Cysteine 312 (Cys312) on CDK7.[4] This cysteine residue is located in a region outside of the highly conserved ATP-binding pocket, conferring a high degree of selectivity for CDK7.

  • Inhibition of Kinase Activity: The covalent modification of Cys312 allosterically inhibits the kinase activity of CDK7. This prevents the phosphorylation of its key substrates, most notably the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine residues 2, 5, and 7, and the activation loop of other CDKs.[4][5]

  • Transcriptional Suppression: Inhibition of RNAPII CTD phosphorylation by THZ1 leads to a global disruption of transcription. This is particularly effective against cancer cells that are highly dependent on the continuous transcription of oncogenes, such as MYC, driven by super-enhancers.

  • Cell Cycle Arrest: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 is responsible for activating other CDKs that drive cell cycle progression. Inhibition of CDK7 by THZ1 leads to cell cycle arrest, primarily at the G1/S and G2/M phases.[5]

THZ1_Mechanism THZ1 THZ1 CDK7 CDK7 (Cys312) THZ1->CDK7 Covalent Inhibition Apoptosis Apoptosis RNAPII RNA Polymerase II (CTD) CDK7->RNAPII Phosphorylation (Ser2, 5, 7) CellCycle Cell Cycle Progression CDK7->CellCycle CDK Activation Transcription Oncogenic Transcription (e.g., MYC) RNAPII->Transcription Initiation & Elongation

Caption: Mechanism of action of THZ1, a covalent inhibitor of CDK7.

Quantitative Data

Kinase Inhibitory Activity
KinaseIC50 (nM)Assay TypeReference
CDK7 3.2Kinase Binding Assay[1][2]
CDK12 Inhibited at higher concentrationsKinome Profiling[1]
CDK13 Inhibited at higher concentrationsKinome Profiling[1]

A KiNativ profiling study in Loucy cells at 1 µM THZ1 showed >75% inhibition of several other kinases, including MLK3, PIP4K2C, JNK1, JNK2, JNK3, MER, TBK1, IGF1R, NEK9, and PCTAIRE2; however, this inhibition was not time-dependent, suggesting a non-covalent mechanism.[6]

Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
JurkatT-cell Acute Lymphoblastic Leukemia50[2]
LoucyT-cell Acute Lymphoblastic Leukemia0.55[2]
SKBR3Breast Cancer (ER-/HER2+)~25 (7-day treatment)[7]
JIMT-1Breast Cancer (ER-/HER2+)>100 (7-day treatment)[7]
VariousPanel of >1000 cancer cell lines< 200 in 53% of cell lines[5]
Murine SCLCSmall Cell Lung Cancer75-100[5]
Murine NSCLCNon-Small Cell Lung Cancer~750[5]
MYCN-amplified NeuroblastomaNeuroblastoma6-9[5]
In Vivo Efficacy
Animal ModelTumor TypeDosing RegimenOutcomeReference
Xenografted MiceKOPTK1 T-ALL10 mg/kg, i.p., twice dailySignificant tumor growth inhibition[4]

THZ1 was well-tolerated at these doses with no observable body weight loss or behavioral changes.[4]

Experimental Protocols

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is described in the supplementary information of Kwiatkowski et al., Nature 2014.[4][8] The synthesis involves a multi-step process culminating in the coupling of the acrylamide moiety to the core structure.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of Pyrimido[4,5-b]indole core Start->Step1 Step2 Functionalization of the core structure Step1->Step2 Step3 Coupling with Acrylamide side chain Step2->Step3 Final (E/Z)-THZ1 Step3->Final Purification Purification and Salt Formation (dihydrochloride) Final->Purification

Caption: A simplified workflow for the chemical synthesis of this compound.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of THZ1 on CDK7 kinase activity.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., peptide derived from RNA Polymerase II CTD)

  • This compound

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • Add diluted THZ1 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the CDK7/Cyclin H/MAT1 complex to each well and incubate for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each THZ1 concentration relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay assesses the effect of THZ1 on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Treat the cells with the diluted THZ1 or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.

  • For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of RNA Polymerase II Phosphorylation

This assay confirms the on-target activity of THZ1 in cells by measuring the phosphorylation status of its primary substrate.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-total RNAPII, and a loading control (e.g., anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Protocol:

  • Treat cells with various concentrations of THZ1 or vehicle control for a defined time (e.g., 4-6 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total RNAPII.

WB_Workflow Start Cell Treatment with THZ1 Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-RNAPII, Total RNAPII, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis of RNA Polymerase II phosphorylation.

Conclusion

This compound is a valuable research tool for studying the roles of CDK7 in transcription and cell cycle control. Its unique covalent mechanism of action provides high potency and selectivity, making it a powerful agent for investigating the consequences of CDK7 inhibition in various biological systems, particularly in the context of cancer. The experimental protocols provided in this guide offer a framework for the robust evaluation of THZ1 and other CDK7 inhibitors in a research setting. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical applications.

References

An In-Depth Technical Guide to (E/Z)-THZ1 Dihydrochloride: A Covalent CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a critical tool in cancer research. By targeting the core transcriptional machinery, THZ1 offers a unique mechanism to probe the vulnerabilities of cancers addicted to transcription. This technical guide provides a comprehensive overview of (E/Z)-THZ1 dihydrochloride, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its application in research and drug development.

Introduction

This compound (CAS Number: 2095433-94-4) is a small molecule inhibitor that has garnered significant attention for its ability to covalently bind to and inhibit CDK7.[1] CDK7 is a crucial component of the Transcription Factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex, placing it at the nexus of transcription initiation and cell cycle control.[2][3] THZ1's unique mechanism of action, which involves targeting a cysteine residue outside the canonical kinase domain, confers a high degree of selectivity and potency.[4] This dual impact on transcription and cell cycle progression makes THZ1 a powerful agent for inducing apoptosis in various cancer models, particularly those reliant on super-enhancer-driven oncogenes like MYC and RUNX1.[4][5]

Chemical and Physical Properties

This compound is a yellow solid with the molecular formula C31H30Cl3N7O2 and a molecular weight of 638.98 g/mol .[1][6]

PropertyValueReference(s)
CAS Number 2095433-94-4[7][8]
Molecular Formula C31H30Cl3N7O2[1]
Molecular Weight 638.98 g/mol [1]
Appearance Yellow Solid
Solubility Soluble in DMSO
Storage Store at -20°C[7]

Mechanism of Action

THZ1 acts as a selective and irreversible inhibitor of CDK7.[1] Its mechanism involves the covalent modification of a unique cysteine residue (C312) located outside the ATP-binding pocket of CDK7.[9] This covalent interaction leads to the allosteric inhibition of CDK7's kinase activity.

The inhibition of CDK7 by THZ1 has two major downstream effects:

  • Inhibition of Transcription: As a key component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7, a critical step for transcription initiation.[10] THZ1 effectively blocks this phosphorylation, leading to a global suppression of transcription.[1][10] This effect is particularly pronounced for genes regulated by super-enhancers, which are often associated with oncogenic drivers.[4]

  • Disruption of Cell Cycle: CDK7 is the catalytic subunit of the CAK complex, which is responsible for activating other cell cycle-dependent kinases such as CDK1, CDK2, CDK4, and CDK6 through T-loop phosphorylation.[4] By inhibiting CDK7, THZ1 disrupts this activation cascade, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[4][11]

The combined effect of transcriptional suppression and cell cycle arrest ultimately leads to the induction of apoptosis in cancer cells.[6][12]

cluster_CDK7 CDK7 Complex cluster_Apoptosis Cellular Outcome THZ1 (E/Z)-THZ1 CDK7 CDK7 THZ1->CDK7 Covalent Inhibition (Cys312) CyclinH Cyclin H MAT1 MAT1 TFIIH TFIIH CDK7->TFIIH Part of CAK CAK Complex CDK7->CAK Forms RNAPII RNAPII-CTD TFIIH->RNAPII Phosphorylates pRNAPII p-RNAPII (Ser5/7) RNAPII->pRNAPII Transcription Gene Transcription pRNAPII->Transcription Initiates Apoptosis Apoptosis CDKs CDK1, 2, 4, 6 CAK->CDKs Activates pCDKs Active CDKs CDKs->pCDKs CellCycle Cell Cycle Progression pCDKs->CellCycle Drives

Mechanism of this compound action.

Quantitative Biological Data

In Vitro Kinase Inhibitory Activity

THZ1 is a highly potent inhibitor of CDK7 with a reported IC50 of 3.2 nM.[1] While it is selective for CDK7, it also exhibits activity against the closely related kinases CDK12 and CDK13.[13]

KinaseIC50 (nM)Reference(s)
CDK73.2[1]
CDK12Equipotent to CDK7[9]
CDK13Equipotent to CDK7[9]

KiNativ profiling in Loucy cells at 1 µM showed >75% inhibition of several other kinases, although this inhibition was not time-dependent, suggesting a non-covalent mechanism for these off-targets.[14]

Off-Target Kinase
MLK3
PIP4K2C
JNK1
JNK2
JNK3
MER
TBK1
IGF1R
NEK9
PCTAIRE2
Anti-proliferative Activity in Cancer Cell Lines

THZ1 has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.[5]

Cell LineCancer TypeIC50 (nM)Reference(s)
NALM6B-cell Acute Lymphocytic Leukemia101.2[15]
REHB-cell Acute Lymphocytic Leukemia26.26[15]
JurkatT-cell Acute Lymphoblastic Leukemia~50[5]
LoucyT-cell Acute Lymphoblastic Leukemia~0.55[5]
Multiple Breast Cancer LinesBreast Cancer80 - 300[16]
T24Urothelial Carcinoma< 750[12]
BFTC-905Urothelial Carcinoma< 750[12]

Experimental Protocols

In Vitro Kinase Assay

This protocol is for determining the in vitro potency of THZ1 against CDK7.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., peptide derived from RNAPII CTD)

  • This compound

  • DMSO

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of THZ1 in DMSO.

  • Add 5 µL of kinase buffer to each well of a 384-well plate.

  • Add 50 nL of the serially diluted THZ1 to the appropriate wells.

  • Add 2.5 µL of a 2X CDK7 enzyme solution to each well and incubate for 10 minutes at room temperature.[17]

  • Initiate the kinase reaction by adding 2.5 µL of a 2X substrate/ATP solution. The final ATP concentration should be near the Km for CDK7.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[17]

Cell Viability Assay (CellTiter-Glo®)

This protocol assesses the effect of THZ1 on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[18]

  • Prepare serial dilutions of THZ1 in complete medium.

  • Treat the cells with the diluted THZ1 and incubate for 72 hours.[6]

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.[6]

Western Blot for RNAPII Phosphorylation

This protocol is used to confirm the inhibition of CDK7 activity in cells by measuring the phosphorylation status of its substrate, RNAPII.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total RNAPII, phospho-RNAPII (Ser2, Ser5, Ser7)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Treat cells with THZ1 for the desired time (e.g., 4-6 hours).[19]

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.[18]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.[19]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Visualize the bands using an ECL substrate and an imaging system.[18]

cluster_CellCulture 1. Cell Culture & Treatment cluster_Lysis 2. Cell Lysis & Protein Quantification cluster_Electrophoresis 3. SDS-PAGE & Transfer cluster_Immunoblotting 4. Immunoblotting & Detection A Seed Cancer Cells B Treat with THZ1 A->B C Wash with PBS B->C D Lyse with RIPA Buffer C->D E Quantify Protein (BCA) D->E F Run SDS-PAGE E->F G Transfer to Membrane F->G H Block Membrane G->H I Incubate with Primary Antibodies (p-RNAPII, Total RNAPII) H->I J Incubate with Secondary Antibody I->J K Detect with ECL J->K

Experimental workflow for Western Blot analysis.

Signaling Pathways

THZ1-Mediated Inhibition of Transcription Initiation

THZ1 directly inhibits the phosphorylation of the RNAPII CTD at Serine 5 and 7, which is a prerequisite for promoter clearance and transcription initiation. This leads to a global shutdown of gene expression.

Promoter Gene Promoter RNAPII RNA Polymerase II TFIIH TFIIH (with CDK7) RNAPII->TFIIH Recruits pRNAPII Phosphorylated RNAPII (Ser5/7) TFIIH->pRNAPII Phosphorylates THZ1 (E/Z)-THZ1 THZ1->TFIIH Inhibits CDK7 Elongation Transcriptional Elongation pRNAPII->Elongation

Inhibition of transcription initiation by THZ1.
THZ1-Induced Apoptosis Pathway

The cytotoxic effects of THZ1 are mediated through the induction of apoptosis. This is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[6]

THZ1 (E/Z)-THZ1 CDK7 CDK7 THZ1->CDK7 Inhibits AntiApoptotic Transcription of Anti-apoptotic Genes (e.g., Bcl-2, MYC) CDK7->AntiApoptotic Bcl2 Reduced Bcl-2 Protein AntiApoptotic->Bcl2 Leads to Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Promotes Caspases Caspase Activation Mitochondria->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis Executes

THZ1-induced apoptosis signaling pathway.

Conclusion

This compound is a powerful and selective covalent inhibitor of CDK7 that has significantly advanced our understanding of the roles of transcription and cell cycle control in cancer. Its potent anti-proliferative and pro-apoptotic effects in a wide range of cancer models underscore its therapeutic potential. This technical guide provides a consolidated resource for researchers, summarizing the key properties, mechanisms, and experimental applications of THZ1. The provided data and protocols should serve as a valuable starting point for further investigation into the therapeutic utility of targeting CDK7 in oncology.

References

Methodological & Application

Application Notes and Protocols for (E/Z)-THZ1 Dihydrochloride in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (E/Z)-THZ1 dihydrochloride, a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), in in vivo xenograft models of cancer. The information compiled herein is intended to guide the design and execution of preclinical studies to evaluate the therapeutic efficacy of THZ1.

Introduction

(E/Z)-THZ1 is a small molecule inhibitor that targets CDK7, a key kinase involved in the regulation of transcription and the cell cycle.[1][2] By covalently binding to a unique cysteine residue on CDK7, THZ1 effectively inhibits its kinase activity, leading to the suppression of transcription of key oncogenes, such as c-MYC, and induction of apoptosis in cancer cells.[3][4][5] In vivo xenograft studies are a critical step in the preclinical evaluation of THZ1, providing essential data on its anti-tumor activity, pharmacokinetics, and potential toxicities in a living organism.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo xenograft studies using THZ1 across different cancer types.

Table 1: THZ1 Dosage and Administration in Murine Xenograft Models

Cancer TypeAnimal ModelCell Line(s)THZ1 DosageAdministration RouteFrequencyVehicleKey FindingsReference(s)
Multiple MyelomaNOD/SCID γ miceU266, PS-R/Luc10 mg/kgIntraperitoneal (i.p.)Twice daily (BID), 5 days/week10% DMSO in 5% dextrose in water (D5W)Significantly improved survival and reduced tumor burden with minimal toxicity.[3][6][7]
T-cell Acute Lymphoblastic Leukemia (T-ALL)Bioluminescent xenografted mouse modelKOPTK110 mg/kgIntravenous (i.v.) or i.p.Once daily (qD) or Twice daily (BID)Not specifiedReduced tumor cell proliferation with no observable toxicity.[5]
Urothelial CarcinomaNude miceNot specified10 mg/kg/dayIntraperitoneal (i.p.)DailyNot specifiedEnhanced the antitumor effect of gemcitabine.[8]
Head and Neck Squamous Cell Carcinoma (HNSCC)Xenograft modelp53-mutated HNSCC cellsNot specifiedNot specifiedNot specifiedNot specifiedPotently inhibited tumor overgrowth.[9]
Gastrointestinal Stromal Tumors (GIST)Subcutaneous xenograft modelGIST-T1Not specifiedNot specifiedNot specifiedNot specifiedProfound reduction in tumor volume and weight.[4]
OsteosarcomaNude mice143BNot specifiedSubcutaneousTwice a dayNot specifiedSignificantly suppressed tumor growth.[10]
Non-Small Cell Lung Cancer (NSCLC)Lung adenocarcinoma PDX model, H460 xenograft modelH460Not specifiedNot specifiedNot specifiedNot specifiedSuppressed tumor growth.[11]

Experimental Protocols

This section provides a detailed, synthesized protocol for a typical in vivo xenograft study with THZ1.

Animal Model and Cell Line Selection
  • Animal Models: Immunocompromised mice, such as nude mice (athymic), NOD/SCID, or NSG mice, are commonly used to prevent rejection of human tumor xenografts.[4][8][12] The choice of strain may depend on the tumor type and the specific experimental goals.

  • Cell Lines: A variety of human cancer cell lines have been used in THZ1 xenograft studies (see Table 1). Cells should be cultured under standard conditions and confirmed to be free of mycoplasma contamination before implantation. For some studies, cell lines are engineered to express luciferase to allow for in vivo bioluminescence imaging to monitor tumor growth.[13]

THZ1 Formulation and Administration
  • Formulation: THZ1 is typically formulated in a vehicle suitable for in vivo administration. A common vehicle is a solution of 10% Dimethyl Sulfoxide (DMSO) in 5% Dextrose in Water (D5W).[12] Another reported vehicle is 10% DMSO and 90% dextrose 5% in water.[12]

  • Administration Route: The most common route of administration for THZ1 in xenograft models is intraperitoneal (i.p.) injection.[6][8][12] Intravenous (i.v.) injection has also been used, particularly in models of hematological cancers.[12]

Xenograft Implantation
  • Subcutaneous Xenografts: For solid tumors, cancer cells (typically 1 x 10^6 to 5 x 10^6) are suspended in a sterile medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[4][8]

  • Systemic (Orthotopic) Xenografts: For hematological malignancies like multiple myeloma, luciferase-labeled cells (1 x 10^6 to 5 x 10^6) can be injected intravenously via the tail vein to establish a systemic disease model.[6][13]

Treatment Schedule and Monitoring
  • Treatment Initiation: Treatment with THZ1 usually commences once the tumors have reached a palpable size (e.g., 100-150 mm³ for subcutaneous tumors) or when bioluminescence signal is detectable for systemic models.[8][13]

  • Dosage and Frequency: A frequently used dosage is 10 mg/kg, administered twice daily (BID) for 5 consecutive days, followed by a 2-day break each week.[3][6][12] Daily administration has also been reported.[12]

  • Tumor Growth Monitoring:

    • Subcutaneous Tumors: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated with the formula: V = 0.5 × length × width².[12]

    • Systemic Tumors: Tumor burden is monitored using bioluminescence imaging at regular intervals.[13]

  • Toxicity Monitoring: Animal body weight should be measured every other day throughout the study to monitor for signs of toxicity.[12][13] Any signs of distress or significant weight loss (>20%) should be noted and may require dose adjustment or cessation of treatment.

Endpoint Analysis
  • Tumor Measurement: At the end of the study, mice are euthanized, and tumors are excised and weighed.[4][13]

  • Histological Analysis: Tumor tissues can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis, such as Hematoxylin and Eosin (H&E) staining to observe morphology, and immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).[4][11]

  • Pharmacodynamic Analysis: Tumor lysates can be analyzed by Western blotting to assess the levels of target proteins and downstream signaling molecules to confirm the mechanism of action of THZ1 in vivo.[13]

Visualizations

Signaling Pathway

THZ1_Signaling_Pathway cluster_transcription Transcription Machinery cluster_cell_cycle Cell Cycle Control cluster_output Cellular Outcomes TFIIH TFIIH Complex CDK7 CDK7 RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylates CAK CDK-Activating Kinase (CAK Complex) pRNAPII p-RNA Pol II (Ser2,5,7) Oncogenes Oncogene Transcription (e.g., c-MYC, MCL-1) pRNAPII->Oncogenes Promotes Transcription CDKs CDK1, CDK2, etc. CAK->CDKs Activates pCDKs p-CDKs (Active) CellCycleArrest Cell Cycle Arrest pCDKs->CellCycleArrest Regulates Progression Apoptosis Apoptosis Oncogenes->Apoptosis Suppression Leads to CellCycleArrest->Apoptosis Can Lead to THZ1 THZ1 THZ1->CDK7 Inhibits

Caption: THZ1 inhibits CDK7, blocking transcription and cell cycle progression, leading to apoptosis.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis CellCulture 1. Cancer Cell Culture AnimalAcclimation 2. Animal Acclimation (Immunocompromised Mice) CellHarvest 3. Cell Harvest & Preparation Implantation 4. Subcutaneous or Systemic Implantation CellHarvest->Implantation TumorGrowth 5. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 6. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 7. THZ1 Administration (e.g., 10 mg/kg, i.p., BID) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Animal Weight Treatment->Monitoring Euthanasia 9. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 10. Data Analysis (Tumor Weight, IHC, Western Blot) Euthanasia->Analysis

Caption: Workflow for an in vivo xenograft study with THZ1.

References

Application Notes and Protocols for (E/Z)-THZ1 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical component of the transcription machinery.[1][2] These application notes provide detailed information on the dosage, administration, and experimental protocols for researchers, scientists, and drug development professionals utilizing THZ1 in preclinical cancer research.

Mechanism of Action

THZ1 exerts its biological effects by covalently binding to a unique cysteine residue (C312) located outside the ATP-binding pocket of CDK7.[3][4] This irreversible inhibition disrupts the kinase activity of the CDK-activating kinase (CAK) complex, which is essential for the phosphorylation and activation of other CDKs involved in cell cycle progression.[3][5] Furthermore, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation and elongation.[2][3][6] By inhibiting CDK7, THZ1 effectively suppresses global transcription, with a pronounced effect on genes associated with super-enhancers, often including key oncogenic drivers like MYC.[1][5][7] This leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[6][8][9]

Data Presentation

In Vitro Efficacy of THZ1
Cell LineCancer TypeIC50Notes
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)50 nM---
LoucyT-cell Acute Lymphoblastic Leukemia (T-ALL)0.55 nM---
KOPTK1T-cell Acute Lymphoblastic Leukemia (T-ALL)Not SpecifiedUsed in xenograft models.[3]
Multiple Myeloma CellsMultiple MyelomaNot SpecifiedTHZ1 markedly diminished cell proliferation and survival.[7]
U87Glioblastoma<1 µM---
U251Glioblastoma<1 µM---
T24Urothelial CarcinomaDose-dependent cytotoxicity observed up to 750 nM.[6]
BFTC-905Urothelial CarcinomaDose-dependent cytotoxicity observed up to 750 nM.[6]
MEC1Chronic Lymphocytic Leukemia7.23 nM---
MEC2Chronic Lymphocytic Leukemia7.35 nM---
In Vivo Dosage and Administration of THZ1
Cancer TypeAnimal ModelTHZ1 DosageAdministration RouteFrequencyVehicle
Multiple MyelomaSystemic U266 xenograft model10 mg/kgIntraperitoneal (i.p.)Twice daily (BID), 5 days/weekNot Specified[5][7]
GlioblastomaSubcutaneous U87 xenograft10 mg/kgIntravenous (i.v.)Twice daily (BID)Not Specified[10]
Urothelial CarcinomaNude mice with subcutaneous xenografts10 mg/kg/dayIntraperitoneal (i.p.)Daily for 4 weeksNot Specified[6]
Head and Neck Squamous Cell Carcinoma (HNSCC)HNSCC xenograft modelNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
T-cell Acute Lymphoblastic Leukemia (T-ALL)Bioluminescent xenografted mouse model with KOPTK1 cells10 mg/kgNot SpecifiedTwice daily (BID)Not Specified[3]
Lewis Lung CarcinomaMouse model10 mg/kgIntraperitoneal (i.p.)Twice dailyNot Specified[11]

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of (E/Z)-THZ1 dihydrochloride in DMSO (e.g., >10 mM).[3] Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of THZ1. Include a vehicle control (DMSO) at the same final concentration as the highest THZ1 treatment.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a resazurin-based assay or a Cell Counting Kit-8 (CCK-8).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of THZ1 and fitting the data to a dose-response curve.

Western Blot Analysis for Phospho-RNAPII
  • Cell Lysis: Treat cells with the desired concentrations of THZ1 for a specified time (e.g., 4-8 hours).[10] Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total RNAPII and phosphorylated forms of RNAPII (e.g., Ser2, Ser5, Ser7) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells and resuspend them in a serum-free medium. For subcutaneous models, mix the cell suspension with an equal volume of Matrigel™.[6]

  • Tumor Implantation: Subcutaneously inject 5 x 10^5 to 1 x 10^7 cells into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[6] For systemic models of hematological malignancies, inject cells intravenously.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[6] Measure tumor volume every 2-3 days using calipers and the formula: Volume = 0.5 × (length × width²).

  • THZ1 Formulation and Administration: Prepare the THZ1 solution in a suitable vehicle. A common vehicle is 10% DMSO in 5% Dextrose in Water (D5W).[12] Administer THZ1 via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dosage and frequency (e.g., 10 mg/kg, twice daily).[7][10][12]

  • Toxicity Monitoring: Monitor the body weight of the mice every other day to assess for any treatment-related toxicity.[12]

  • Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Perform downstream analyses such as immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[10]

Mandatory Visualizations

THZ1_Signaling_Pathway cluster_transcription Transcription Machinery cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNAPII RNA Polymerase II Transcription Gene Transcription (e.g., MYC, MCL-1) RNAPII->Transcription CDK7 CDK7 CDK7->RNAPII Phosphorylates CTD CAK CAK Complex (CDK7, Cyclin H, MAT1) CDKs CDK1, CDK2, etc. CAK->CDKs Activates CellCycle Cell Cycle Progression CDKs->CellCycle TumorGrowth Tumor Growth Inhibition CellCycle->TumorGrowth THZ1 THZ1 THZ1->CDK7 Covalent Inhibition Apoptosis Apoptosis THZ1->Apoptosis Transcription->TumorGrowth Apoptosis->TumorGrowth

Caption: Simplified signaling pathway of THZ1 targeting CDK7.

In_Vivo_Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Prep Cancer Cell Preparation Implantation Tumor Cell Implantation Cell_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth THZ1_Admin THZ1 Administration Tumor_Growth->THZ1_Admin Toxicity_Mon Toxicity Monitoring THZ1_Admin->Toxicity_Mon Endpoint Endpoint: Tumor Excision Toxicity_Mon->Endpoint IHC Immunohistochemistry (Ki67, Cleaved Caspase-3) Endpoint->IHC Data_Analysis Data Analysis IHC->Data_Analysis

References

Application Notes and Protocols for (E/Z)-THZ1 dihydrochloride Cell Proliferation Assay using CCK-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical enzyme that plays a dual role in regulating transcription and cell cycle progression.[3][4] It is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation phases of transcription.[4][5] Additionally, as part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[4][6]

By inhibiting CDK7, THZ1 disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in various cancer cells.[7][8] This makes THZ1 a compound of significant interest in oncology research and drug development.

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method used to determine the number of viable cells in a sample.[9][10][11] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in metabolically active cells to produce a water-soluble formazan (B1609692) dye with an orange color.[9][11][12] The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at 450 nm.[9][13][14]

This document provides a detailed protocol for assessing the anti-proliferative effects of (E/Z)-THZ1 dihydrochloride on cancer cell lines using the CCK-8 assay.

Data Presentation

The anti-proliferative activity of THZ1 is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of cell growth. The IC50 values for THZ1 can vary depending on the cell line and the duration of treatment.

Cell LineCancer TypeTreatment DurationIC50 (nM)
NALM6B-Cell Acute Lymphoblastic Leukemia72 hours101.2
REHB-Cell Acute Lymphoblastic Leukemia72 hours26.26
D458Medulloblastoma (MYC-amplified)Not Specified10
D425Medulloblastoma (MYC-amplified)Not Specified10
ONS76Medulloblastoma (non-MYC-amplified)Not Specified270
UW228Medulloblastoma (non-MYC-amplified)Not Specified150
Various Breast Cancer LinesBreast Cancer48 hours80-300
MYCN-amplified Neuroblastoma LinesNeuroblastomaNot Specified6-9
Murine SCLC LinesSmall Cell Lung CancerNot Specified75-100

Note: The IC50 values presented are derived from published literature and may vary based on experimental conditions.[7][15][16]

Experimental Protocols

Materials
  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Sterile, disposable laboratory consumables (pipette tips, tubes, etc.)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving THZ1

Protocol for this compound Treatment and CCK-8 Assay

1. Cell Seeding: a. Culture the chosen cancer cell line to ~80% confluency. b. Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells). c. Resuspend the cells in fresh, complete culture medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells/well, this should be optimized for each cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well plate.[14][17] f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.[14][17]

2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare a series of dilutions of THZ1 in complete culture medium. A typical concentration range for initial experiments could be from 1 nM to 10 µM. It is recommended to perform a 7-point serial dilution. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest THZ1 concentration) and a blank control (medium only, no cells). d. Carefully remove the medium from the wells of the 96-well plate containing the cells. e. Add 100 µL of the prepared THZ1 dilutions or vehicle control to the respective wells. f. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[18]

3. CCK-8 Assay: a. After the treatment period, add 10 µL of the CCK-8 solution directly to each well of the 96-well plate.[9][11] Be careful not to introduce bubbles.[9][11] b. Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time should be optimized for the specific cell line and density to ensure the absorbance values are within the linear range of the microplate reader.[9][11] c. After incubation, gently mix the plate to ensure a uniform distribution of the formazan product. d. Measure the absorbance at 450 nm using a microplate reader.[9][13][14]

4. Data Analysis: a. Subtract the absorbance of the blank control wells from all other readings. b. Calculate the percentage of cell viability for each THZ1 concentration using the following formula: Cell Viability (%) = [(Absorbance of THZ1-treated well) / (Absorbance of vehicle control well)] x 100 c. Plot the cell viability (%) against the logarithm of the THZ1 concentration. d. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of CDK7 Inhibition by THZ1

CDK7_Inhibition_Pathway cluster_outcome Cellular Outcomes THZ1 THZ1 CDK7 CDK7 THZ1->CDK7 Inhibits Pol2 RNA Polymerase II (CTD) THZ1->Pol2 Blocks CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 THZ1->CDK1_2_4_6 Blocks TFIIH TFIIH Complex CDK7->TFIIH Component of CAK CAK Complex CDK7->CAK Component of TFIIH->Pol2 CAK->CDK1_2_4_6 pPol2 Phosphorylated RNA Pol II (pSer5/7) Pol2->pPol2 Phosphorylation (Ser5/7) Transcription Transcription Initiation & Elongation pPol2->Transcription Proliferation Cell Proliferation Transcription->Proliferation pCDK1_2_4_6 Activated CDKs CDK1_2_4_6->pCDK1_2_4_6 Activation CellCycle Cell Cycle Progression pCDK1_2_4_6->CellCycle CellCycle->Proliferation Apoptosis Apoptosis THZ1_CCK8_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_thz1 Prepare serial dilutions of THZ1 incubate_24h->prepare_thz1 treat_cells Treat cells with THZ1 (48-72h) prepare_thz1->treat_cells add_cck8 Add 10 µL CCK-8 solution per well treat_cells->add_cck8 incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 read_absorbance Measure absorbance at 450 nm incubate_cck8->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for (E/Z)-THZ1 Dihydrochloride RNA Sequencing Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[5][6][7] By covalently targeting a unique cysteine residue outside the canonical kinase domain of CDK7, THZ1 effectively inhibits its enzymatic activity.[1][5] This inhibition leads to a global disruption of transcription, cell cycle arrest, and apoptosis in various cancer cells, making THZ1 a promising therapeutic agent.[6][7][8]

RNA sequencing (RNA-seq) is a powerful technology for analyzing the transcriptome-wide effects of drug treatments.[5][9][10] This document provides detailed application notes and protocols for conducting RNA-seq analysis of cells treated with (E/Z)-THZ1 dihydrochloride to identify downstream target genes, dysregulated pathways, and to understand its mechanism of action.

Mechanism of Action of (E/Z)-THZ1

THZ1's primary mechanism of action is the irreversible inhibition of CDK7.[1] This has two major downstream consequences:

  • Transcriptional Inhibition: CDK7, as part of TFIIH, is essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7.[1][6] This phosphorylation is crucial for transcription initiation and elongation. THZ1 treatment inhibits RNAPII CTD phosphorylation, leading to a global downregulation of transcription.[1][11][12] Studies have shown that THZ1 treatment leads to a significant decrease in the levels of actively transcribed genes.[7]

  • Cell Cycle Arrest: As a component of the CAK complex, CDK7 is responsible for activating other CDKs, such as CDK1 and CDK2, which are key regulators of cell cycle progression.[12] Inhibition of CDK7 by THZ1 disrupts this activation cascade, leading to cell cycle arrest, often at the G2/M phase.[6][8]

The antitumor effects of THZ1 have been demonstrated in various cancer types, including T-cell acute lymphoblastic leukemia (T-ALL), nasopharyngeal carcinoma (NPC), urothelial carcinoma, and gastrointestinal stromal tumors (GISTs).[2][6][9][11]

Quantitative Data from RNA-Seq Analysis

RNA-seq studies following THZ1 treatment have consistently shown a significant impact on the transcriptome. The following tables summarize findings from a representative study in nasopharyngeal carcinoma (NPC) cells.

Table 1: Differentially Expressed Genes (DEGs) in NPC Cells Treated with THZ1 [5][9]

Cell LineTreatmentUpregulated GenesDownregulated GenesTotal DEGs
NPCTHZ125567592

Table 2: Top 10 Significantly Downregulated Genes in NPC Cells Treated with THZ1 [9]

Gene SymbolDescription
PPP1R10Protein phosphatase 1 regulatory subunit 10
PNRC2Proline-rich nuclear receptor coactivator 2
TRIAP1TP53 regulated inhibitor of apoptosis 1
NXT1Nuclear transport factor 2 like export factor 1
DDIT4DNA damage inducible transcript 4
CDC6Cell division cycle 6
CDC34Cell division cycle 34
CCNA2Cyclin A2
CCNB1Cyclin B1
KIF11Kinesin family member 11

Table 3: Enriched KEGG Pathways for DEGs in THZ1-Treated NPC Cells [5][9][10]

KEGG Pathway
Cell cycle
Pathways in cancer
HTLV-I infection
Herpes simplex infection
Epstein-Barr virus infection

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway of THZ1 Action

THZ1_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cellcycle Cell Cycle Control THZ1 This compound CDK7 CDK7 THZ1->CDK7 Covalent Inhibition TFIIH TFIIH Complex CDK7->TFIIH Component of CAK CAK Complex CDK7->CAK Component of RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates CTD Transcription Transcription Initiation & Elongation RNAPII->Transcription mRNA Global mRNA Downregulation Transcription->mRNA Apoptosis Apoptosis mRNA->Apoptosis CellCycleCDKs CDK1, CDK2, etc. CAK->CellCycleCDKs Activates CellCycle Cell Cycle Progression CellCycleCDKs->CellCycle CellCycle->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycleArrest->Apoptosis

Caption: THZ1 inhibits CDK7, disrupting transcription and cell cycle control.

Experimental Workflow for RNA-Seq Analysis

RNASeq_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis CellCulture 1. Cell Culture Treatment 2. THZ1 Treatment CellCulture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing QC 6. Quality Control Sequencing->QC Alignment 7. Read Alignment QC->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEA 9. Differential Expression Analysis Quantification->DEA Enrichment 10. Pathway & GO Enrichment Analysis DEA->Enrichment Validation 11. Validation (e.g., qRT-PCR) Enrichment->Validation

Caption: Workflow for RNA-seq analysis of THZ1-treated cells.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., Jurkat for T-ALL, C666-1 and HK-1 for NPC).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • THZ1 Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C.

  • Treatment:

    • Seed cells in culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).

    • Treat cells with the desired concentration of THZ1 (e.g., 50 nM to 500 nM).[2][6] A dose-response experiment is recommended to determine the optimal concentration.

    • Include a vehicle control group treated with an equivalent volume of DMSO.

    • Incubate the cells for the desired treatment duration (e.g., 4, 6, 12, or 24 hours).[10][12] A time-course experiment can provide insights into the dynamics of gene expression changes.

RNA Extraction
  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the culture plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Homogenize the lysate.

  • Proceed with RNA extraction according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.

  • Elute the RNA in nuclease-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 7 is generally recommended for RNA-seq.

RNA-Seq Library Preparation and Sequencing
  • Poly(A) RNA Selection: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation: Fragment the purified mRNA into smaller pieces.

  • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.

  • PCR Amplification: Amplify the library using PCR to enrich for adapter-ligated fragments.

  • Library Quantification and Quality Control: Quantify the final library and assess its quality using a bioanalyzer.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq).[9]

Bioinformatic Analysis
  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.

  • Read Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between THZ1-treated and control samples. Set significance thresholds (e.g., p-value < 0.05 and log2 fold change > 1).[9]

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like DAVID, Metascape, or GSEA to identify biological pathways and GO terms that are significantly enriched in the list of differentially expressed genes.[5][9]

  • Visualization: Generate volcano plots and heatmaps to visualize the differentially expressed genes.

  • Validation: Validate the expression of key differentially expressed genes using quantitative real-time PCR (qRT-PCR).[5][9]

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of this compound on the transcriptome. By employing RNA sequencing, researchers can gain valuable insights into the molecular mechanisms underlying THZ1's anticancer activity, identify novel therapeutic targets, and discover potential biomarkers for predicting treatment response. Careful experimental design and rigorous bioinformatic analysis are crucial for obtaining high-quality, interpretable results that can advance the development of CDK7 inhibitors as cancer therapeutics.

References

Application Notes and Protocols for (E/Z)-THZ1 dihydrochloride in Colony Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex.[2] Through its kinase activity, CDK7 plays a dual role in regulating the cell cycle and transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the initiation and elongation phases of transcription.[2] Additionally, as part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[2]

(E/Z)-THZ1 dihydrochloride exerts its inhibitory effect by covalently binding to a unique cysteine residue (C312) located outside of the canonical kinase domain of CDK7. This covalent modification leads to the irreversible inhibition of CDK7's kinase activity, resulting in the suppression of RNAPII phosphorylation and a subsequent global decrease in transcription. This disruption of transcription disproportionately affects genes with super-enhancers, which are often associated with key oncogenic drivers. Consequently, treatment with this compound can induce cell cycle arrest, apoptosis, and a reduction in the proliferation of various cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[3]

The colony formation assay, or clonogenic assay, is a well-established in vitro method used to assess the long-term survival and proliferative capacity of single cells. This assay is particularly relevant in cancer research as it measures the ability of a cancer cell to undergo unlimited division and form a colony (a clone of the original cell). The soft agar (B569324) colony formation assay is a stringent variation of this technique that specifically evaluates anchorage-independent growth, a hallmark of malignant transformation. By treating cancer cells with this compound in a colony formation assay, researchers can quantify the inhibitor's cytostatic or cytotoxic effects on the clonogenic potential of cancer cells.

Mechanism of Action of this compound

This compound's primary mechanism of action is the selective and covalent inhibition of CDK7. This leads to a cascade of downstream effects that ultimately impair cancer cell proliferation and survival.

  • Inhibition of Transcription: By inhibiting CDK7, THZ1 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation is a critical step for the initiation and elongation of transcription. The resulting global transcriptional suppression particularly affects genes controlled by super-enhancers, which are often key oncogenes like c-MYC.

  • Induction of Cell Cycle Arrest: As a key component of the CDK-activating kinase (CAK) complex, CDK7 is responsible for activating other CDKs that drive the cell cycle. Inhibition of CDK7 by THZ1 disrupts this process, leading to cell cycle arrest, often at the G1/S and G2/M checkpoints.

  • Induction of Apoptosis: The suppression of key survival genes and the induction of cell cycle arrest by THZ1 can trigger programmed cell death, or apoptosis, in cancer cells.

The following diagram illustrates the signaling pathway affected by this compound:

THZ1_Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 Transcription cluster_2 Cellular Outcomes CDK4_6 CDK4/6 G1_S_Transition G1/S Transition CDK4_6->G1_S_Transition CDK2 CDK2 CDK2->G1_S_Transition CDK1 CDK1 G2_M_Transition G2/M Transition CDK1->G2_M_Transition Reduced_Proliferation Reduced Proliferation G1_S_Transition->Reduced_Proliferation G2_M_Transition->Reduced_Proliferation RNAPII RNA Polymerase II Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation Oncogene_Expression Oncogene Expression (e.g., c-MYC) Transcription_Initiation->Oncogene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Oncogene_Expression->Reduced_Proliferation CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates CDK7->RNAPII Phosphorylates (CTD) THZ1 This compound THZ1->CDK7 Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Reduced_Proliferation->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data from Colony Formation Assays

The following tables summarize the quantitative effects of this compound on colony formation in various cancer cell lines.

Cell LineCancer TypeTHZ1 Concentration (nM)Effect on Colony FormationReference
U87 Glioblastoma50Significant reduction in colony number[4]
100Further significant reduction in colony number[4]
H4 Glioblastoma50Significant reduction in colony number[4]
100Further significant reduction in colony number[4]
A549 Non-Small Cell Lung CancerNot specifiedVisible reduction in colony number and size[5]
H460 Non-Small Cell Lung CancerNot specifiedVisible reduction in colony number and size[5]
U251 GlioblastomaNot specifiedSignificant inhibition of colony formation[6][7]
U251R (TMZ-resistant) Glioblastoma100Significant suppression of anchorage-independent growth[4]
RT4, BFTC905, HT1376, T24, T24/R Urothelial CarcinomaNot specifiedSuppression of cancer stemness (sphere-formation)[3]

Note: Quantitative data for A549, H460, U251, and urothelial carcinoma cell lines were described qualitatively in the source material. The term "significant" indicates a statistically significant difference compared to the vehicle control as reported in the cited studies.

Experimental Protocols

This section provides a detailed protocol for a soft agar colony formation assay to evaluate the effect of this compound on anchorage-independent growth of cancer cells.

Materials
  • This compound (store as a stock solution in DMSO at -20°C or -80°C)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Agarose (B213101), high purity

  • 6-well or 12-well tissue culture plates

  • Sterile conical tubes (15 mL and 50 mL)

  • Water bath

  • Microwave or heating block

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Crystal Violet staining solution (0.05% Crystal Violet in 20% methanol)

Experimental Workflow

Colony_Formation_Assay_Workflow start Start prepare_agar Prepare Agar Layers (Base and Top) start->prepare_agar prepare_cells Prepare Cell Suspension start->prepare_cells plate_layers Plate Base and Top Layers prepare_agar->plate_layers mix_cells_agar Mix Cells with Top Agar prepare_cells->mix_cells_agar mix_cells_agar->plate_layers solidify Allow Agar to Solidify plate_layers->solidify treat Add this compound to Top Agar or Overlay solidify->treat incubate Incubate Plates (2-4 weeks) stain Stain Colonies with Crystal Violet incubate->stain treat->incubate quantify Quantify Colonies stain->quantify end End quantify->end

Caption: Experimental workflow for a colony formation assay.

Step-by-Step Protocol

1. Preparation of Agar Solutions (perform in a sterile hood)

  • 1.2% Agar Solution (for Base Layer):

    • Dissolve 1.2 g of agarose in 100 mL of sterile, purified water by heating in a microwave or on a heating block until the solution is clear.

    • Aliquot into sterile bottles and autoclave.

    • Before use, melt the agar in a microwave and cool to 42°C in a water bath.

  • 0.7% Agar Solution (for Top Layer):

    • Dissolve 0.7 g of agarose in 100 mL of sterile, purified water.

    • Aliquot and autoclave.

    • Before use, melt the agar and cool to 42°C in a water bath.

2. Preparation of the Base Agar Layer

  • Warm 2x complete cell culture medium to 37°C.

  • In a sterile tube, mix equal volumes of the 1.2% agar solution (at 42°C) and the 2x complete medium to create a final concentration of 0.6% agar in 1x complete medium.

  • Immediately dispense the appropriate volume of the base agar mixture into each well of the tissue culture plate (e.g., 1.5 mL for a 6-well plate).

  • Allow the base layer to solidify at room temperature in the sterile hood for at least 30 minutes.

3. Preparation of the Top Agar Layer with Cells

  • Harvest the cancer cells using trypsin-EDTA and perform a cell count.

  • Resuspend the cells in 1x complete medium at a concentration that will result in the desired seeding density (e.g., 5,000 - 10,000 cells per well for a 6-well plate).

  • Warm the 0.7% agar solution to 42°C and the 2x complete medium to 37°C.

  • Prepare the desired concentrations of this compound in 2x complete medium. Also, prepare a vehicle control (DMSO).

  • In separate tubes for each condition (vehicle control and different THZ1 concentrations), mix the cell suspension with the corresponding drug/vehicle-containing 2x complete medium and the 0.7% agar solution to achieve a final concentration of 0.35% agar. A common ratio is 1 part cell suspension, 1 part 2x medium with drug, and 2 parts 0.7% agar.

  • Gently mix to ensure a homogenous cell suspension.

4. Plating the Top Agar Layer

  • Carefully overlay the top agar/cell mixture onto the solidified base layer in each well (e.g., 1.5 mL for a 6-well plate).

  • Allow the top layer to solidify at room temperature in the sterile hood for at least 30 minutes.

5. Incubation

  • Add a small volume of complete medium containing the appropriate concentration of this compound or vehicle to the top of the agar to prevent drying.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks, or until colonies are visible.

  • Feed the cells every 2-3 days by adding a small amount of fresh medium with the inhibitor/vehicle.

6. Staining and Quantification

  • After the incubation period, stain the colonies by adding Crystal Violet solution to each well and incubating for 1-2 hours at room temperature.

  • Carefully wash the wells with water to remove excess stain.

  • Allow the plates to air dry.

  • Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.

  • The results can be expressed as the number of colonies per well or as a percentage of the vehicle-treated control.

Troubleshooting

  • No colony formation in the control group:

    • The cell seeding density may be too low. Optimize the number of cells seeded.

    • The cells may not be suitable for anchorage-independent growth. Consider using a standard 2D colony formation assay.

    • The agar concentration may be too high.

  • A single layer of cells instead of distinct colonies:

    • The cell seeding density may be too high.

  • Agar layers detaching:

    • Ensure the base layer is completely solidified before adding the top layer.

    • Be gentle when adding the top layer and subsequent media.

Conclusion

This compound is a valuable research tool for investigating the role of CDK7 in cancer cell biology. The colony formation assay is a robust method for quantifying the long-term effects of this inhibitor on the clonogenic survival of cancer cells. The provided protocols and data serve as a guide for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting CDK7 in various cancer types.

References

Dissolving (E/Z)-THZ1 Dihydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression.[1][2][3][4] Its use in cancer research has gained significant traction, making standardized dissolution and handling protocols crucial for reproducible experimental outcomes. These application notes provide detailed methodologies for the solubilization of (E/Z)-THZ1 dihydrochloride for various research applications.

Data Presentation: Solubility Overview

This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO). For aqueous-based assays, a dilution from a high-concentration DMSO stock is recommended, as direct dissolution in aqueous buffers can be challenging.[1] The following table summarizes the solubility data for this compound in commonly used solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Remarks
DMSO 6.39 mg/mL[3]10 mM[3]Sonication is recommended to aid dissolution.[1][3]
50 mg/mL[1]88.33 mM[1]Sonication is recommended.[1] Use only fresh DMSO as moisture can reduce solubility.[5]
>10 mM>10 mMWarming the tube at 37°C for 10 minutes and/or shaking in an ultrasonic bath can help achieve higher concentrations.[6][7]
100 mg/mL[5]156.5 mM[5]Use fresh, anhydrous DMSO.[5]
In vivo formulation 2 mg/mL[1]3.53 mM[1]Prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended.[1]
Water InsolubleInsoluble
Ethanol InsolubleInsoluble

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Pre-handling: Before opening, briefly centrifuge the vial of this compound powder at approximately 3000 rpm for a few minutes to ensure all the powder is at the bottom of the vial.[1]

  • Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 638.98 g/mol .[3]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for a few minutes.[1][3] Gentle warming to 37°C for 10 minutes can also aid dissolution.[6][7]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C for up to one month or at -80°C for up to one year for long-term stability.[5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the preparation of working solutions from the high-concentration DMSO stock for use in cell culture experiments. It is recommended to prepare the working solution fresh for each experiment.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation when diluting into an aqueous medium, it is advisable to first make an intermediate dilution of the stock solution in DMSO.[1] For example, dilute the 10 mM stock to 1 mM in DMSO.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. For instance, to achieve a 1 µM final concentration in 2 mL of medium, add 0.2 µL of the 10 mM stock solution.[1]

  • Mixing: Gently mix the final working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of cellular components if added directly to cells.

  • Application: Add the freshly prepared working solution to your cell culture plates. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]

Visualizations

Signaling Pathway of THZ1

THZ1_Signaling_Pathway THZ1 (E/Z)-THZ1 CDK7_Complex CDK7/Cyclin H/MAT1 (CAK Complex) THZ1->CDK7_Complex RNAPII RNA Polymerase II (CTD) CDK7_Complex->RNAPII Phosphorylates Cell_Cycle_CDKs Cell Cycle CDKs (e.g., CDK1, CDK2) CDK7_Complex->Cell_Cycle_CDKs Activates pRNAPII_Ser5 p-RNAPII (Ser5) pRNAPII_Ser7 p-RNAPII (Ser7) Transcription_Initiation Transcription Initiation pRNAPII_Ser5->Transcription_Initiation Productive_Elongation Productive Elongation pRNAPII_Ser7->Productive_Elongation pCell_Cycle_CDKs Activated Cell Cycle CDKs Cell_Cycle_Progression Cell Cycle Progression pCell_Cycle_CDKs->Cell_Cycle_Progression

Caption: THZ1 inhibits the CDK7 complex, blocking RNAPII phosphorylation and cell cycle progression.

Experimental Workflow for THZ1 Solution Preparation

THZ1_Workflow start Start: (E/Z)-THZ1 dihydrochloride powder add_dmso Add Anhydrous DMSO start->add_dmso mix Vortex / Sonicate / Warm (37°C) add_dmso->mix stock_solution 10 mM Stock Solution in DMSO mix->stock_solution store Aliquot and Store (-20°C or -80°C) stock_solution->store intermediate_dilution Intermediate Dilution in DMSO (e.g., to 1 mM) stock_solution->intermediate_dilution final_dilution Final Dilution in Aqueous Medium (e.g., Cell Culture Medium) intermediate_dilution->final_dilution working_solution Working Solution (e.g., 1 µM) final_dilution->working_solution end Use in Experiment working_solution->end

Caption: Workflow for preparing THZ1 dihydrochloride stock and working solutions.

References

Application Notes and Protocols for (E/Z)-THZ1 dihydrochloride in Head and Neck Squamous Cell Carcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Head and Neck Squamous Cell Carcinoma (HNSCC) is a complex and heterogeneous group of malignancies with a significant global burden. Despite advances in treatment, including surgery, radiation, and chemotherapy, patient outcomes, particularly for those with recurrent or metastatic disease, remain challenging. The dysregulation of transcriptional programs is a hallmark of many cancers, including HNSCC, making the machinery that controls gene expression an attractive therapeutic target.

(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex. Through its role in TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation and elongation. As part of the CAK complex, CDK7 activates other CDKs, thereby regulating cell cycle progression. By inhibiting CDK7, THZ1 disrupts these fundamental cellular processes, leading to the suppression of key oncogenic transcriptional programs and cell cycle arrest, ultimately inducing apoptosis in cancer cells. Preclinical studies have demonstrated the potential of THZ1 as a therapeutic agent in various cancers, including HNSCC, particularly in tumors with p53 mutations.[1]

These application notes provide a comprehensive overview of the use of (E/Z)-THZ1 dihydrochloride in HNSCC research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

THZ1 exerts its anti-cancer effects in HNSCC primarily through the inhibition of CDK7. This leads to a cascade of downstream events that collectively impair tumor growth and survival.

  • Transcriptional Repression: THZ1 covalently binds to a cysteine residue on CDK7, inhibiting its kinase activity. This leads to reduced phosphorylation of the RNAPII CTD, which in turn suppresses the transcription of a broad range of genes. Notably, genes associated with super-enhancers, which often drive the expression of key oncogenes, are particularly sensitive to CDK7 inhibition. In the context of nasopharyngeal carcinoma, a type of head and neck cancer, THZ1 treatment leads to the downregulation of numerous genes involved in the cell cycle.[2][3]

  • Cell Cycle Arrest: By inhibiting the CAK complex, THZ1 prevents the activation of cell cycle-dependent kinases, leading to cell cycle arrest, often at the G1/S and G2/M transitions.

  • Induction of Apoptosis: The combination of transcriptional repression of pro-survival genes (e.g., BCL2 family members) and cell cycle arrest ultimately triggers programmed cell death (apoptosis) in HNSCC cells.[1]

  • Impairment of Metastatic Phenotypes: THZ1 has been shown to impair the migration and invasion of HNSCC cells in preclinical models, suggesting its potential to inhibit metastasis.[1]

THZ1_Mechanism_of_Action cluster_0 Cellular Processes cluster_1 Molecular Targets & Effectors cluster_2 Cellular Outcomes Transcription Transcription Oncogenes Oncogenes Transcription->Oncogenes Expresses Cell Cycle Cell Cycle Decreased Proliferation Decreased Proliferation Cell Cycle->Decreased Proliferation Arrest leads to THZ1 THZ1 CDK7 CDK7 THZ1->CDK7 Inhibits RNAPII-CTD RNAPII-CTD CDK7->RNAPII-CTD Phosphorylates CAK Complex CAK Complex CDK7->CAK Complex Activates RNAPII-CTD->Transcription Activates Cell Cycle CDKs Cell Cycle CDKs CAK Complex->Cell Cycle CDKs Activates Oncogenes->Decreased Proliferation Suppression leads to Decreased Migration/Invasion Decreased Migration/Invasion Oncogenes->Decreased Migration/Invasion Suppression leads to Cell Cycle CDKs->Cell Cycle Apoptosis Apoptosis Decreased Proliferation->Apoptosis

Caption: Mechanism of this compound in HNSCC.

Data Presentation

In Vitro Efficacy of THZ1 in HNSCC Cell Lines

The following table summarizes the in vitro activity of THZ1 in representative HNSCC cell lines. IC50 values can vary depending on the specific cell line and assay conditions.

Cell Linep53 StatusTHZ1 Concentration (µM) for EffectAssay TypeObserved EffectsReference
UT-SCC-14Mutant0.02Cell ViabilityDecreased cell viability[4]
UT-SCC-15Mutant0.005Cell ViabilityDecreased cell viability[4]
FaDuWild-typeNot SpecifiedNot SpecifiedNot Specified
Cal27MutantNot SpecifiedNot SpecifiedNot Specified
In Vivo Efficacy of THZ1 in HNSCC Xenograft Models

Preclinical studies in other cancer types have demonstrated the in vivo efficacy of THZ1. While specific tumor growth inhibition data for HNSCC models is limited in publicly available literature, a common dosing regimen has been established.

Animal ModelTumor TypeTHZ1 Dosage and AdministrationTreatment DurationObserved EffectsReference
Nude MiceCholangiocarcinoma Xenograft10 mg/kg, i.p., twice daily27 daysSignificantly suppressed tumor growth and prolonged survival[5]
Nude MiceGastric Cancer XenograftNot specifiedNot specifiedSuppressed tumor growth[6]

Note: The efficacy of THZ1 in HNSCC xenograft models should be evaluated on a case-by-case basis, with tumor growth inhibition being a key endpoint.

Downstream Molecular Effects of THZ1 in Head and Neck Cancer Cells

THZ1 treatment leads to significant changes in the expression of genes and proteins involved in cell cycle regulation and apoptosis. The following table provides examples from a study on nasopharyngeal carcinoma (NPC) cells.

Gene/ProteinChange in ExpressionMethodCell Line(s)Reference
Downregulated Genes
CDC6DecreasedRNA-seq, qRT-PCRC666-1, HK1[2][3]
CDC34DecreasedRNA-seq, qRT-PCRC666-1, HK1[2][3]
CDK9DecreasedRNA-seq, qRT-PCRC666-1, HK1[2][3]
CCNA2DecreasedRNA-seq, qRT-PCRC666-1, HK1[2][3]
CCNB1DecreasedRNA-seq, qRT-PCRC666-1, HK1[2][3]
Upregulated Genes
AC010970.2IncreasedRNA-seq, qRT-PCRC666-1, HK1[2][3]
GPX1P1IncreasedRNA-seq, qRT-PCRC666-1, HK1[2][3]
Phosphorylated Proteins
RNAPII-CTD (Ser2, Ser5, Ser7)DecreasedWestern BlotVarious cancer cell lines[7][8]
cdc2 (p-cdc2)DecreasedWestern BlotUrothelial carcinoma cells[9]
Histone H3 (p-Histone H3)DecreasedWestern BlotUrothelial carcinoma cells[9]
Apoptosis-Related Proteins
Cleaved PARPIncreasedWestern BlotUrothelial carcinoma cells[9]
Cleaved Caspase-3IncreasedWestern BlotB-Cell Acute Lymphocytic Leukemia cells[10]
Cleaved Caspase-7IncreasedWestern BlotUrothelial carcinoma cells[9]
Bcl-2DecreasedWestern BlotUrothelial carcinoma cells[9]

Experimental Protocols

In Vitro Assays

In_Vitro_Workflow HNSCC Cell Culture HNSCC Cell Culture THZ1 Treatment THZ1 Treatment HNSCC Cell Culture->THZ1 Treatment Cell Viability Assay Cell Viability Assay THZ1 Treatment->Cell Viability Assay Western Blot Analysis Western Blot Analysis THZ1 Treatment->Western Blot Analysis RNA Sequencing RNA Sequencing THZ1 Treatment->RNA Sequencing IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Protein Expression/Phosphorylation Protein Expression/Phosphorylation Western Blot Analysis->Protein Expression/Phosphorylation Differential Gene Expression Differential Gene Expression RNA Sequencing->Differential Gene Expression

Caption: General workflow for in vitro evaluation of THZ1 in HNSCC.

Objective: To determine the half-maximal inhibitory concentration (IC50) of THZ1 in HNSCC cell lines.

Materials:

  • HNSCC cell lines

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin (B115843) solution

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HNSCC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • THZ1 Treatment: Prepare a serial dilution of THZ1 in complete medium. Remove the medium from the wells and add 100 µL of the THZ1 dilutions. Include wells with vehicle control (DMSO) at the same final concentration as the highest THZ1 concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Resazurin Assay: Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation/590 nm emission) for the resazurin assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the THZ1 concentration and determine the IC50 value using non-linear regression analysis.

Objective: To assess the effect of THZ1 on the phosphorylation of RNAPII-CTD and the expression of downstream target proteins.

Materials:

  • HNSCC cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RNAPII-CTD Ser2/5/7, anti-total RNAPII, anti-cleaved PARP, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Plate HNSCC cells and treat with THZ1 at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Model

In_Vivo_Workflow HNSCC Cell Injection HNSCC Cell Injection Tumor Establishment Tumor Establishment HNSCC Cell Injection->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization THZ1 Treatment THZ1 Treatment Randomization->THZ1 Treatment Vehicle Control Vehicle Control Randomization->Vehicle Control Tumor Volume Measurement Tumor Volume Measurement THZ1 Treatment->Tumor Volume Measurement Vehicle Control->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Tumor Growth Inhibition Tumor Growth Inhibition Endpoint Analysis->Tumor Growth Inhibition Pharmacodynamic Analysis Pharmacodynamic Analysis Endpoint Analysis->Pharmacodynamic Analysis

Caption: Workflow for HNSCC xenograft studies with THZ1.

Objective: To evaluate the anti-tumor efficacy of THZ1 in an HNSCC xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • HNSCC cell line

  • Matrigel (optional)

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers

Protocol:

  • Cell Preparation and Injection: Resuspend HNSCC cells in a mixture of sterile PBS and Matrigel (optional) at a concentration of 1-5 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • THZ1 Administration: Administer THZ1 intraperitoneally (i.p.) at a dose of 10 mg/kg twice daily. The control group should receive the vehicle on the same schedule.

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study. Tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

This compound represents a promising therapeutic agent for HNSCC by targeting the fundamental cellular processes of transcription and cell cycle regulation through the inhibition of CDK7. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of THZ1 in HNSCC models. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.

References

Troubleshooting & Optimization

(E/Z)-THZ1 dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with (E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).

Frequently Asked Questions (FAQs)

Q1: What is (E/Z)-THZ1 dihydrochloride and what is its mechanism of action?

This compound is a selective and potent covalent inhibitor of CDK7.[1][2] CDK7 is a crucial component of the transcription factor IIH (TFIIH), where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and serine 7 residues.[3][4] This phosphorylation is essential for the initiation and elongation phases of transcription. By covalently binding to a unique cysteine residue (C312) outside of the kinase domain of CDK7, THZ1 irreversibly inhibits its kinase activity.[5] This leads to a global reduction in transcription, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][6] THZ1 has also been shown to inhibit the closely related kinases CDK12 and CDK13, particularly at higher concentrations.[7]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] It is reported to be insoluble in water and ethanol.[5] For in vivo studies, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline have been described.[7]

Q3: I am observing precipitation when I dilute my this compound stock solution in cell culture media. What can I do to prevent this?

Precipitation of hydrophobic compounds like THZ1 upon dilution in aqueous media is a common issue. Here are several strategies to mitigate this:

  • Decrease the final concentration: Ensure the final working concentration in your cell culture media does not exceed the compound's aqueous solubility limit.[8][9]

  • Use pre-warmed media: Always use cell culture media pre-warmed to 37°C for dilutions, as temperature can affect solubility.[8][9]

  • Perform serial dilutions: Instead of adding a highly concentrated DMSO stock directly to a large volume of media, perform an intermediate dilution in a smaller volume of pre-warmed media first.[9]

  • Gentle mixing: Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[9]

  • Sonication: Briefly sonicating the stock solution before dilution can help dissolve any small aggregates.[6][8]

Q4: How should I store my this compound stock solution?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Media Final concentration exceeds aqueous solubility. Rapid dilution from a high-concentration DMSO stock. Use of cold media.Decrease the final working concentration. Perform a serial dilution in pre-warmed (37°C) media. Add the compound dropwise while gently mixing.[8][9]
Inconsistent Experimental Results Uneven compound distribution in the well plate. Evaporation from wells at the edge of the plate ("edge effects"). Inconsistent cell plating density.Ensure thorough but gentle mixing after adding the compound. Use automated liquid handlers for consistent dispensing. Maintain proper humidity in the incubator and consider not using the outer wells of the plate. Ensure consistent cell numbers across all wells.[8]
High Background Fluorescence in Imaging Intrinsic fluorescence of THZ1. Non-specific interaction with fluorescent dyes.Run a compound-only control (THZ1 in media without cells) to assess its autofluorescence. If your imaging system allows, use spectral unmixing. Consider testing alternative fluorescent dyes.[8]
Appearance of Bright Puncta in Images THZ1 precipitation at high concentrations. Compound-induced apoptosis leading to apoptotic bodies.Check the solubility limit in your culture medium and consider brief sonication of the stock solution before dilution. Co-stain with apoptosis markers like cleaved caspase-3 or Annexin V to confirm if the puncta are apoptotic bodies.[8]

Quantitative Data

Solubility of (E/Z)-THZ1 and its Salts

Compound FormSolventSolubilityReference(s)
(E/Z)-THZ1DMSO≥28.3 mg/mL[5]
(E/Z)-THZ1WaterInsoluble[5]
(E/Z)-THZ1EthanolInsoluble[5]
This compoundDMSO6.39 mg/mL (10 mM)[6]

In Vivo Formulation Examples

FormulationAchieved ConcentrationNotesReference(s)
10% DMSO + 90% Saline5 mg/mL (Suspended solution)Requires sonication.[7]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (Clear solution)A common formulation for improving the solubility of hydrophobic compounds for in vivo use.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously to dissolve the compound. If necessary, gently warm the tube to 37°C or use a brief sonication to aid dissolution.[5]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Western Blot Analysis of RNAPII CTD Phosphorylation
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for total RNAPII and phosphorylated forms of the RNAPII CTD (e.g., Ser2, Ser5, and Ser7). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the phosphorylation of Ser5 and Ser7 is expected as a direct result of CDK7 inhibition.[3]

Visualizations

THZ1_Mechanism_of_Action cluster_TFIIH TFIIH Complex cluster_RNAPII RNA Polymerase II cluster_Transcription Transcription Regulation CDK7 CDK7 CyclinH Cyclin H RNAPII RNAPII-CTD CDK7->RNAPII Phosphorylates MAT1 MAT1 pRNAPII Phosphorylated RNAPII-CTD (Ser5, Ser7) Transcription_Initiation Transcription Initiation pRNAPII->Transcription_Initiation Promotes Transcription_Elongation Productive Elongation Transcription_Initiation->Transcription_Elongation Leads to THZ1 (E/Z)-THZ1 Inhibition Inhibition THZ1->Inhibition Inhibition->CDK7

Caption: Mechanism of action of (E/Z)-THZ1.

THZ1_Solubilization_Workflow cluster_Stock Stock Solution Preparation cluster_Working Working Solution Preparation Start Weigh this compound Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Dissolve Vortex / Sonicate / Warm to 37°C Add_DMSO->Dissolve Stock_Solution High-Concentration Stock (e.g., 10 mM) Dissolve->Stock_Solution Serial_Dilution Perform Serial Dilution Stock_Solution->Serial_Dilution Prewarm_Media Pre-warm Cell Culture Media to 37°C Add_to_Media Add Dropwise to Media with Gentle Mixing Prewarm_Media->Add_to_Media Serial_Dilution->Add_to_Media Check_Precipitation Visually Inspect for Precipitation Add_to_Media->Check_Precipitation Working_Solution Final Working Solution Check_Precipitation->Working_Solution

Caption: Workflow for preparing (E/Z)-THZ1 solutions.

References

Technical Support Center: Optimizing (E/Z)-THZ1 Dihydrochloride Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of (E/Z)-THZ1 dihydrochloride (B599025) for accurate half-maximal inhibitory concentration (IC50) determination.

Frequently Asked Questions (FAQs)

Q1: What is (E/Z)-THZ1 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It functions by irreversibly binding to a cysteine residue (Cys312) located outside of the traditional ATP-binding pocket of CDK7.[4][5] This covalent modification leads to the inhibition of CDK7's kinase activity. CDK7 is a crucial component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex, playing a key role in both transcription initiation and cell cycle regulation.[2] By inhibiting CDK7, THZ1 disrupts these processes, leading to anti-proliferative effects in various cancer cell lines.[1][4][5] THZ1 has also been shown to inhibit the closely related kinases CDK12 and CDK13.[3][6]

Q2: What is a typical IC50 value for this compound?

A2: The IC50 value of this compound can vary significantly depending on the experimental system. In biochemical assays measuring direct kinase inhibition, the IC50 is reported to be approximately 3.2 nM.[1][3][7][8] However, in cell-based assays, the IC50 for anti-proliferative effects can range from low nanomolar to the micromolar range, depending on the cancer cell line and the duration of the assay.[4][5][9] For example, in T-cell acute lymphoblastic leukemia (T-ALL) cell lines like Jurkat and Loucy, IC50 values have been reported to be 50 nM and 0.55 nM, respectively.[4][5]

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal results, it is recommended to reconstitute this compound in fresh, high-quality dimethyl sulfoxide (B87167) (DMSO). A stock solution of 10 mM or higher in DMSO is typically achievable.[4][5] To prepare the stock solution, you can warm the vial at 37°C for 10 minutes and use an ultrasonic bath to aid dissolution.[4][5] Once prepared, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3][10]

Q4: How long should I incubate cells with this compound for an IC50 experiment?

A4: The optimal incubation time can vary between cell lines and the specific biological question being addressed. For cell viability and proliferation assays, incubation times of 48 to 72 hours are commonly used.[11][12] However, due to the covalent and irreversible nature of THZ1's binding to CDK7, shorter incubation times of 3 to 5 hours can be sufficient to achieve effective intracellular inhibition of CDK7 and its downstream targets. It is advisable to perform a time-course experiment to determine the shortest exposure time that produces the desired effect in your specific cancer cell model while minimizing potential off-target effects.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in IC50 values between experiments. 1. Inconsistent cell seeding density.2. Variability in the this compound stock solution.3. Fluctuations in incubator conditions (temperature, CO2, humidity).1. Standardize your cell seeding protocol. Ensure a single-cell suspension before plating to achieve uniform cell distribution.2. Prepare a large batch of the stock solution, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment.[10]3. Regularly monitor and calibrate your incubator to maintain consistent environmental conditions.
The determined IC50 value is significantly higher than expected. 1. Degradation of the this compound.2. The cell line may have developed resistance over multiple passages.3. Incorrect assessment of cell viability.1. Ensure proper storage of the compound and avoid repeated freeze-thaw cycles.[10]2. Use a fresh, low-passage vial of the cell line.[10]3. Use an alternative or orthogonal method to confirm cell viability results (e.g., if using an MTT assay, confirm with a trypan blue exclusion assay).[10]
High cytotoxicity observed in normal (non-cancerous) control cell lines. 1. The concentration of this compound is too high.2. The incubation time is too long.3. The normal cell line is particularly sensitive to CDK7 inhibition.1. Perform a dose-response curve for both your cancer and normal cell lines to identify a concentration that maximizes the differential effect.2. Conduct a time-course experiment to find the shortest effective exposure time for the cancer cells.[10]3. Consider using a different, more robust normal cell line as a control.
No significant decrease in cell viability even at high concentrations. 1. The chosen cell line may be inherently resistant to CDK7 inhibition.2. Issues with the cell viability assay itself (e.g., expired reagents).1. Research the sensitivity of your chosen cell line to CDK7 inhibitors. Consider testing a different cell line known to be sensitive to THZ1.2. Ensure all assay reagents are within their expiration dates and perform the assay according to the manufacturer's protocol.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CCK-8)

This protocol provides a general framework for determining the IC50 of this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete culture medium to the desired density.

    • Seed 2,000-5,000 cells per well in 100 µL of medium into a 96-well plate.[12]

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[12]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range to start with is 1 nM to 10 µM.[12]

    • Include a vehicle control (DMSO) at the same final concentration as the highest THZ1 treatment.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of THZ1 or the vehicle control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[12]

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 solution to each well.[12]

    • Incubate the plate for 1-4 hours at 37°C.[12]

    • Measure the absorbance at 450 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the THZ1 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[12]

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Biochemical IC50 3.2 nMAgainst purified CDK7 enzyme.[1][3]
Cell-based IC50 0.5 nM - >10 µMHighly dependent on the cell line and assay conditions.[9]
Stock Solution Concentration 10 mM in DMSOPrepare fresh or from frozen aliquots.[4][5]
Storage of Stock Solution -20°C (1 month) or -80°C (6 months)Aliquot to avoid freeze-thaw cycles.[3]
Cell Seeding Density 2,000 - 5,000 cells/well (96-well plate)Optimize for your specific cell line's growth rate.[12]
Incubation Time 48 - 72 hoursFor cell viability assays.[11][12] Shorter times (4-6h) can be used for target engagement studies.[12]
Typical Concentration Range for IC50 1 nM - 10 µMA broad range is recommended for initial experiments.[12]

Visualizations

CDK7_Signaling_Pathway CDK7 Signaling Pathway Inhibition by THZ1 cluster_CAK CDK-Activating Kinase (CAK) Complex cluster_TFIIH Transcription Factor IIH (TFIIH) Complex CDK7 CDK7 CyclinH Cyclin H CDK1_2 CDK1, CDK2 CDK7->CDK1_2 Activates (Phosphorylates) MAT1 MAT1 TFIIH_Core Core Subunits CAK_in_TFIIH CAK Complex RNAPII RNA Polymerase II (CTD) CAK_in_TFIIH->RNAPII Phosphorylates Ser5, Ser7 Transcription Transcription Initiation RNAPII->Transcription CellCycle Cell Cycle Progression (G1/S) CDK1_2->CellCycle THZ1 (E/Z)-THZ1 THZ1->CDK7 Inhibits

Caption: Inhibition of CDK7 by (E/Z)-THZ1 disrupts transcription and cell cycle progression.

IC50_Workflow Experimental Workflow for IC50 Determination start Start prep_cells Prepare and Seed Cells start->prep_cells treat_cells Treat Cells with THZ1 prep_cells->treat_cells prep_thz1 Prepare (E/Z)-THZ1 Serial Dilutions prep_thz1->treat_cells incubate Incubate (e.g., 48-72h) treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Measure Absorbance/Luminescence add_reagent->read_plate analyze_data Data Analysis read_plate->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: A stepwise workflow for determining the IC50 of this compound.

References

(E/Z)-THZ1 dihydrochloride off-target effects on CDK12/CDK13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (E/Z)-THZ1 dihydrochloride, with a specific focus on CDK12 and CDK13.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of THZ1?

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It forms a covalent bond with a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[1][4] This interaction is time-dependent and irreversible.[1]

Q2: Does THZ1 have off-target effects on CDK12 and CDK13?

Yes, THZ1 has been shown to inhibit CDK12 and CDK13, but typically at higher concentrations than those required for CDK7 inhibition.[1][5][6] The structural similarity between CDK7, CDK12, and CDK13, particularly the presence of an accessible cysteine residue near the location of Cys312 in CDK7, is thought to contribute to this off-target activity.[1][6]

Q3: What are the observed cellular consequences of THZ1's off-target effects on CDK12/CDK13?

Inhibition of CDK12 and CDK13 by THZ1 can lead to the downregulation of genes involved in the DNA damage response (DDR), such as BRCA1, FANCD2, and RAD51.[5] This can result in an increase in DNA double-strand breaks, indicated by elevated levels of γH2A.X.[5]

Q4: How can I distinguish between on-target (CDK7) and off-target (CDK12/CDK13) effects in my experiments?

Several strategies can be employed:

  • Use a THZ1-resistant CDK7 mutant: Expressing a CDK7 mutant where the key cysteine residue is changed to a serine (C312S) can help determine if the observed effects are solely due to CDK7 inhibition. If the phenotype is rescued in the presence of THZ1, it suggests the effect is on-target.[1]

  • Employ a non-reactive analog: Using a control compound like THZ1-R, which lacks the reactive acrylamide (B121943) group and cannot form a covalent bond, can help differentiate between covalent and non-covalent effects.[7]

  • Titrate THZ1 concentration: Using the lowest effective concentration of THZ1 that inhibits CDK7 but has minimal impact on CDK12/CDK13 can help isolate on-target effects.[7]

  • Compare with more selective inhibitors: Where available, comparing the cellular phenotype induced by THZ1 with that of more selective CDK12/CDK13 inhibitors can provide insights into the specific contributions of off-target inhibition.

Troubleshooting Guides

Problem 1: Unexpected cellular phenotype observed that does not align with known CDK7 function.

  • Possible Cause: Off-target inhibition of CDK12, CDK13, or other kinases.[8]

  • Troubleshooting Steps:

    • Verify Target Engagement: Confirm that THZ1 is engaging with CDK7 in your cellular model using techniques like Cellular Thermal Shift Assay (CETSA).[7]

    • Perform a Rescue Experiment: Overexpress a drug-resistant CDK7 (C312S) mutant. If the phenotype persists, it is likely an off-target effect.[8]

    • Kinome-wide Profiling: To identify other potential off-targets, consider performing a kinase selectivity profile by screening THZ1 against a broad panel of kinases.[8]

    • Analyze Downstream Pathways: Investigate signaling pathways known to be regulated by CDK12/CDK13, such as the DNA damage response.[5]

Problem 2: Difficulty in interpreting changes in RNA Polymerase II (RNAPII) phosphorylation.

  • Possible Cause: THZ1 affects multiple CDKs that regulate RNAPII phosphorylation. CDK7 directly phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAPII C-terminal domain (CTD), while CDK9 (which is activated by CDK7) primarily phosphorylates Serine 2 (Ser2).[7][9] Off-target inhibition of CDK12 also impacts RNAPII phosphorylation.

  • Troubleshooting Steps:

    • Time-Course and Dose-Response: Perform experiments with varying concentrations of THZ1 and at different time points to observe the dynamics of phosphorylation changes at Ser2, Ser5, and Ser7.[7] A rapid decrease in p-Ser5 and p-Ser7 is a direct indicator of CDK7 inhibition.[7]

    • Use Specific Antibodies: Ensure the use of validated and specific antibodies for each phosphorylated form of RNAPII.

    • Compare with CDK9 Inhibitors: Compare the effects of THZ1 on RNAPII phosphorylation with those of a selective CDK9 inhibitor to distinguish the effects of direct CDK7 inhibition from indirect effects on CDK9 activity.[9]

Quantitative Data Summary

Table 1: Inhibitory Potency of THZ1 against CDKs

InhibitorCDK7 IC50 (nM)CDK12 IC50 (nM)CDK13 IC50 (nM)
THZ1Potent (low nM)Less potent than CDK7Less potent than CDK7

Note: THZ1 is reported to be equipotent or inhibit CDK12 and CDK13 at slightly higher concentrations than CDK7.[1][7]

Table 2: Off-Target Profile of THZ1

Kinase% Inhibition at 1 µMInteraction Type
MLK3>75%Non-covalent
PIP4K2C>75%Non-covalent
JNK1>75%Non-covalent
JNK2>75%Non-covalent
JNK3>75%Non-covalent
MER>75%Non-covalent
TBK1>75%Non-covalent
IGF1R>75%Non-covalent
NEK9>75%Non-covalent
PCTAIRE2>75%Non-covalent

Data from KiNativ profiling in Loucy cells. The lack of time-dependent inhibition suggests a non-covalent interaction with these off-targets.[10]

Experimental Protocols

1. In Vitro Kinase Assay for CDK Inhibition

  • Objective: To determine the direct inhibitory effect of THZ1 on the kinase activity of CDK7, CDK12, and CDK13.

  • Methodology:

    • Prepare Kinase Reaction Buffer: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[11]

    • Prepare Kinase and Substrate: Dilute the recombinant human CDK/Cyclin complex (e.g., CDK7/Cyclin H/MAT1, CDK12/Cyclin K, or CDK13/Cyclin K) and a suitable substrate (e.g., a peptide derived from the RNAPII CTD) in the kinase reaction buffer.[11]

    • Compound Dilution: Prepare a serial dilution of THZ1 in DMSO.[7]

    • Reaction Setup: In a 384-well plate, add the kinase, substrate, and THZ1. To assess time-dependent inhibition, pre-incubate the enzyme and inhibitor before adding ATP.[7]

    • Initiate Reaction: Start the kinase reaction by adding ATP.[11]

    • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[7]

    • Detection: Measure kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay.[7]

    • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to determine the IC50 value.[7]

2. Western Blotting for RNAPII Phosphorylation

  • Objective: To assess the effect of THZ1 on the phosphorylation of the RNAPII CTD at Ser2, Ser5, and Ser7 in cells.

  • Methodology:

    • Cell Treatment: Treat cells with various concentrations of THZ1, a negative control (e.g., THZ1-R), or DMSO for the desired time.[7]

    • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Protein Quantification: Determine the protein concentration of each lysate.[7]

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-RNAPII CTD (Ser2, Ser5, Ser7), total RNAPII, and a loading control (e.g., GAPDH).[11]

    • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.[11]

Visualizations

THZ1_Signaling_Pathway cluster_on_target On-Target Effects cluster_off_target Off-Target Effects THZ1 THZ1 CDK7 CDK7 THZ1->CDK7 Covalent Inhibition CDK12_13 CDK12 / CDK13 THZ1->CDK12_13 Inhibition (Higher Conc.) RNAPII_pSer5_7 p-RNAPII (Ser5/7)↓ CDK7->RNAPII_pSer5_7 Phosphorylation CDK9_act CDK9 Activation↓ CDK7->CDK9_act Activation Transcription_Initiation Transcription Initiation↓ RNAPII_pSer5_7->Transcription_Initiation RNAPII_pSer2 p-RNAPII (Ser2)↓ CDK9_act->RNAPII_pSer2 Phosphorylation Transcription_Elongation Transcription Elongation↓ RNAPII_pSer2->Transcription_Elongation DDR_Genes DDR Gene Expression↓ CDK12_13->DDR_Genes Regulation DNA_Repair DNA Repair↓ DDR_Genes->DNA_Repair

Caption: THZ1's on-target inhibition of CDK7 and off-target effects on CDK12/13.

Experimental_Workflow_Troubleshooting start Unexpected Cellular Phenotype Observed verify_target Verify CDK7 Target Engagement (CETSA) start->verify_target rescue_exp Perform CDK7(C312S) Rescue Experiment verify_target->rescue_exp phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued on_target Conclusion: On-Target Effect phenotype_rescued->on_target Yes off_target Conclusion: Off-Target Effect phenotype_rescued->off_target No kinome_profile Perform Kinome-wide Selectivity Profiling off_target->kinome_profile analyze_ddr Analyze CDK12/13 Downstream Pathways (e.g., DNA Damage Response) off_target->analyze_ddr

Caption: Troubleshooting workflow for unexpected phenotypes with THZ1.

References

minimizing (E/Z)-THZ1 dihydrochloride toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-THZ1 dihydrochloride (B599025) in animal models. Our goal is to help you minimize toxicity and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (E/Z)-THZ1 dihydrochloride?

A1: this compound is a selective and potent covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] It targets a unique cysteine residue (C312) outside of the kinase domain of CDK7, leading to irreversible inhibition.[1][5] CDK7 is a crucial component of the general transcription factor TFIIH.[5] By inhibiting CDK7, THZ1 disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (S5), Serine 7 (S7), and subsequently Serine 2 (S2).[1][4][6][7] This leads to the inhibition of transcription initiation and elongation, co-transcriptional capping, and promoter-proximal pausing.[1][6] The disruption of transcription preferentially affects genes with super-enhancers, such as the oncogene MYC, making THZ1 particularly effective against cancers addicted to transcription.[1][6][8]

Q2: How should I formulate this compound for in vivo studies?

A2: A common and effective vehicle for THZ1 formulation in animal studies is a solution of 10% Dimethyl Sulfoxide (DMSO) in 5% Dextrose in Water (D5W).[8][9] Another reported vehicle is 10% DMSO and 90% dextrose 5% in water.[9] For some applications, a formulation of 10% DMSO in corn oil has also been used.[2] It is recommended to prepare the working solution fresh for each administration. To avoid precipitation, especially when diluting a DMSO stock solution into an aqueous medium, pre-warming the components to 37°C and using sonication to redissolve any precipitate can be beneficial.[10]

Q3: What are the recommended administration routes and dosing schedules?

A3: The most common administration route for THZ1 in animal models is intraperitoneal (i.p.) injection.[8][9][11][12] Intravenous (i.v.) injection has also been used, particularly in models of hematological cancers.[9] A frequently reported dosage is 10 mg/kg, administered twice daily (BID), for 5 days a week, followed by a 2-day break.[8][9] Daily administration schedules have also been documented.[9][11] The optimal dosing regimen may vary depending on the cancer model and experimental goals.

Q4: What level of toxicity is expected in animal models?

A4: Numerous preclinical studies have reported that THZ1 is well-tolerated at effective doses, with minimal, no observable, or bearable toxicity.[1][2][4][5][8][9][10] Toxicity is typically monitored by observing changes in animal body weight and general behavior.[5][8][9] In many studies using a 10 mg/kg dose, no significant body weight loss or other common toxic effects were observed.[2][5][8][12] However, high concentrations of THZ1 have been shown to induce apoptosis in peripheral blood mononuclear cells (PBMCs) in vitro, suggesting a potential for myelosuppression at higher doses.[13]

Troubleshooting Guide

Q5: My animals are experiencing significant weight loss (>15%) after THZ1 administration. What should I do?

A5:

  • Verify Formulation and Dose: Double-check all calculations for the dose and the preparation of the formulation. Ensure the final DMSO concentration is not excessively high, as this can cause local irritation and systemic toxicity. The recommended DMSO concentration is typically around 10%.[2][8][9]

  • Check Administration Technique: Ensure proper intraperitoneal (i.p.) or intravenous (i.v.) injection technique to avoid accidental administration into other tissues, which can cause inflammation and distress.

  • Adjust Dosing Schedule: If significant weight loss persists, consider modifying the dosing schedule. Options include reducing the frequency of administration (e.g., from twice daily to once daily) or introducing longer drug holidays (e.g., 4 days on, 3 days off).

  • Implement Supportive Care: Provide nutritional support with high-energy dietary gels or softened food to encourage intake.[11] Ensure easy access to water.

  • Consider Dose Reduction: If other measures are ineffective, a dose reduction (e.g., to 7.5 mg/kg or 5 mg/kg) may be necessary. However, be aware that this may impact anti-tumor efficacy.

  • Humane Endpoint: If an animal's body weight loss exceeds 20% or is accompanied by other signs of severe distress (e.g., lethargy, hunched posture, rough coat), it is crucial to euthanize the animal promptly in accordance with your institution's animal welfare guidelines.[8]

Q6: I am not observing the expected anti-tumor efficacy. What are some possible reasons?

A6:

  • Compound Integrity: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.

  • Formulation Issues: THZ1 can precipitate out of solution, especially if not prepared correctly.[10] Ensure the compound is fully dissolved in the vehicle before administration. Sonication may be required.[10]

  • Tumor Model Sensitivity: The sensitivity of different tumor models to THZ1 can vary. THZ1 is particularly effective in cancers driven by transcriptional addiction, such as those with MYC amplification.[1][8] Confirm that your chosen cell line or animal model is known to be sensitive to CDK7 inhibition.

  • Dosing and Schedule: The administered dose or schedule may be suboptimal for your specific model. While 10 mg/kg is common, some models may require adjustments.

  • Drug Resistance: Although less common in initial studies, acquired resistance to THZ1 can develop. This has been linked to the upregulation of ABC transporters like ABCG2.

Q7: The injection site appears irritated or inflamed. How can I mitigate this?

A7:

  • Vehicle Concentration: High concentrations of DMSO can be irritating to tissues. Confirm that the DMSO concentration in your vehicle does not exceed 10%.

  • Injection Volume: Use an appropriate injection volume for the size of the animal. For a 20g mouse, an i.p. injection volume of 100-200 µL is standard.

  • Alternate Injection Sites: When administering daily or twice-daily i.p. injections, alternate between the left and right lower abdominal quadrants to minimize local irritation.

  • Dilution: If irritation persists, consider further diluting the drug to a larger volume (while staying within acceptable limits for the animal's size) to reduce the concentration of DMSO at the injection site.

Quantitative Data Summary

Table 1: Summary of this compound Dosing and Administration in Animal Models

Cancer TypeAnimal ModelTHZ1 DosageAdministration RouteFrequencyVehicleKey Findings on ToxicityReference(s)
Multiple MyelomaNOD/SCID γ mice10 mg/kgIntraperitoneal (i.p.)Twice daily (BID), 5 days/week10% DMSO in 5% dextrose in water (D5W)Minimal toxicity, no significant body weight loss.[8][9]
T-cell Acute Lymphoblastic Leukemia (T-ALL)Bioluminescent xenografted mouse10 mg/kgIntravenous (i.v.)Twice daily (BID)Not specifiedNo observable toxicity.[9]
Neuroblastoma (MYCN-amplified)Xenograft mice (Kelly cells)10 mg/kgIntravenous (i.v.)Twice daily (BID)Not specifiedNo obvious toxicity found within 4 weeks.[1]
Cholangiocarcinoma (CCA)Nude mice (HuCCT1 xenografts)10 mg/kgIntraperitoneal (i.p.)Twice daily (BID)10% DMSO and 90% dextrose 5% in waterBearable toxicity.[9]
Urothelial CarcinomaNude mice (T24 or BFTC-905 xenografts)10 mg/kgIntraperitoneal (i.p.)DailySaline/DMSONot specified, but used in combination studies.[11]
Non-Small Cell Lung Cancer (NSCLC)Nude mice (H460 xenografts)10 mg/kgIntraperitoneal (i.p.)Twice daily (BID)Not specifiedNo significant loss of body weight or other common toxic effects.[12]
Oesophageal Squamous Cell CarcinomaIn vivo model10 mg/kgIntraperitoneal (i.p.)Not specifiedNot specifiedNo loss of body weight or other common toxic effects.[2]

Experimental Protocols & Visualizations

General Protocol for In Vivo Efficacy and Toxicity Study
  • Animal Model: Use appropriate immunocompromised mice (e.g., NOD/SCID, Nude) for xenograft studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of the mice. For systemic models like leukemia, inject cells intravenously.[9]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[8] Monitor tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 × length × width²).[8][9] For systemic models, use bioluminescence imaging.[8]

  • Randomization: Randomize animals into treatment and control groups with similar average tumor volumes.

  • Drug Formulation and Administration:

    • Prepare THZ1 fresh in a vehicle such as 10% DMSO in D5W.[8][9]

    • Administer THZ1 at the desired dose (e.g., 10 mg/kg) via the chosen route (e.g., i.p. injection).[8][9]

    • Administer vehicle-only to the control group.

  • Toxicity Monitoring:

    • Measure animal body weight every other day throughout the study.[8][9]

    • Perform daily visual inspections for signs of distress (e.g., changes in posture, activity, fur texture).

  • Data Analysis: At the end of the study, euthanize the animals, excise the tumors, and perform pharmacodynamic analyses (e.g., Western blot for p-RNAPII, MYC) to confirm target engagement.[8][9]

Visualizations

THZ1_Signaling_Pathway cluster_transcription Transcription Machinery cluster_cellular_effects Cellular Effects TFIIH TFIIH Complex CDK7 CDK7 RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylation pRNAPII p-RNAPII (Ser5, Ser7, Ser2) Transcription Transcription Initiation & Elongation pRNAPII->Transcription Activates SuperEnhancer Super-Enhancer Driven Gene Expression (e.g., MYC, STAT3 targets) Transcription->SuperEnhancer Apoptosis Apoptosis SuperEnhancer->Apoptosis Downregulation of anti-apoptotic genes (MCL-1, BCL-XL) CellCycleArrest Cell Cycle Arrest SuperEnhancer->CellCycleArrest Downregulation of cell cycle genes THZ1 (E/Z)-THZ1 THZ1->CDK7 Covalent Inhibition (Cys312)

Caption: Simplified signaling pathway of THZ1 targeting CDK7 to inhibit transcription.

Experimental_Workflow start Start: Animal Model Selection implantation Tumor Cell Implantation (Subcutaneous or IV) start->implantation monitoring1 Tumor Growth Monitoring implantation->monitoring1 randomization Randomization into Control & Treatment Groups monitoring1->randomization formulation THZ1 Formulation (e.g., 10% DMSO in D5W) randomization->formulation administration Drug Administration (e.g., 10 mg/kg IP BID) formulation->administration monitoring2 Concurrent Monitoring: - Tumor Volume - Body Weight - Clinical Signs administration->monitoring2 endpoint Endpoint Reached monitoring2->endpoint analysis Pharmacodynamic & Data Analysis endpoint->analysis finish End of Study analysis->finish

Caption: General experimental workflow for in vivo studies with (E/Z)-THZ1.

References

(E/Z)-THZ1 dihydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (E/Z)-THZ1 Dihydrochloride (B599025)

Welcome to the technical support center for (E/Z)-THZ1 dihydrochloride. This guide provides answers to frequently asked questions and troubleshooting advice to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

1. How should I store the solid this compound powder?

The solid powder should be stored at -20°C and protected from light. It is also important to keep the product in a desiccated environment as it is hygroscopic[1]. Under these conditions, the solid compound is stable for up to three years.

2. What is the recommended solvent for reconstituting this compound?

The recommended solvent is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)[1]. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened container or a properly stored aliquot to ensure maximal solubility[1]. The solubility in DMSO is reported to be between 50 mg/mL and 100 mg/mL[1][2]. This compound is insoluble in water and ethanol[2].

3. How should I prepare and store stock solutions of this compound?

To prepare a stock solution, dissolve the solid powder in fresh, anhydrous DMSO. If the compound does not dissolve readily, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.

For storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. There are slightly different recommendations for storage stability from various suppliers:

  • One supplier suggests that stock solutions are stable for up to 3 months when stored at -20°C[1].

  • Another indicates stability for 1 month at -20°C or 1 year at -80°C in a solvent[2].

To ensure the best results, it is advisable to follow the more conservative recommendation of storing stock solutions at -80°C for long-term use (up to a year) and for shorter periods (up to one month) at -20°C.

4. How do I prepare working solutions for in vitro and in vivo experiments?

For in vitro cell-based assays, the DMSO stock solution can be further diluted in cell culture medium. It is recommended to first prepare an intermediate dilution in DMSO before adding it to the aqueous medium to prevent precipitation[3].

For in vivo experiments, a suggested formulation involves a mixture of DMSO, PEG300, and ddH₂O. For example, a 1 mL working solution can be prepared by mixing 50 µL of an 80 mg/mL DMSO stock solution with 450 µL of PEG300, followed by the addition of 500 µL of ddH₂O[2]. These aqueous-based working solutions should be prepared fresh and used immediately[2][4].

5. Is this compound light-sensitive?

Yes, it is recommended to protect the compound from light, both in its solid form and in solution[1].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Ensure the solid compound and stock solutions are stored at the correct temperatures and protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inaccurate concentration of the stock solution.Verify the correct molecular weight for your specific batch, as it can vary due to water content[1]. Re-calculate the concentration if necessary.
Precipitation of the compound in aqueous media Low solubility of this compound in aqueous solutions.When preparing working solutions for cell culture, avoid adding the concentrated DMSO stock directly to the aqueous medium. Instead, perform a serial dilution in DMSO first, and then add the less concentrated solution to your culture medium[3].
The reconstituted solution has a yellow color This is normal.The solid form of this compound is described as yellow, and it will form a yellow solution in DMSO[1].
Difficulty dissolving the compound in DMSO The compound may have absorbed moisture, or the DMSO may not be of high enough quality.Use fresh, anhydrous DMSO. Gentle warming to 37°C or sonication can also help to dissolve the compound.

Quantitative Data Summary

Form Storage Temperature Reported Stability Source
Solid Powder-20°C3 years[2]
Stock Solution in DMSO-20°CUp to 3 months[1]
Stock Solution in solvent-20°C1 month[2]
Stock Solution in solvent-80°C1 year[2]

Experimental Protocols & Visualizations

Protocol: Reconstitution and Storage of this compound
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution to mix. If necessary, warm the vial at 37°C for 10 minutes or place it in an ultrasonic bath to ensure complete dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[2].

G Workflow for this compound Handling cluster_storage Storage of Solid cluster_reconstitution Reconstitution cluster_solution_storage Stock Solution Storage storage Store solid at -20°C Protect from light Keep desiccated reconstitute Equilibrate to RT Add fresh, anhydrous DMSO storage->reconstitute Prepare for use dissolve Vortex Warm to 37°C or sonicate if needed reconstitute->dissolve aliquot Aliquot into single-use tubes Protect from light dissolve->aliquot storage_short Store at -20°C (up to 1 month) aliquot->storage_short storage_long Store at -80°C (up to 1 year) aliquot->storage_long

Caption: Workflow for handling and storing this compound.

Signaling Pathway: THZ1 Mechanism of Action

(E/Z)-THZ1 is a selective and irreversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1]. CDK7 is a component of the Transcription Factor II H (TFIIH) complex and the CDK-activating kinase (CAK) complex. By inhibiting CDK7, THZ1 disrupts two major cellular processes: transcription and cell cycle progression. It covalently binds to a cysteine residue (Cys312) outside of the canonical kinase domain of CDK7, leading to the inhibition of RNAPII C-terminal domain (CTD) phosphorylation, which is crucial for transcription initiation and elongation.

G Simplified THZ1 Signaling Pathway THZ1 (E/Z)-THZ1 CDK7 CDK7 THZ1->CDK7 Inhibits TFIIH TFIIH Complex (Transcription) CDK7->TFIIH Component of CAK CAK Complex (Cell Cycle) CDK7->CAK Component of RNAPII RNAPII CTD Phosphorylation TFIIH->RNAPII CellCycleCDKs Cell Cycle CDKs (CDK1, CDK2, etc.) CAK->CellCycleCDKs Activates Transcription Gene Transcription RNAPII->Transcription Required for CellCycle Cell Cycle Progression CellCycleCDKs->CellCycle Drives

Caption: Simplified diagram of the THZ1 signaling pathway.

References

Technical Support Center: Interpreting (E/Z)-THZ1 Dihydrochloride RNA-seq Data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for interpreting RNA-seq data from experiments using (E/Z)-THZ1 dihydrochloride (B599025). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidance for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is (E/Z)-THZ1 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It forms an irreversible covalent bond with a cysteine residue (C312) located outside of the kinase domain of CDK7.[4][5] CDK7 is a critical component of two essential cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[6] By inhibiting CDK7, THZ1 disrupts both cell cycle progression and transcription.[6][7]

Q2: What are the expected global effects of THZ1 treatment on gene expression in an RNA-seq experiment?

A2: Due to its role in regulating RNA Polymerase II (RNAPII), THZ1 treatment generally leads to widespread transcriptional changes. A common observation is the downregulation of a significant number of genes.[8][9] Specifically, genes with super-enhancers and those involved in cell cycle progression, such as E2F target genes, are often suppressed.[6] Additionally, key oncogenes like MYC are frequently downregulated.[1] However, the extent of these effects can vary depending on the cell type, dose, and treatment duration. Some studies have reported that at lower concentrations or shorter time points, THZ1 can have a profound effect on a smaller, more specific subset of genes.[2]

Q3: My RNA-seq data shows a global decrease in transcription after THZ1 treatment. Is this expected?

A3: Yes, a global reduction in nascent transcription is an expected outcome of potent CDK7 inhibition by THZ1.[10][11] THZ1 inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is crucial for transcription initiation, elongation, and co-transcriptional RNA processing.[2][4][5] This can lead to a widespread loss of promoter-proximal paused RNAPII and an accumulation of polymerases within the gene body, ultimately reducing overall transcriptional output.[12]

Q4: I am not seeing significant changes in the expression of my target genes after THZ1 treatment. What could be the issue?

A4: There are several potential reasons for this observation:

  • Suboptimal Treatment Conditions: The concentration of THZ1 or the duration of treatment may not be optimal for the specific cell line being used. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to THZ1.[4][5] T-cell acute lymphoblastic leukemia (T-ALL) cell lines, for instance, have shown exceptional sensitivity.[4]

  • RNA Quality: The quality of the RNA extracted from your samples is crucial for reliable RNA-seq results. Poor RNA integrity can lead to biased data and mask real biological effects.

  • Data Analysis Pipeline: Issues in the bioinformatic analysis, such as inappropriate normalization methods or statistical tests, can obscure genuine differential expression.

Q5: What are the known off-target effects of THZ1?

A5: While THZ1 is highly selective for CDK7, it has been shown to also inhibit the closely related kinases CDK12 and CDK13, albeit at higher concentrations.[1] Inhibition of CDK12/13 can also impact transcription, particularly of long genes and those involved in the DNA damage response. When interpreting your data, it is important to consider that some of the observed transcriptional changes may be due to effects on CDK12/13.

Troubleshooting Guides

Problem 1: High variability between biological replicates in THZ1-treated samples.
Possible Cause Troubleshooting Step
Inconsistent THZ1 treatmentEnsure accurate and consistent preparation and application of THZ1 across all replicates.
Cell culture variabilityMaintain consistent cell densities, passage numbers, and growth conditions for all replicates.
RNA extraction inconsistenciesStandardize the RNA extraction protocol and assess RNA quality and quantity for each sample before library preparation.
Batch effectsIf samples were processed in different batches, use appropriate batch correction methods during data analysis.
Problem 2: Low number of differentially expressed genes (DEGs) identified.
Possible Cause Troubleshooting Step
Insufficient statistical powerIncrease the number of biological replicates to enhance the power to detect DEGs.
Inappropriate statistical cutoffsRe-evaluate the p-value and fold-change thresholds used for calling DEGs. Consider using less stringent criteria initially to identify potential candidates for further validation.
Short treatment durationThe selected time point may be too early to observe significant transcriptional changes. Consider a longer treatment duration based on preliminary time-course experiments.
Low sequencing depthInsufficient sequencing depth can lead to poor quantification of low-abundance transcripts. Ensure adequate sequencing depth for your experimental goals.[13]
Problem 3: Unexpected upregulation of certain genes.
Possible Cause Troubleshooting Step
Indirect effects of THZ1Inhibition of CDK7 can trigger cellular stress responses or compensatory mechanisms, leading to the upregulation of specific genes. Analyze these upregulated genes for enrichment in pathways related to stress or cell signaling.
Splicing alterationsCDK7 inhibition can cause widespread defects in splicing.[8] Apparent upregulation might be an artifact of altered splicing patterns. Use splicing-aware alignment and analysis tools to investigate this possibility.

Data Presentation

Table 1: Summary of RNA-seq Outcomes Following THZ1 Treatment in Various Cancer Cell Lines
Cell LineTHZ1 ConcentrationTreatment DurationNumber of Downregulated GenesNumber of Upregulated GenesKey Downregulated PathwaysReference
Nasopharyngeal Carcinoma (NPC)Not SpecifiedNot Specified56725Cell Cycle[9][14]
Chronic Lymphocytic Leukemia (MEC1)50nM12 hours728Not SpecifiedMetabolism, Hypoxia, mTORC1 Signaling, Glycolysis[15]
Chronic Lymphocytic Leukemia (MEC2)50nM12 hours647Not SpecifiedMetabolism, Hypoxia, mTORC1 Signaling, Glycolysis[15]
B-cell Acute Lymphocytic Leukemia (NALM6)500nM24 hoursNot SpecifiedNot SpecifiedCell Cycle, Glycolysis, Nucleotide Synthesis[7]

Experimental Protocols

RNA-seq Library Preparation and Sequencing
  • Cell Culture and THZ1 Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or DMSO vehicle control for the specified duration.

  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and purity (A260/A280 and A260/A230 ratios). Verify RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value of ≥ 8 is recommended for RNA-seq.

  • Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription, second-strand synthesis, adenylation of 3' ends, adapter ligation, and PCR amplification.

  • Library Quality Control and Sequencing: Quantify the final libraries and assess their size distribution using a bioanalyzer. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate the desired number of reads per sample.

Mandatory Visualization

THZ1_Mechanism_of_Action cluster_TFIIH TFIIH Complex CDK7 CDK7 RNAPII RNA Polymerase II C-terminal Domain (CTD) CDK7->RNAPII:ctd Phosphorylation (Ser5/7) CDK1_2 CDK1/CDK2 CDK7->CDK1_2 Phosphorylation (Activation) CyclinH Cyclin H MAT1 MAT1 THZ1 (E/Z)-THZ1 dihydrochloride THZ1->CDK7 Covalent Inhibition Transcription Gene Transcription RNAPII->Transcription Initiation & Elongation CellCycle Cell Cycle Progression CDK1_2->CellCycle RNA_Seq_Workflow cluster_wet_lab Wet Lab Workflow cluster_bioinformatics Bioinformatics Workflow SamplePrep Sample Preparation (THZ1 Treatment) RNA_Extraction RNA Extraction SamplePrep->RNA_Extraction QC1 RNA Quality Control (RIN assessment) RNA_Extraction->QC1 LibPrep Library Preparation QC1->LibPrep Sequencing Sequencing LibPrep->Sequencing QC2 Raw Read Quality Control (FastQC) Sequencing->QC2 Trimming Adapter & Quality Trimming QC2->Trimming Alignment Alignment to Reference Genome Trimming->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Downstream Downstream Analysis (Pathway Enrichment, etc.) DEA->Downstream

References

Technical Support Center: Addressing (E/Z)-THZ1 dihydrochloride Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing resistance to (E/Z)-THZ1 dihydrochloride (B599025) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (E/Z)-THZ1 dihydrochloride?

This compound is a selective and potent covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1] It also demonstrates inhibitory activity against the closely related kinases CDK12 and CDK13.[2][3][4] THZ1 binds irreversibly to a unique cysteine residue located outside the ATP-binding pocket of these kinases.[5][6] This inhibition disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to suppression of transcription, particularly of genes with super-enhancers that are critical for cancer cell identity and survival.[7] Consequently, THZ1 treatment can induce cell cycle arrest and apoptosis in susceptible cancer cells.

Q2: What are the primary mechanisms of acquired resistance to THZ1 in cancer cells?

The most commonly reported mechanism of acquired resistance to THZ1 is the upregulation of multidrug resistance (MDR) transporters, specifically ATP-binding cassette (ABC) transporters ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2.[3][5] These transporters act as drug efflux pumps, actively removing THZ1 from the cancer cells and preventing it from reaching its intracellular targets.[5] While less common, another potential mechanism of resistance is the acquisition of mutations in the drug-binding site of the target kinases (CDK7, CDK12, or CDK13), which would prevent the covalent binding of THZ1.[5]

Q3: My cells have become resistant to THZ1. What are my options?

Upon confirming THZ1 resistance, several strategies can be employed:

  • Switch to a non-substrate inhibitor: The novel CDK inhibitor, E9, has been developed to overcome ABC transporter-mediated resistance. E9 is not a substrate for ABCB1 or ABCG2 and has shown potent antiproliferative activity in THZ1-resistant cells.[3][5]

  • Combination Therapy: Combining THZ1 with other therapeutic agents has shown synergistic or enhanced efficacy in various cancer models. Promising combinations include:

    • Tyrosine Kinase Inhibitors (TKIs): Ponatinib and lapatinib (B449) have demonstrated synergistic anticancer effects with THZ1 in neuroblastoma.

    • Topoisomerase I Inhibitors: Topotecan shows synergistic cytotoxicity with THZ1 in small cell lung cancer.

    • Immunotherapy: THZ1 can enhance the efficacy of anti-PD-1 therapy in non-small cell lung cancer.[5]

    • Chemotherapy: THZ1 potentiates gemcitabine-induced cytotoxicity in urothelial carcinoma.

  • Inhibit the resistance mechanism: The use of ABC transporter inhibitors, such as tariquidar (B1662512) (for ABCB1) or KO-143 (for ABCG2), can restore sensitivity to THZ1 in resistant cells.[5]

Q4: Are there commercially available negative controls for THZ1?

Yes, THZ1-R is the recommended negative control for THZ1. It is a structurally similar analog that lacks the reactive acrylamide (B121943) group necessary for covalent binding to its target kinases. This makes it an excellent tool to differentiate on-target from off-target effects in your experiments.

Troubleshooting Guide

This guide provides a structured approach to identifying and characterizing resistance to THZ1 in your cancer cell lines.

Problem 1: Decreased Sensitivity to THZ1 in Cell Viability Assays

Symptom: A rightward shift in the dose-response curve and a significant increase in the IC50 value of THZ1 compared to the parental, sensitive cell line.

Expected Results:

dot

Dose_Response_Shift Figure 1. Expected Shift in Dose-Response Curve for THZ1-Resistant Cells x_axis Log [THZ1] y_axis % Viability origin origin->x_axis origin->y_axis sensitive Sensitive Cells resistant Resistant Cells s1 s2 s3 ic50_sensitive IC50 (Sensitive) s3->ic50_sensitive s4 s5 r1 r2 r3 ic50_resistant IC50 (Resistant) r3->ic50_resistant r4 r5

Figure 1. Expected Shift in Dose-Response Curve for THZ1-Resistant Cells

Troubleshooting Steps:

dot

Troubleshooting_Workflow start Start: Decreased THZ1 Sensitivity Observed western_blot Perform Western Blot Analysis (p-RNAPII, MYC, ABCB1, ABCG2) start->western_blot abc_upregulated ABCB1/ABCG2 Upregulated? western_blot->abc_upregulated sanger_seq Perform Sanger Sequencing (CDK7, CDK12, CDK13) target_mutation Target Mutation Found? sanger_seq->target_mutation abc_upregulated->sanger_seq No strategy_abc Strategy: - Use E9 inhibitor - Combine THZ1 with ABC inhibitor - Combination therapy abc_upregulated->strategy_abc Yes strategy_mutation Strategy: - Consider alternative CDK inhibitors - Explore combination therapies target_mutation->strategy_mutation Yes unknown_mechanism Resistance Mechanism Unknown - Investigate compensatory pathways target_mutation->unknown_mechanism No

Figure 2. Troubleshooting Workflow for THZ1 Resistance

Quantitative Data Summary: IC50 Values

Cell LineStatusTHZ1 IC50 (nM)E9 IC50 (nM)Reference
Kelly (NB)Sensitive~16-[5]
Kelly (NB)Resistant>400~40[5]
NGP (NB)Sensitive~10-[5]
NGP (NB)Resistant>300~20[5]
LAN5 (NB)Sensitive~2-[5]
LAN5 (NB)Resistant>100~8[5]
SK-N-BE2 (NB)Sensitive~15-[5]
SK-N-BE2 (NB)Resistant>300~20[5]
NCI-H82 (SCLC)Sensitive~20-[5]
NCI-H82 (SCLC)Resistant>400~15[5]
PC-9 (NSCLC)Sensitive~100-[5]
PC-9 (NSCLC)Resistant>1000~10[5]

NB: Neuroblastoma, SCLC: Small Cell Lung Cancer, NSCLC: Non-Small Cell Lung Cancer

Problem 2: Interpreting Western Blot Results

Symptom: Unsure if the observed changes in protein expression are consistent with known THZ1 resistance mechanisms.

Expected Protein Expression Patterns:

ProteinTHZ1-Sensitive Cells (with THZ1)THZ1-Resistant Cells (with THZ1)Interpretation
p-RNAPII (Ser2,5,7)DecreasedNo significant changeIn resistant cells, THZ1 is unable to reach and inhibit CDK7, thus RNAPII phosphorylation is maintained.[5]
MYCDecreasedNo significant changeAs a downstream target of the transcriptional machinery, MYC expression is not suppressed in resistant cells due to the lack of CDK7 inhibition.[5]
ABCB1Low/UndetectableMarkedly IncreasedUpregulation of ABCB1 is a key mechanism of resistance, leading to increased drug efflux.[5]
ABCG2Low/UndetectableMarkedly IncreasedUpregulation of ABCG2 is another key mechanism of resistance, leading to increased drug efflux.[5]

dot

Western_Blot_Interpretation cluster_sensitive THZ1-Sensitive Cells cluster_resistant THZ1-Resistant Cells sensitive_blot p-RNAPII MYC ABCB1/G2 sensitive_result Decreased Decreased Low/None sensitive_blot->sensitive_result Expected Outcome resistant_blot p-RNAPII MYC ABCB1/G2 resistant_result Unchanged Unchanged Increased resistant_blot->resistant_result Expected Outcome THZ1 THZ1 Treatment THZ1->sensitive_blot THZ1->resistant_blot

Figure 3. Expected Western Blot Outcomes in THZ1-Sensitive vs. Resistant Cells

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)

This protocol is adapted for assessing drug sensitivity in a 96-well format.

Materials:

  • Cancer cell lines (sensitive and suspected resistant)

  • Complete cell culture medium

  • This compound

  • Resazurin (B115843) sodium salt solution

  • 96-well clear-bottom black plates

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare a 2x serial dilution of THZ1 in complete medium. A typical concentration range is 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest THZ1 concentration.

    • Remove the medium from the cells and add 100 µL of the drug-containing medium.

    • Incubate for 72 hours.

  • Resazurin Addition and Incubation:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Resistance Markers

This protocol outlines the detection of p-RNAPII, MYC, ABCB1, and ABCG2.

Materials:

  • Cell lysates from sensitive and resistant cells (treated with and without THZ1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-RNAPII Ser2/5/7, anti-MYC, anti-ABCB1, anti-ABCG2, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply ECL substrate.

    • Capture the chemiluminescent signal.

    • Analyze band intensities relative to the loading control.

Sanger Sequencing of CDK7, CDK12, and CDK13

This protocol provides a general framework for identifying potential mutations in the THZ1 binding sites.

Materials:

  • Genomic DNA from sensitive and resistant cells

  • PCR master mix

  • Gene-specific primers (see table below)

  • PCR purification kit

  • Sanger sequencing service

Primer Sequences for PCR Amplification and Sequencing:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
CDK7GCTGTAGAAGTGAGTTTGTAAAAGTCGTCTCCTGCTGCACTGAThis is a combination of a validated shRNA target sequence and a qPCR reverse primer. Further validation for Sanger sequencing of the entire coding region around Cys312 is recommended.[2]
CDK12GCTTTAATGTCAAATTTTGGAGGTCCTGGCACTGACCTATTGCAT[2]
CDK13TAAATCAGCAAGAAGACATCG-This is a validated shRNA target sequence. A reverse primer needs to be designed to amplify the region around the corresponding cysteine.

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from your cell lines.

  • PCR Amplification:

    • Perform PCR to amplify the regions of interest in CDK7, CDK12, and CDK13 containing the THZ1 covalent binding sites.

  • PCR Product Purification:

    • Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing:

    • Submit the purified PCR products and corresponding sequencing primers for Sanger sequencing.

  • Sequence Analysis:

    • Align the sequencing results from resistant cells to those from sensitive cells and the reference sequence to identify any mutations.

Disclaimer: The information provided in this technical support center is for research purposes only and is not intended for diagnostic or therapeutic use. Experimental protocols should be adapted and optimized for specific laboratory conditions and cell lines.

References

Technical Support Center: (E/Z)-THZ1 dihydrochloride and its Inactive Analog THZ1-R

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E/Z)-THZ1 dihydrochloride (B599025) and its inactive analog, THZ1-R. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and interpretation of results when working with these compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of THZ1 and why is THZ1-R considered an appropriate negative control?

A1: THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its mechanism involves the irreversible binding to a specific cysteine residue (Cys312) located outside of the ATP-binding pocket of CDK7.[1][3] This covalent modification inhibits the kinase activity of CDK7, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and the initiation of transcription.[1][3]

THZ1-R is the ideal negative control because it is a structurally analogous compound that lacks the reactive acrylamide (B121943) group responsible for covalent bond formation.[1][4] Consequently, THZ1-R exhibits significantly reduced or no biological activity against CDK7, allowing researchers to distinguish the on-target effects of THZ1 from any potential off-target activities.[1][3]

Q2: What are the expected downstream cellular effects of THZ1 treatment?

A2: As an inhibitor of CDK7, a key component of the transcription factor IIH (TFIIH) complex, THZ1 treatment leads to several downstream cellular effects[1][3]:

  • Inhibition of RNAPII CTD Phosphorylation: THZ1 treatment results in a rapid decrease in the phosphorylation of serine 5 (Ser5) and serine 7 (Ser7) of the RNAPII CTD, which are direct targets of CDK7.[3][4][5] A subsequent decrease in serine 2 (Ser2) phosphorylation is also observed, as CDK7 activity is required to activate CDK9, the primary kinase for Ser2.[3][5]

  • Inhibition of Transcription: By blocking RNAPII phosphorylation, THZ1 leads to a global reduction in mRNA transcription.[3]

  • Cell Cycle Arrest: CDK7 is also a CDK-activating kinase (CAK) responsible for activating other CDKs (CDK1, CDK2, CDK4, CDK6) involved in cell cycle progression.[3] Inhibition of CDK7 by THZ1 can therefore lead to cell cycle arrest.[2][3]

  • Induction of Apoptosis: In many cancer cell lines, the inhibition of transcription of key survival genes by THZ1 leads to the induction of apoptosis.[3][6][7]

Q3: Why am I not observing the expected decrease in cell viability with THZ1 treatment?

A3: Several factors could contribute to a lack of effect on cell viability:

  • Suboptimal Concentration and Incubation Time: Ensure you are using a sufficient concentration of THZ1 and an adequate incubation time. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line.[4]

  • Compound Stability and Solubility: THZ1 can have solubility and stability issues. It is crucial to prepare fresh stock solutions in DMSO and ensure the compound is fully dissolved before diluting it into your experimental media.[4]

  • Cell Line Specificity: The sensitivity to THZ1 can vary significantly between different cell lines.[3][4] Some cell lines may be inherently resistant or require higher concentrations or longer exposure times.

  • Use of THZ1-R as a Control: To confirm that the observed effects (or lack thereof) are due to CDK7 inhibition, it is essential to run a parallel experiment with the inactive analog THZ1-R.[1][4]

Troubleshooting Guides

Problem: High background or non-specific bands in Western blots for phosphorylated RNAPII.

Possible Cause Recommended Solution
Antibody Specificity Use highly specific and validated antibodies for p-RNAPII Ser2, Ser5, and Ser7. Run appropriate controls, such as lysates from cells treated with a known phosphatase inhibitor.[4]
Lysate Preparation Prepare fresh lysates and always include protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[1]
Washing Steps Increase the number and duration of wash steps during the Western blot procedure to reduce non-specific antibody binding.[4]

Problem: Inconsistent results between experiments.

Possible Cause Recommended Solution
Compound Handling Prepare fresh dilutions of THZ1 and THZ1-R for each experiment from a fresh DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.[4]
Cell Culture Variability Maintain consistent cell passage numbers, confluency, and growth conditions between experiments to ensure reproducibility.[4]
Precipitation of THZ1 Ensure THZ1 is fully dissolved in DMSO before further dilution. When diluting into aqueous buffers or media, vortex thoroughly and visually inspect for any precipitation.[4]

Quantitative Data Summary

The following tables summarize the comparative inhibitory activities of THZ1 and its inactive analog THZ1-R.

Table 1: Comparison of Inhibitory Activity (IC50/Kd)

CompoundTargetAssay TypeIC50 / KdCell Line / System
THZ1 CDK7Kinase Assay3.2 nM (IC50)Recombinant Enzyme
THZ1-R CDK7Kinase Assay146 nM (IC50)Recombinant Enzyme
THZ1 CDK7Binding Assaylow nM rangeIn vitro
THZ1-R CDK7Binding Assay142 nM (Kd)In vitro
THZ1 ProliferationCell-basedPotent (low nM)Various cancer cell lines
THZ1-R ProliferationCell-basedDiminished (µM)Various cancer cell lines

Data compiled from multiple sources.[1][3][8] Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro CDK7 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of THZ1 and THZ1-R on CDK7 kinase activity.

Materials:

  • Recombinant CDK7/Cyclin H/MAT1 complex

  • CDK7 substrate (e.g., peptide derived from RNAPII CTD)

  • Kinase buffer

  • ATP

  • THZ1 and THZ1-R

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the recombinant CDK7/Cyclin H/MAT1 complex, the substrate, and the kinase buffer.[1]

  • Add Inhibitors: Add varying concentrations of THZ1 or THZ1-R to the wells. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.[1]

  • Initiate Reaction: Initiate the kinase reaction by adding ATP (e.g., 10 µM).[1]

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).[1]

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that measures ADP formation.[1]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 values.[1]

Protocol 2: Cellular Proliferation Assay (CCK-8)

This protocol assesses the anti-proliferative effects of THZ1 and THZ1-R on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well plates

  • THZ1 and THZ1-R

  • Vehicle control (DMSO)

  • Cell Counting Kit-8 (CCK-8)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of THZ1 and THZ1-R in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. A vehicle control (DMSO) should be included. Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle.[1]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.[1]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 values.

Protocol 3: Western Blot Analysis of RNAPII CTD Phosphorylation

This protocol is used to directly measure the inhibition of CDK7 in a cellular context.

Materials:

  • Cancer cell line of interest

  • THZ1 and THZ1-R

  • Vehicle control (DMSO)

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies against total RNAPII, phospho-RNAPII (Ser2, Ser5, Ser7)

  • Secondary HRP-conjugated antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of THZ1, THZ1-R, or vehicle for the appropriate time (e.g., 4-6 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Analyze the changes in the phosphorylation levels of RNAPII at Ser2, Ser5, and Ser7 relative to the total RNAPII and the vehicle control.

Visualizations

CDK7_Signaling_Pathway cluster_TFIIH TFIIH Complex CDK7 CDK7 CyclinH Cyclin H RNAPII RNA Polymerase II (CTD) CDK7->RNAPII Phosphorylates MAT1 MAT1 pRNAPII Phosphorylated RNAPII (pSer5, pSer7) Transcription Transcription Initiation pRNAPII->Transcription THZ1 THZ1 THZ1->CDK7 Covalently Inhibits THZ1_R THZ1-R (Inactive) THZ1_R->CDK7 No Significant Inhibition

Caption: Mechanism of THZ1 and THZ1-R on the CDK7 signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment Groups start->treatment thz1 THZ1 treatment->thz1 thz1_r THZ1-R (Control) treatment->thz1_r vehicle Vehicle (DMSO) treatment->vehicle incubation Incubation (Time-course & Dose-response) thz1->incubation thz1_r->incubation vehicle->incubation western Western Blot (p-RNAPII) incubation->western viability Cell Viability Assay (CCK-8, etc.) incubation->viability kinase In Vitro Kinase Assay incubation->kinase analysis Data Analysis (IC50, % Inhibition) western->analysis viability->analysis kinase->analysis conclusion Conclusion analysis->conclusion THZ1_vs_THZ1R compound_table Compound THZ1 THZ1-R structure_table Key Structural Feature Acrylamide Moiety (Reactive) Lacks Acrylamide Moiety (Inactive) compound_table->structure_table mechanism_table Mechanism of Action Covalent, Irreversible Inhibitor of CDK7 Non-covalent, Weakly Binding structure_table->mechanism_table activity_table Biological Activity Potent CDK7 Inhibition (nM) Significantly Reduced Activity (µM) mechanism_table->activity_table use_table Experimental Use Active Compound for Studying CDK7 Inhibition Negative Control to Validate On-Target Effects activity_table->use_table

References

Validation & Comparative

(E/Z)-THZ1 Dihydrochloride vs. Other CDK7 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (E/Z)-THZ1 dihydrochloride (B599025) with other prominent CDK7 inhibitors, supported by experimental data and detailed methodologies.

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating transcription and the cell cycle.[1][2] (E/Z)-THZ1 dihydrochloride was one of the first potent and selective covalent inhibitors of CDK7, demonstrating significant anti-tumor activity in various cancer models.[3][4] This guide will compare (E/Z)-THZ1 to other CDK7 inhibitors, focusing on their mechanism of action, potency, selectivity, and cellular effects.

Mechanism of Action: Covalent vs. Non-covalent Inhibition

CDK7 inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[5][6]

  • Covalent inhibitors , such as (E/Z)-THZ1, YKL-5-124, and SY-1365, form an irreversible bond with a specific cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7.[5][7] This covalent modification leads to sustained inhibition of CDK7 activity.

  • Non-covalent inhibitors , like Samuraciclib (CT-7001), BS-181, and SY-5609, bind reversibly to the ATP-binding site of CDK7.[5][6]

The choice between a covalent and non-covalent inhibitor depends on the desired therapeutic window and potential for off-target effects. While covalent inhibitors can offer prolonged target engagement, non-covalent inhibitors may provide more tunable pharmacokinetics.[8]

Performance Comparison of CDK7 Inhibitors

The following tables summarize the quantitative data for this compound and other CDK7 inhibitors, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Potency of CDK7 Inhibitors

InhibitorTargetIC50 (nM)Mechanism of Action
(E/Z)-THZ1 CDK7 3.2 Covalent
YKL-5-124CDK79.7Covalent
SY-1365CDK784Covalent
Samuraciclib (CT-7001)CDK740Non-covalent (ATP-competitive)
BS-181CDK721Non-covalent (ATP-competitive)
SY-5609CDK7~0.065 (KD)Non-covalent

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Selectivity Profile of CDK7 Inhibitors

InhibitorCDK7 IC50 (nM)CDK12 IC50 (nM)CDK13 IC50 (nM)CDK9 IC50 (nM)CDK2 IC50 (nM)
(E/Z)-THZ1 3.2 Equipotent to CDK7 Equipotent to CDK7 >1000 >1000
YKL-5-1249.7>100,000>100,00030201300
Samuraciclib (CT-7001)41--1230578
SY-5609->15,000-fold selective->13,000-fold selective>40,000-fold selective

(E/Z)-THZ1 demonstrates high potency for CDK7 but also inhibits the closely related kinases CDK12 and CDK13.[7][11] This polypharmacology is thought to contribute to its strong anti-transcriptional effects.[7] In contrast, inhibitors like YKL-5-124 and SY-5609 have been developed to be more selective for CDK7, allowing for a more precise dissection of its cellular functions.[7][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of CDK7 inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of CDK7.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[2]

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., (E/Z)-THZ1) to the wells. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration near the Km for CDK7.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[12]

Cell Viability Assay

This assay measures the cytotoxic and cytostatic effects of CDK7 inhibitors on cancer cells.

Protocol (using CellTiter-Glo®):

  • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.[13]

  • Reagent Addition: Equilibrate the plate and its contents to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[14]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Western Blot Analysis for CDK7 Pathway Inhibition

This assay is used to confirm the on-target effect of the inhibitor by assessing the phosphorylation status of CDK7 substrates.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the CDK7 inhibitor at various concentrations for a defined period. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7), total RNA Polymerase II, and a loading control (e.g., β-actin) overnight at 4°C.[13]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathway

CDK7_Signaling_Pathway

Experimental Workflow for Comparing CDK7 Inhibitors

Experimental_Workflow Cancer_Cells Cancer_Cells Cell_Treatment Cell_Treatment Cancer_Cells->Cell_Treatment Inhibitor_Prep Inhibitor_Prep Inhibitor_Prep->Cell_Treatment Vehicle_Control Vehicle_Control Vehicle_Control->Cell_Treatment Incubation Incubation Viability_Assay Viability_Assay Incubation->Viability_Assay Western_Blot Western_Blot Incubation->Western_Blot Cell_Cycle_Analysis Cell_Cycle_Analysis Incubation->Cell_Cycle_Analysis IC50_Determination IC50_Determination Viability_Assay->IC50_Determination Phosphorylation_Levels Phosphorylation_Levels Western_Blot->Phosphorylation_Levels Cell_Cycle_Distribution Cell_Cycle_Distribution Cell_Cycle_Analysis->Cell_Cycle_Distribution Comparative_Analysis Comparative_Analysis IC50_Determination->Comparative_Analysis Phosphorylation_Levels->Comparative_Analysis Cell_Cycle_Distribution->Comparative_Analysis

Logical Comparison: (E/Z)-THZ1 vs. Highly Selective CDK7 Inhibitors

THZ1 [ label="{ (E/Z)-THZ1 |

  • Covalent inhibitor\l|
  • High potency for CDK7\l|
  • Inhibits CDK12/13 \l|
  • Strong transcriptional suppression\l|
  • Induces apoptosis\l }" fillcolor="#FBBC05" fontcolor="#202124" ];

Selective_Inhibitors [ label="{ Highly Selective CDK7 Inhibitors\n(e.g., YKL-5-124, SY-5609) |

  • Covalent or non-covalent\l|
  • High potency for CDK7\l|
  • Minimal inhibition of CDK12/13 \l|
  • Predominant cell cycle effects\l|
  • May not induce apoptosis to the same extent\l }" fillcolor="#4285F4" fontcolor="#FFFFFF" ];

Shared_Features [ shape=ellipse, label="Inhibit CDK7\nTarget in Cancer Therapy", fillcolor="#34A853", fontcolor="#FFFFFF" ];

THZ1 -> Shared_Features; Selective_Inhibitors -> Shared_Features; } END_DOT Caption: Key differences between (E/Z)-THZ1 and more selective CDK7 inhibitors.

Conclusion

This compound remains a valuable tool for studying CDK7 biology and a foundational molecule in the development of CDK7-targeted therapies. Its potent, covalent inhibition of CDK7, coupled with its effects on CDK12 and CDK13, results in a profound suppression of transcription and potent anti-cancer activity. Newer generations of CDK7 inhibitors have been engineered for greater selectivity, which helps to delineate the specific roles of CDK7 in the cell cycle and transcription. The choice of inhibitor will ultimately depend on the specific research question or therapeutic strategy. For researchers aiming for broad transcriptional inhibition, (E/Z)-THZ1 is an excellent choice. For studies requiring the specific interrogation of CDK7's role in cell cycle progression, a more selective inhibitor like YKL-5-124 or SY-5609 may be more appropriate. This guide provides the necessary data and protocols to make an informed decision for future research and development in this promising area of cancer therapy.

References

A Comparative Guide to the Selectivity of (E/Z)-THZ1 Dihydrochloride and THZ531

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of chemical probes is paramount for interpreting experimental results and advancing therapeutic strategies. This guide provides a detailed comparison of the selectivity profiles of (E/Z)-THZ1 dihydrochloride (B599025) and THZ531, two covalent inhibitors targeting cyclin-dependent kinases (CDKs) involved in transcription.

(E/Z)-THZ1 was initially identified as a potent and selective covalent inhibitor of CDK7.[1][2] However, further studies revealed that it also exhibits significant activity against CDK12 and CDK13.[3][4] This multi-targeted profile prompted the rational design of THZ531, a derivative of THZ1, with the goal of achieving greater selectivity for CDK12 and CDK13 over CDK7.[3][5] This was accomplished by modifying the substituent bearing the reactive acrylamide (B121943) group to preferentially target a cysteine residue present in CDK12 and CDK13, but spatially distinct in CDK7.[3]

Quantitative Selectivity Profile

The following tables summarize the in vitro potency and cellular target engagement of (E/Z)-THZ1 dihydrochloride and THZ531 against their primary CDK targets.

Table 1: In Vitro Inhibitory Potency (IC50)

CompoundCDK7 (nM)CDK12 (nM)CDK13 (nM)CDK9 (nM)
(E/Z)-THZ1 3.2 - 9.7[1]Equipotent to CDK7[6]Equipotent to CDK7[6]>10,000
THZ531 8,500[3]158[3][7]69[3][7]10,500[3]

Table 2: Off-Target Kinase Inhibition Profile of THZ1

KiNativ profiling in Loucy cells at a 1 µM concentration of THZ1 revealed inhibition of several other kinases. However, this inhibition was not time-dependent, suggesting a non-covalent mechanism of interaction.[6][8]

Off-Target Kinase% Inhibition (>75%)
MLK3>75%
PIP4K2C>75%
JNK1/2/3>75%
MER>75%
TBK1>75%
IGF1R>75%
NEK9>75%
PCTAIRE2>75%

In contrast, KiNativ™ profiling for THZ531 demonstrated excellent selectivity, with CDK12 and CDK13 identified as the primary targets and no significant inhibition of 211 other kinases.[3]

Signaling Pathways

Both THZ1 and THZ531 impact gene transcription by inhibiting CDKs that phosphorylate the C-terminal domain (CTD) of RNA polymerase II (RNAPII). However, their distinct selectivity profiles lead to different downstream effects. THZ1, by inhibiting CDK7, affects the phosphorylation of Serine 5 and Serine 7 of the RNAPII CTD, which is crucial for transcription initiation and elongation.[9][10] This leads to a broad disruption of transcription.[9] THZ531, by selectively inhibiting CDK12 and CDK13, primarily affects the phosphorylation of Serine 2 of the RNAPII CTD, leading to a more specific impact on the expression of genes involved in the DNA damage response (DDR) and other key cellular processes.[3][11]

G cluster_thz1 THZ1 Pathway cluster_thz531 THZ531 Pathway THZ1 THZ1 CDK7 CDK7 THZ1->CDK7 inhibits TFIIH TFIIH Complex CDK7->TFIIH component of RNAPII_CTD_Ser5_7 RNAPII CTD (pSer5, pSer7) TFIIH->RNAPII_CTD_Ser5_7 phosphorylates Transcription_Initiation Transcription Initiation & Elongation RNAPII_CTD_Ser5_7->Transcription_Initiation promotes THZ531 THZ531 CDK12_13 CDK12 / CDK13 THZ531->CDK12_13 inhibits RNAPII_CTD_Ser2 RNAPII CTD (pSer2) CDK12_13->RNAPII_CTD_Ser2 phosphorylates DDR_Genes DDR Gene Expression RNAPII_CTD_Ser2->DDR_Genes regulates

Caption: Signaling pathways affected by THZ1 and THZ531.

Experimental Protocols

The selectivity of this compound and THZ531 has been determined through a series of key experiments. Below are the generalized methodologies for these assays.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of the compounds on the kinase activity of their target CDKs.

Protocol:

  • Prepare Kinase Reaction Buffer: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[1][6]

  • Prepare Kinase and Substrate: Dilute the recombinant human CDK complex (e.g., CDK7/Cyclin H/MAT1 or CDK12/Cyclin K) and a suitable substrate (e.g., a peptide derived from the RNAPII CTD) in the kinase reaction buffer.[1][12]

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (THZ1 or THZ531) in DMSO and then dilute in the kinase reaction buffer.[1]

  • Kinase Reaction: In a suitable plate format, combine the kinase, substrate, and inhibitor. For covalent inhibitors, a pre-incubation step of the kinase and inhibitor before the addition of ATP is often included to assess time-dependent inhibition.[9][12]

  • Initiate Reaction: Start the reaction by adding a solution of ATP (and often [γ-³²P]ATP for radiometric assays).[3]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Measure the phosphorylation of the substrate. This can be done through various methods, including radiometric detection of ³²P incorporation, or using specific antibodies in an ELISA or Western blot format.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Kinase Reaction Buffer D Combine Kinase, Substrate & Inhibitor A->D B Prepare Kinase & Substrate B->D C Prepare Inhibitor Dilutions C->D E Pre-incubate (for covalent inhibitors) D->E F Initiate with ATP E->F G Incubate F->G H Detect Substrate Phosphorylation G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro kinase assay.

Biotinylated Probe Pulldown Assay

This assay is used to identify the direct binding targets of a compound within a complex cellular lysate.

Protocol:

  • Synthesize Biotinylated Probe: A biotinylated analog of the inhibitor (e.g., bio-THZ1 or bio-THZ531) is synthesized.[3]

  • Cell Lysate Preparation: Prepare whole-cell lysates from the desired cell line.

  • Incubation: Incubate the cell lysate with the biotinylated probe.[3]

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe along with any covalently bound proteins.[3]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads and identify them using Western blotting with specific antibodies against the suspected target proteins (e.g., CDK7, CDK12, CDK13).[3]

Target Engagement Assay

This competitive binding assay assesses the ability of a compound to bind to its intracellular target and prevent its interaction with another probe.

Protocol:

  • Cell Treatment: Treat cells with increasing concentrations of the test compound (e.g., THZ531).

  • Cell Lysis: Prepare cell lysates from the treated cells.

  • Probe Incubation: Incubate the lysates with a biotinylated probe that is known to bind to the target of interest (e.g., bio-THZ1 for assessing engagement with CDK7, CDK12, and CDK13).[3]

  • Affinity Purification: Perform a pulldown of the biotinylated probe using streptavidin beads.[3]

  • Western Blot Analysis: Analyze the pulldown fractions by Western blotting for the target proteins. A decrease in the amount of the target protein pulled down by the biotinylated probe in the presence of the test compound indicates successful target engagement.[3]

Conclusion

The development of THZ531 from THZ1 represents a successful example of rational drug design to enhance kinase selectivity. While this compound is a potent inhibitor of CDK7, CDK12, and CDK13, THZ531 demonstrates a clear preference for CDK12 and CDK13, with significantly reduced activity against CDK7. This improved selectivity makes THZ531 a more precise chemical probe for studying the specific functions of CDK12 and CDK13 in transcriptional regulation and a promising candidate for therapeutic strategies targeting these kinases. The experimental protocols outlined provide a framework for the continued evaluation and characterization of these and other kinase inhibitors.

References

Validating (E/Z)-THZ1 Dihydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Validating its engagement with CDK7 in a cellular context is crucial for interpreting experimental results and advancing drug discovery programs. This guide provides a comparative overview of methods to validate THZ1 target engagement, compares its performance with alternative compounds, and offers detailed experimental protocols.

Comparison of THZ1 and Alternatives

(E/Z)-THZ1 is a powerful tool for studying CDK7 function; however, its activity against CDK12 and CDK13 necessitates the use of more selective compounds to dissect the specific roles of these kinases. The following table summarizes the in vitro potency of THZ1 and its key alternatives.

CompoundTarget(s)IC50 (CDK7)IC50 (CDK12)IC50 (CDK13)Key Features
(E/Z)-THZ1 CDK7, CDK12, CDK133.2 nM[1][2][3][4]Inhibits[3]Inhibits[3]Potent covalent inhibitor of CDK7, with off-target activity on CDK12/13.
THZ1-R Negative ControlInactiveInactiveInactiveA structurally similar but inactive analog of THZ1, used as a negative control.
YKL-5-124 CDK79.7 nM, 53.5 nM[5][6][7]>10 µM[7]>10 µM[7]A highly selective covalent inhibitor of CDK7 with minimal activity against CDK12/13.[5][8]
THZ531 CDK12, CDK138.5 µM[9][10]158 nM[9][10][11][12]69 nM[9][10][11][12]A selective covalent inhibitor of CDK12 and CDK13.[10][11]

Experimental Validation of Target Engagement

Several robust methods can be employed to confirm that THZ1 is engaging its intended target, CDK7, within cells.

Western Blot for Downstream Effects

A primary and widely-used method is to assess the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a direct substrate of CDK7. Inhibition of CDK7 by THZ1 leads to a dose- and time-dependent decrease in the phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) on the RNAPII CTD.[13]

Competitive Pulldown Assay

This biochemical approach directly demonstrates the binding of THZ1 to CDK7 in a competitive manner. A biotinylated version of THZ1 (bio-THZ1) is used to pull down CDK7 from cell lysates. Pre-treatment of cells with non-biotinylated THZ1 will compete for the binding site on CDK7, resulting in a reduced amount of CDK7 being pulled down by bio-THZ1. This reduction can be visualized by Western blot.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that the binding of a ligand (like THZ1) to its target protein (CDK7) stabilizes the protein, making it more resistant to thermal denaturation. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein by Western blot. An increase in the melting temperature (Tm) of CDK7 in the presence of THZ1 is indicative of target engagement.[14][15]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

CDK7_Signaling_Pathway CDK7 Signaling and Inhibition cluster_transcription Transcription Initiation cluster_inhibition Inhibition TFIIH TFIIH Complex CDK7 CDK7 TFIIH->CDK7 contains RNAPII_CTD RNAPII CTD (unphosphorylated) CDK7->RNAPII_CTD phosphorylates pRNAPII_CTD p-RNAPII CTD (Ser5, Ser7) Productive_Elongation Productive Elongation & Gene Expression pRNAPII_CTD->Productive_Elongation leads to THZ1 (E/Z)-THZ1 THZ1->CDK7 covalently inhibits YKL5124 YKL-5-124 YKL5124->CDK7 covalently inhibits (more selective)

CDK7 signaling and points of inhibition.

Target_Validation_Workflow Target Engagement Validation Workflow cluster_cells Cellular Treatment cluster_methods Validation Methods Cells Culture Cells Treatment Treat with THZ1, THZ1-R, or DMSO Cells->Treatment Lysis Lysis Treatment->Lysis Lyse Cells CETSA_heat Heat Challenge Treatment->CETSA_heat Intact Cells WB Western Blot (p-RNAPII Ser5/7) Analysis Confirm Target Engagement WB->Analysis Analyze Data Pulldown Competitive Pulldown (with bio-THZ1) Pulldown->Analysis CETSA CETSA (Thermal Shift) CETSA->Analysis Lysis->WB Lysis->Pulldown Lysis_CETSA Centrifuge CETSA_heat->Lysis_CETSA Lyse Cells Lysis_CETSA->CETSA

Workflow for validating THZ1 target engagement.

Inhibitor_Comparison_Logic Logical Comparison of CDK Inhibitors THZ1 (E/Z)-THZ1 CDK7 CDK7 THZ1->CDK7 Inhibits CDK12 CDK12 THZ1->CDK12 Inhibits CDK13 CDK13 THZ1->CDK13 Inhibits YKL5124 YKL-5-124 YKL5124->CDK7 Selectively Inhibits THZ531 THZ531 THZ531->CDK12 Selectively Inhibits THZ531->CDK13 Selectively Inhibits

Comparison of inhibitor selectivity.

Detailed Experimental Protocols

Western Blot for RNAPII CTD Phosphorylation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of (E/Z)-THZ1, THZ1-R (negative control), and a vehicle control (DMSO) for the desired time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-RNAPII CTD (Ser5 and Ser7) and total RNAPII.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Competitive Pulldown Assay
  • Cell Treatment and Lysis: Treat cells with the test compound (e.g., THZ1) for the desired time and concentration. Lyse the cells as described above.

  • Biotinylated Probe Incubation: To 250 µg of total protein lysate, add biotinylated THZ1 (bio-THZ1) to a final concentration of 1 µM. Incubate overnight at 4°C with rotation.

  • Streptavidin Pulldown: Add streptavidin agarose (B213101) resin and incubate for another 2 hours at 4°C with rotation.

  • Washes and Elution: Wash the resin multiple times with lysis buffer. Elute the bound proteins by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against CDK7.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells in suspension or adherent cells with (E/Z)-THZ1 or vehicle control (DMSO) for a sufficient time to allow compound entry and binding (e.g., 1 hour at 37°C).

  • Heat Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble CDK7 by Western blot. A shift in the melting curve to higher temperatures in the THZ1-treated samples compared to the control indicates target engagement.

References

Unraveling CDK7 Selectivity: A Comparative Analysis of (E/Z)-THZ1 and YKL-5-124

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of (E/Z)-THZ1 dihydrochloride (B599025) and YKL-5-124 reveals YKL-5-124 as a more selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). While both compounds effectively inhibit CDK7, THZ1 exhibits significant off-target activity against CDK12 and CDK13, leading to broader transcriptional effects. In contrast, YKL-5-124 demonstrates high selectivity for CDK7, primarily inducing a cell-cycle arrest phenotype. This guide provides a comprehensive analysis of their selectivity profiles, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Cyclin-Dependent Kinase 7 (CDK7) is a critical regulator of both cell cycle progression and transcription, making it a compelling target in oncology.[1][2][3] It functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which activates other CDKs, and as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][3] The development of selective CDK7 inhibitors is crucial for dissecting its distinct biological roles and for therapeutic applications.

This guide compares two prominent covalent inhibitors of CDK7: (E/Z)-THZ1 dihydrochloride and YKL-5-124. While THZ1 was a pioneering tool compound for studying CDK7, its polypharmacology, notably the potent inhibition of CDK12 and CDK13, confounded the interpretation of its cellular effects.[4][5] The subsequent development of YKL-5-124 provided a more precise tool to investigate the consequences of selective CDK7 inhibition.[4][5]

Data Presentation: Head-to-Head Inhibitor Selectivity

The selectivity of a chemical probe is paramount for accurately attributing biological effects to the intended target. The following tables summarize the in vitro inhibitory concentrations (IC50) of THZ1 and YKL-5-124 against a panel of kinases, highlighting the superior selectivity of YKL-5-124 for CDK7.

Table 1: Kinase Inhibition Profile of (E/Z)-THZ1

KinaseIC50 (nM)
CDK7 3.2 [6][7]
CDK12Equipotent to CDK7[4]
CDK13Equipotent to CDK7[4]

Note: Specific IC50 values for THZ1 against CDK12 and CDK13 are not consistently reported but are described as equipotent to CDK7.

Table 2: Kinase Inhibition Profile of YKL-5-124

KinaseIC50 (nM)
CDK7 53.5 [8][9][10]
CDK7/Mat1/CycH 9.7 [8][9][10]
CDK21300[4][9]
CDK93020[4][9]
CDK12Inactive[4][8][9]
CDK13Inactive[4][8][9]

The data clearly illustrates that while THZ1 potently inhibits CDK7, it also significantly inhibits CDK12 and CDK13.[4] In contrast, YKL-5-124 is highly selective for CDK7, with over 100-fold greater selectivity against CDK2 and CDK9 and no significant activity against CDK12 and CDK13.[2][8] This difference in selectivity is critical, as the inhibition of CDK12 and CDK13 by THZ1 contributes significantly to its global effects on transcription.[4][5]

Differentiating Cellular Phenotypes

The distinct selectivity profiles of THZ1 and YKL-5-124 translate into different cellular outcomes.

  • YKL-5-124: Treatment with YKL-5-124 leads to a strong cell cycle arrest, primarily at the G1/S transition, and inhibits E2F-driven gene expression.[4][5][8] However, it has a surprisingly weak effect on the phosphorylation of the RNAPII CTD, a hallmark of transcriptional inhibition.[4][8][10] This suggests that selective CDK7 inhibition predominantly impacts cell cycle progression.

  • (E/Z)-THZ1: In contrast, THZ1 treatment results in a dramatic inhibition of super-enhancer-associated gene expression and a significant decrease in RNAPII CTD phosphorylation.[1][4] While it also induces cell cycle arrest, its potent effect on transcription, now understood to be a consequence of its polypharmacology on CDK7, CDK12, and CDK13, leads to a more pronounced cytotoxic effect in many cancer cell lines.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare CDK7 inhibitors.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of a compound on the kinase activity of CDK7.

Principle: The assay quantifies the phosphorylation of a substrate by the CDK7 enzyme in the presence of varying concentrations of the inhibitor.

Protocol:

  • Kinase Reaction Buffer Preparation: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[3]

  • Compound Dilution: Prepare serial dilutions of this compound and YKL-5-124 in DMSO.

  • Reaction Setup: In a microplate, combine the recombinant CDK7/CycH/MAT1 enzyme, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and the diluted inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Western Blot Analysis of RNAPII CTD Phosphorylation

This cellular assay assesses the inhibition of CDK7's transcriptional function by measuring the phosphorylation status of its direct substrate, RNAPII.

Principle: CDK7 phosphorylates serine residues (primarily Ser5 and Ser7) in the CTD of RNAPII. Inhibition of CDK7 leads to a decrease in these phosphorylation levels, which can be detected by specific antibodies.[1]

Protocol:

  • Cell Culture and Treatment: Culture cells to a desired confluency and treat them with varying concentrations of (E/Z)-THZ1, YKL-5-124, or a vehicle control (DMSO) for a specified time (e.g., 6 hours).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for total RNAPII and phosphorylated forms of the RNAPII CTD (p-Ser2, p-Ser5, p-Ser7). Subsequently, incubate with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Cell Cycle Analysis

This assay determines the effect of the inhibitors on cell cycle progression.

Principle: CDK7 activity is essential for the G1/S transition. Inhibition of CDK7 is expected to cause cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cells with the inhibitors for a defined period (e.g., 24 hours).[1]

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[1]

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), which also contains RNase to eliminate RNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) based on their DNA content.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of CDK7 and a general experimental workflow for inhibitor validation.

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates CTD (Ser5, Ser7) Transcription Gene Transcription RNAPII->Transcription Initiation & Elongation CAK CAK Complex (CDK7, CycH, MAT1) CDKs CDK1, CDK2, CDK4, CDK6 CAK->CDKs Activates by Phosphorylation CellCycle Cell Cycle Progression CDKs->CellCycle CDK7 CDK7 CDK7->TFIIH CDK7->CAK THZ1 (E/Z)-THZ1 THZ1->CDK7 Inhibits CDK1213 CDK12/13 THZ1->CDK1213 Inhibits YKL YKL-5-124 YKL->CDK7 Inhibits

Caption: Dual roles of CDK7 in transcription and cell cycle, and inhibition by THZ1 and YKL-5-124.

Inhibitor_Validation_Workflow start Start: Inhibitor Synthesis biochem Biochemical Assays (In Vitro Kinase Assay) start->biochem selectivity Kinome-wide Selectivity Profiling biochem->selectivity cell_based Cell-Based Assays phenotype Phenotypic Assays (Cell Viability, Apoptosis) cell_based->phenotype target_engagement Target Engagement (CETSA, Pulldown) cell_based->target_engagement selectivity->cell_based in_vivo In Vivo Efficacy (Xenograft Models) phenotype->in_vivo target_engagement->in_vivo conclusion Conclusion: Validated Inhibitor in_vivo->conclusion

Caption: A general experimental workflow for the validation of a selective kinase inhibitor.

References

Synergistic Effects of (E/Z)-THZ1 Dihydrochloride in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E/Z)-THZ1 dihydrochloride , a selective and covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has emerged as a promising agent in oncology. Its primary mechanism involves the inhibition of transcriptional processes that are often hijacked by cancer cells, leading to a reduction in the expression of key oncogenes and survival factors.[1][2] While potent as a monotherapy in certain contexts, a growing body of preclinical evidence highlights the significant synergistic potential of THZ1 when combined with other anticancer agents. This guide provides a comparative overview of these synergistic combinations, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

I. Quantitative Analysis of Synergistic Combinations

The synergistic efficacy of THZ1 in combination with various drug classes has been demonstrated across a range of cancer types. The following tables summarize the quantitative data from key preclinical studies, primarily using the Combination Index (CI) as calculated by the Chou-Talalay method, where CI < 1 indicates synergy.

Table 1: Synergistic Effects of THZ1 with Targeted and Chemotherapeutic Agents

Cancer TypeCombination DrugCell Lines / ModelKey Quantitative FindingsReference
Non-Small Cell Lung Cancer (NSCLC)LY2228820 (p38α inhibitor)A549, H292, H460, SKMES1Mean Combination Index (CI) < 0.8 in all cell lines. Significant synergistic promotion of apoptosis.
Urothelial CarcinomaGemcitabineBFTC905, T24THZ1 co-treatment significantly potentiated gemcitabine-induced cytotoxicity.[3]
MYCN-Amplified NeuroblastomaPonatinib, Lapatinib (TKIs)MYCN-amplified neuroblastoma cellsSynergistically induced apoptosis in cancer cells with minimal effects on normal cells.[4]
Small Cell Lung Cancer (SCLC)Topotecan (Topoisomerase I inhibitor)DMS114, H446, H146Confirmed synergistic cytotoxicity using Loewe synergy score calculations.[5][6]
Gastrointestinal Stromal Tumor (GIST)ImatinibGIST-T1, GIST-882Strong synergistic effects with Combination Index (CI) values < 1.0.[1]
Multiple MyelomaBortezomib, Carfilzomib, ABT-199U266, H929Combination Index (CI) values less than 1.0, denoting synergistic interactions.[7]
HR-Proficient CancersOlaparib (PARP inhibitor)MDA-MB-231, OVCAR5, DU145Strong synergistic activity with low-dose THZ1 in all tested cell lines.[8]

Table 2: In Vivo Synergistic Efficacy of THZ1 Combinations

Cancer TypeCombination DrugAnimal ModelKey OutcomeReference
Non-Small Cell Lung Cancer (NSCLC)Anti-PD-1 AntibodyLewis murine lung cancer modelSignificant reduction in tumor burden compared to single-agent treatments.
Non-Small Cell Lung Cancer (NSCLC)LY2228820 (p38α inhibitor)H292 xenograft modelsEnforced antitumor effect compared to each drug alone without increased toxicity.
Urothelial CarcinomaGemcitabineXenograft nude mouse modelEnhanced antitumor effect of gemcitabine.[3]
HR-Proficient CancersOlaparib (PARP inhibitor)OVCRA5 ovarian cancer modelSignificant inhibition of tumor growth in the combination group.[8]

II. Mechanistic Insights into Synergistic Actions

The synergistic effects of THZ1 with other drugs stem from its multifaceted impact on cancer cell biology, primarily through the disruption of transcriptional addiction and the modulation of key signaling pathways.

A. THZ1 and p38α/MYC/PD-L1 Axis in NSCLC

In NSCLC, THZ1 has been shown to suppress the p38α/MYC signaling pathway.[9][10] This leads to a downregulation of MYC, a critical oncogene, and subsequently, a decrease in the expression of PD-L1, a key immune checkpoint protein.[10] This dual effect of inhibiting tumor cell proliferation and reducing immune evasion provides a strong rationale for combining THZ1 with p38α inhibitors or anti-PD-1 immunotherapy.[10]

THZ1_p38_PDL1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell THZ1 THZ1 CDK7 CDK7 THZ1->CDK7 inh p38i p38α Inhibitor (LY2228820) p38a p38α p38i->p38a inh antiPD1 Anti-PD-1 PD1 PD-1 antiPD1->PD1 blocks CDK7->p38a MYC MYC p38a->MYC PDL1 PD-L1 MYC->PDL1 Apoptosis Apoptosis MYC->Apoptosis inh PDL1->PD1 binds Activation T-Cell Activation PD1->Activation inh TCR TCR TCR->Activation

Caption: THZ1 synergy with p38α inhibitor and anti-PD-1 therapy.
B. THZ1 and Bcl-2 in Urothelial Carcinoma

In urothelial carcinoma, THZ1 enhances the cytotoxic effects of gemcitabine.[3] Mechanistically, THZ1 treatment leads to a decrease in the anti-apoptotic protein Bcl-2.[3] Gemcitabine induces DNA damage, and the concurrent suppression of Bcl-2 by THZ1 lowers the threshold for apoptosis, leading to a synergistic increase in cancer cell death.[3]

THZ1_Gemcitabine_Pathway cluster_cell Urothelial Carcinoma Cell THZ1 THZ1 CDK7 CDK7 THZ1->CDK7 inh Gemcitabine Gemcitabine DNA_Damage DNA Damage Gemcitabine->DNA_Damage Bcl2 Bcl-2 CDK7->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis inh DNA_Damage->Apoptosis

Caption: THZ1 and Gemcitabine synergistic mechanism.
C. THZ1 and DNA Damage Repair Pathways

THZ1 has been shown to downregulate the expression of genes involved in the DNA damage response (DDR).[7] This creates a synthetic lethal interaction with agents that induce DNA damage, such as PARP inhibitors and topoisomerase I inhibitors. By impairing the cell's ability to repair DNA damage, THZ1 sensitizes cancer cells to the cytotoxic effects of these drugs. For instance, in SCLC, THZ1 induces the degradation of RNA Polymerase II, which in turn prevents the repair of topotecan-induced DNA-protein cross-links, leading to enhanced cell death.[5][11]

THZ1_DDR_Pathway cluster_nucleus Nucleus THZ1 THZ1 CDK7 CDK7 THZ1->CDK7 inh PARPi PARP Inhibitor DNA_Repair DNA Repair PARPi->DNA_Repair inh Topotecan Topotecan DNA_Damage DNA Damage Topotecan->DNA_Damage DDR_Genes DDR Gene Transcription CDK7->DDR_Genes DDR_Proteins DDR Proteins DDR_Genes->DDR_Proteins DDR_Proteins->DNA_Repair DNA_Repair->DNA_Damage repairs Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: THZ1 synergy with DNA damaging agents.

III. Experimental Protocols

The following are generalized protocols for key experiments used to assess the synergistic effects of THZ1 in combination with other drugs.

A. Cell Viability and Synergy Assessment (CCK8/MTT Assay)

Objective: To determine the effect of single and combined drug treatments on cell proliferation and to calculate the Combination Index (CI).

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of THZ1, the combination drug, and the combination of both at a constant ratio. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Reagent Addition: Add CCK8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy.[4]

B. Apoptosis Detection (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.

  • Cell Treatment: Treat cells with the single agents and the combination at predetermined concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

C. In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of the drug combination in a preclinical animal model.

  • Tumor Implantation: Subcutaneously inject cancer cells into the flanks of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, THZ1 alone, combination drug alone, and THZ1 plus the combination drug. Administer drugs via an appropriate route (e.g., intraperitoneal injection) and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cell Culture B Drug Treatment (Single & Combination) A->B C Cell Viability Assay (CCK8/MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot B->E F Synergy Analysis (CompuSyn) C->F G Xenograft Model Implantation H Tumor Growth & Randomization G->H I Drug Administration H->I J Tumor Volume & Body Weight Monitoring I->J K Tumor Excision & Analysis J->K

References

A Comparative Analysis of (E/Z)-THZ1 and Other Covalent Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the covalent kinase inhibitor (E/Z)-THZ1 with other notable covalent inhibitors. The analysis is supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of their mechanisms and performance.

Introduction to Covalent Kinase Inhibitors

Covalent kinase inhibitors represent a significant class of therapeutic agents that achieve prolonged and often irreversible target inhibition by forming a stable covalent bond with a specific amino acid residue within the kinase active site, most commonly a cysteine.[1][2] This mechanism can lead to high potency and a durable pharmacodynamic effect.[2] This guide focuses on the comparative analysis of (E/Z)-THZ1, a selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), against other covalent inhibitors targeting various kinases, including more selective CDK7 inhibitors and inhibitors of Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).

Data Presentation: Quantitative Comparison of Covalent Kinase Inhibitors

The following tables summarize the in vitro potency of THZ1 and its analogs, as well as other prominent covalent kinase inhibitors, against their primary targets.

Table 1: Comparative Potency of THZ1 and Other Covalent CDK Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Notes
(E/Z)-THZ1 CDK73.2Also inhibits CDK12 and CDK13. Covalently targets Cys312 of CDK7.
CDK12158[3]
CDK1369[3]
YKL-5-124 CDK79.7 (for CDK7/Mat1/CycH complex)[4]Highly selective for CDK7 over CDK12/13.[4][5]
CDK21300[4]
CDK93020[4]
THZ531 CDK12158[6]Selective covalent inhibitor of CDK12 and CDK13.[6]
CDK1369[6]

Table 2: Potency of Covalent Inhibitors Targeting BTK and EGFR

InhibitorPrimary TargetCovalent ResidueIC50 (nM)
Ibrutinib BTKCys481[7]0.5
Acalabrutinib BTKCys481[8]5
Afatinib (B358) EGFRCys797[4]0.5
HER214
Osimertinib EGFR (T790M mutant)Cys797[9]<10
EGFR (wild-type)~50

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of covalent kinase inhibitors are provided below.

In Vitro Kinase Assay (General Protocol)

This protocol is designed to determine the in vitro potency (IC50) of a covalent inhibitor against its target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Covalent inhibitor stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the covalent inhibitor in kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the recombinant kinase and the diluted inhibitor. Include a DMSO-only control.

  • Pre-incubation (for time-dependent inhibition): Incubate the enzyme-inhibitor mixture for varying time points (e.g., 0, 15, 30, 60 minutes) at room temperature to assess time-dependent inhibition, a characteristic of covalent inhibitors.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value for each pre-incubation time point. A decrease in IC50 with longer pre-incubation times is indicative of a covalent binding mechanism.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay measures the effect of a covalent inhibitor on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Covalent inhibitor stock solution (in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the covalent inhibitor in cell culture medium. Replace the existing medium with the medium containing the inhibitor or a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms direct binding of an inhibitor to its target protein in a cellular context.

Materials:

  • Cells of interest

  • Covalent inhibitor stock solution (in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the covalent inhibitor or a DMSO vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting using a specific primary antibody.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates thermal stabilization of the target protein upon inhibitor binding, confirming target engagement.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by the compared covalent kinase inhibitors.

CDK7 Signaling Pathway and Inhibition

CDK7_Signaling_Pathway cluster_transcription Transcription Initiation cluster_cell_cycle Cell Cycle Progression cluster_inhibitors Covalent Inhibitors TFIIH TFIIH Complex CDK7 CDK7 RNAPII RNA Pol II CDK7->RNAPII Phosphorylates CTD pRNAPII p-RNA Pol II (Ser5/7) RNAPII->pRNAPII Gene Transcription Gene Transcription pRNAPII->Gene Transcription CDK1_2 CDK1/CDK2 pCDK1_2 p-CDK1/CDK2 (Active) CDK1_2->pCDK1_2 G1_S_Transition G1/S Phase Transition pCDK1_2->G1_S_Transition CDK7_CAK CDK7 (CAK) CDK7_CAK->CDK1_2 Phosphorylates T-loop THZ1 THZ1 THZ1->CDK7 Covalently Inhibits (CDK7/12/13) THZ1->CDK7_CAK YKL_5_124 YKL-5-124 YKL_5_124->CDK7 Selectively Inhibits (CDK7) YKL_5_124->CDK7_CAK

Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by THZ1 and YKL-5-124.

BTK Signaling Pathway and Inhibition

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NF_kB NF-κB Activation IP3_DAG->NF_kB Proliferation B-Cell Proliferation & Survival Calcium->Proliferation NF_kB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalently Inhibits (Cys481) Acalabrutinib Acalabrutinib Acalabrutinib->BTK Covalently Inhibits (Cys481)

Caption: The B-cell receptor signaling cascade and its covalent inhibition by BTK inhibitors.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK->Proliferation_Survival PI3K_AKT->Proliferation_Survival Afatinib Afatinib Afatinib->EGFR Covalently Inhibits (Cys797) Osimertinib Osimertinib Osimertinib->EGFR Covalently Inhibits (Cys797)

Caption: EGFR signaling and its covalent inhibition by afatinib and osimertinib.

References

Unveiling the Anti-Proliferative Power of (E/Z)-THZ1 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E/Z)-THZ1 dihydrochloride, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising agent in cancer therapy.[1][2] Its primary mechanism of action involves the inhibition of CDK7, a key regulator of transcription and cell cycle progression.[3][4] This guide provides a comprehensive comparison of the anti-proliferative effects of this compound, supported by experimental data and detailed protocols to aid in its validation and exploration.

Performance Comparison: (E/Z)-THZ1 vs. Alternatives

The efficacy of THZ1 has been demonstrated across a variety of cancer cell lines, where it consistently exhibits potent anti-proliferative and pro-apoptotic effects.[5][6][7][8][9]

Table 1: Comparative Anti-Proliferative Activity of THZ1 in Various Cancer Cell Lines
Cell LineCancer TypeTHZ1 IC50 (nM)Alternative/ControlAlternative/Control IC50Assay MethodReference
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)50THZ1-R>10,000Resazurin[10]
LoucyT-cell Acute Lymphoblastic Leukemia (T-ALL)0.55THZ1-R>10,000CellTiter-Glo[11]
H1299Non-Small Cell Lung Cancer (NSCLC)~50--Crystal Violet[11]
A549Non-Small Cell Lung Cancer (NSCLC)~100--Crystal Violet[11]
T24Urothelial CarcinomaDose-dependent cytotoxicity (0-750 nM)Gemcitabine-WST-1[3]
BFTC-905Urothelial CarcinomaDose-dependent cytotoxicity (0-750 nM)Gemcitabine-WST-1[3]
NALM6B-cell Acute Lymphocytic Leukemia (B-ALL)Dose-dependent inhibition--CTG[6][9]
REHB-cell Acute Lymphocytic Leukemia (B-ALL)Dose-dependent inhibition--CTG[9]

Note: IC50 values can vary based on specific experimental conditions and cell lines.[11]

Table 2: Effect of THZ1 on Cell Cycle and Apoptosis Markers
Cell LineCancer TypeTHZ1 ConcentrationEffect on Cell CycleKey Apoptotic MarkersReference
T24, BFTC-905Urothelial Carcinoma250 and 500 nMCell cycle retardationCleavage of PARP, caspase-3, caspase-7; Decreased Bcl-2[3]
HeLa, SiHaCervical CancerDose-dependentG2/M arrest-[5]
Multiple Myeloma cellsMultiple MyelomaVariesG2/M arrestDownregulation of MCL-1, BCL-XL, c-MYC[12][13]
B-ALL cellsB-cell Acute Lymphocytic LeukemiaLow concentrationCell cycle arrest-[6][7][8]
B-ALL cellsB-cell Acute Lymphocytic LeukemiaHigh concentration-Increased cleaved caspase 3; Decreased BCL2[6][8]
Lens Epithelial Cells-0-400nMG2/M arrest-[14]

Signaling Pathways and Experimental Workflow

The anti-proliferative effects of THZ1 stem from its ability to disrupt fundamental cellular processes regulated by CDK7.

CDK7 Signaling Pathway and THZ1 Inhibition

Experimental_Workflow Workflow for THZ1 Anti-Proliferative Effect Validation cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture (e.g., T-ALL, UC) THZ1_Prep 2. Prepare THZ1 dilutions (and THZ1-R control) Viability 3a. Cell Viability Assay (CCK-8, WST-1, CTG) THZ1_Prep->Viability CellCycle 3b. Cell Cycle Analysis (Flow Cytometry) THZ1_Prep->CellCycle Apoptosis 3c. Apoptosis Assay (Annexin V staining) THZ1_Prep->Apoptosis WesternBlot 3d. Western Blot (p-RNAPII, Caspases, Bcl-2) THZ1_Prep->WesternBlot IC50 4a. Calculate IC50 values Viability->IC50 CellCycleDist 4b. Analyze Cell Cycle Distribution CellCycle->CellCycleDist ApoptoticCells 4c. Quantify Apoptotic Cells Apoptosis->ApoptoticCells ProteinLevels 4d. Analyze Protein Expression WesternBlot->ProteinLevels Conclusion 5. Conclusion on Anti-proliferative Effects IC50->Conclusion CellCycleDist->Conclusion ApoptoticCells->Conclusion ProteinLevels->Conclusion

References

Unveiling the Selectivity of (E/Z)-THZ1 dihydrochloride: A Comparative Guide to CDK7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E/Z)-THZ1 dihydrochloride (B599025), a potent and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a critical tool in cancer research. Its unique mechanism of action, targeting a cysteine residue outside the canonical kinase domain, offers a compelling avenue for therapeutic intervention. However, a thorough understanding of its cross-reactivity profile is paramount for accurate interpretation of experimental results and successful clinical translation. This guide provides an objective comparison of (E/Z)-THZ1 dihydrochloride with other notable CDK7 inhibitors, supported by experimental data and detailed methodologies.

Comparative Cross-Reactivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research probe and its potential as a therapeutic agent. The following tables summarize the inhibitory activity of this compound and its alternatives against a panel of kinases.

Inhibitor Target IC50 (nM) Off-Target Profile (Notable Inhibitions) Mechanism of Action
This compound CDK73.2[1][2][3]CDK12, CDK13 (equipotent to CDK7)[4][5]Covalent, Irreversible
YKL-5-124 CDK79.7 - 53.5[4][6][7][8]Highly selective for CDK7 over CDK12 and CDK13 (inactive against CDK12/13)[4][7][8]. >130-fold selective for CDK7 over CDK2 (IC50: 1300 nM) and CDK9 (IC50: 3020 nM)[6][9].Covalent, Irreversible
SY-1365 CDK7369[9]Highly selective; a kinome screen of 468 kinases showed >90% inhibition of only 7 other kinases at 1 µM[9].Covalent

In-Depth Look at Off-Target Effects of THZ1

While THZ1 is a potent CDK7 inhibitor, it also exhibits significant activity against CDK12 and CDK13.[4][5] This polypharmacology is a crucial consideration in experimental design, as inhibition of CDK12 and CDK13 can have distinct biological consequences, particularly in the context of transcription regulation. Furthermore, KiNativ profiling, a chemical proteomics approach to assess target engagement, has revealed that at a concentration of 1 µM, THZ1 can inhibit other kinases by more than 75%, including MLK3, PIP4K2C, JNK1, JNK2, JNK3, MER, TBK1, IGF1R, NEK9, and PCTAIRE2. However, the binding to these off-target kinases was not time-dependent, suggesting a non-covalent and less potent interaction compared to its covalent binding to CDK7.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control RNA Pol II RNA Pol II P-CTD Phosphorylated CTD RNA Pol II->P-CTD TFIIH TFIIH CDK7 CDK7 TFIIH->CDK7 CDK7->RNA Pol II phosphorylates Ser5/7 Transcription Initiation Transcription Initiation P-CTD->Transcription Initiation CDK1/2/4/6 CDK1/2/4/6 Active CDKs Active CDKs CDK1/2/4/6->Active CDKs CAK Complex CDK-Activating Kinase (CAK) CDK7_CAK CDK7 CAK Complex->CDK7_CAK CDK7_CAK->CDK1/2/4/6 phosphorylates T-loop Cell Cycle Progression Cell Cycle Progression Active CDKs->Cell Cycle Progression THZ1 THZ1 THZ1->CDK7 THZ1->CDK7_CAK

Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by THZ1.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET, Luminescence) Determine_IC50 Determine IC50 values Kinase_Assay->Determine_IC50 Cell_Viability Cell Viability Assay (e.g., MTT, ATP-based) Determine_GI50 Determine GI50 values Cell_Viability->Determine_GI50 Target_Engagement Target Engagement Assay (e.g., KiNativ) Confirm_Binding Confirm On-Target Binding & Profile Off-Targets Target_Engagement->Confirm_Binding Compound_Synthesis Compound Synthesis & Preparation Compound_Synthesis->Kinase_Assay Compound_Synthesis->Cell_Viability Compound_Synthesis->Target_Engagement

Caption: General experimental workflow for characterizing kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the activity of a purified kinase.

Materials:

  • Recombinant CDK7/Cyclin H/MAT1 complex

  • Biotinylated substrate peptide (e.g., derived from RNA Polymerase II CTD)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound or alternatives) serially diluted in DMSO

  • Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume plates

Procedure:

  • Add 2.5 µL of 2x concentrated kinase solution to each well of a 384-well plate.

  • Add 2.5 µL of serially diluted test compound or DMSO vehicle control.

  • Initiate the kinase reaction by adding 5 µL of a 2x concentrated substrate and ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, Europium-labeled antibody, and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader (excitation at ~320-340 nm, emission at ~615 nm for Europium and ~665 nm for APC).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT)

This colorimetric assay assesses the impact of a compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[10]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

KiNativ™ In-Cell Target Engagement Assay

This chemical proteomics method identifies the direct targets of a kinase inhibitor within a complex cell lysate.

Principle: The KiNativ™ assay utilizes an ATP- or ADP-acyl phosphate (B84403) probe that covalently labels a conserved lysine (B10760008) in the ATP-binding pocket of active kinases.[11][12][13][14] Pre-treatment of cell lysates with an inhibitor will block this labeling for its specific targets. Labeled kinases are then identified and quantified by mass spectrometry.

Procedure (Generalized):

  • Lysate Preparation: Prepare cell lysates under native conditions.

  • Inhibitor Treatment: Incubate aliquots of the lysate with the test compound at various concentrations or a DMSO vehicle control.

  • Probe Labeling: Add the biotinylated acyl-phosphate probe to each lysate and incubate to allow for covalent labeling of kinases not bound by the inhibitor.

  • Digestion: Reduce, alkylate, and digest the proteins with trypsin.

  • Enrichment: Enrich the biotinylated peptides using streptavidin beads.

  • Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.

  • Data Analysis: Compare the abundance of labeled peptides from inhibitor-treated samples to the DMSO control to determine the degree of inhibition for each identified kinase. This provides a comprehensive profile of the inhibitor's on- and off-targets.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of (E/Z)-THZ1 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of (E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), against other relevant cancer therapeutics. The information is supported by experimental data to aid in the evaluation of its potential in cancer research and drug development.

Mechanism of Action

(E/Z)-THZ1 dihydrochloride is a selective and potent covalent inhibitor of CDK7, a key regulator of transcription and the cell cycle. THZ1 covalently binds to a unique cysteine residue (C312) located outside of the canonical kinase domain of CDK7, leading to irreversible inhibition.[1] This inhibition disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the initiation and elongation phases of transcription.[2][3] Consequently, THZ1 treatment leads to the suppression of transcription, particularly of genes with super-enhancers that are crucial for cancer cell identity and survival, ultimately resulting in cell cycle arrest and apoptosis.[3][4][5]

Data Presentation

In Vitro Efficacy: A Comparative Analysis

The following table summarizes the in vitro efficacy of THZ1 and other selected inhibitors across various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit 50% of cell growth.

InhibitorTarget(s)Cell LineCancer TypeIC50 (nM)Reference
(E/Z)-THZ1 CDK7 Jurkat T-cell Acute Lymphoblastic Leukemia (T-ALL) 50 [N/A]
(E/Z)-THZ1 CDK7 Loucy T-cell Acute Lymphoblastic Leukemia (T-ALL) 0.55 [N/A]
(E/Z)-THZ1 CDK7 MEC1 Chronic Lymphocytic Leukemia (CLL) 7.23 [6]
(E/Z)-THZ1 CDK7 MEC2 Chronic Lymphocytic Leukemia (CLL) 7.35 [6]
(E/Z)-THZ1 CDK7 H1975/WR Non-Small Cell Lung Cancer (NSCLC) 83.4 [7]
(E/Z)-THZ1 CDK7 H1975/OR Non-Small Cell Lung Cancer (NSCLC) 125.9 [7]
YKL-5-124CDK7HAP1-53.5 (for CDK7)[8]
SY-1365CDK7-Breast, Ovarian, Colorectal, Lung CancerLow nM EC50[9]
JQ1BET BromodomainsRh10, Rh28Childhood Sarcoma<1000[10]
JQ1BET BromodomainsBxPC3Pancreatic Ductal Adenocarcinoma3500[11]
In Vivo Efficacy: Xenograft Model Studies

This table summarizes the in vivo efficacy of THZ1 in various xenograft models, highlighting its anti-tumor activity.

Cancer TypeAnimal ModelCell LineTHZ1 Dosage & AdministrationKey FindingsReference
T-cell Acute Lymphoblastic Leukemia (T-ALL) Bioluminescent xenografted mouseKOPTK110 mg/kg, twice daily (i.v.)Reduced tumor cell proliferation with no observable toxicity.[1][12][13]
Multiple Myeloma NOD/SCID γ miceU266 or PS-R/Luc xenografts10 mg/kg, twice daily, 5 days/week (i.p.)Significantly improved survival and reduced tumor burden with minimal toxicity.[5][12][14]
Cholangiocarcinoma (CCA) Nude miceHuCCT1 xenografts10 mg/kg, twice daily (i.p.)Significantly suppressed xenograft growth and prolonged survival.[12]
Non-Small Cell Lung Cancer (NSCLC) Xenograft modelH46010 mg/kg, dailySuppressed tumor growth and induced apoptosis.[15]
Neuroblastoma (NB) Xenograft modelKelly10 mg/kg, twice dailyProfoundly reduced tumor volume.[13]
Urothelial Carcinoma Nude miceT24 or BFTC-90510 mg/kg/day (i.p.)Enhanced anti-tumor effect of gemcitabine.[16]

Experimental Protocols

In Vitro Assays

1. Cell Viability/Proliferation Assay (CCK-8 Method)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle (DMSO) control.[17]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[17]

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[17]

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.[18]

2. Western Blot Analysis for RNAPII CTD Phosphorylation

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of THZ1 or vehicle control for a specified time (e.g., 4-6 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][19]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[17][19]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[17]

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated RNAPII CTD (Ser2, Ser5, and Ser7) and total RNAPII overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID) for tumor cell implantation.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) in a mixture of serum-free media and Matrigel™ into the flank of each mouse.[16]

  • Tumor Growth and Treatment Initiation: Monitor tumor growth regularly by measuring with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16]

  • Drug Formulation and Administration: Formulate THZ1 in a suitable vehicle, such as 10% DMSO in 5% Dextrose in Water (D5W).[12] Administer the drug via the desired route (e.g., intraperitoneal or intravenous injection) at the specified dose and schedule.[12]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).[12]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).

Mandatory Visualization

THZ1_Signaling_Pathway cluster_nucleus Nucleus cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome TFIIH TFIIH Complex CDK7 CDK7 RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylates CTD pRNAPII Phosphorylated RNAPII (Ser2, Ser5, Ser7-P) Transcription Gene Transcription (Oncogenes, etc.) pRNAPII->Transcription DNA Transcription_Inhibition Transcription Inhibition THZ1 (E/Z)-THZ1 THZ1->CDK7 Covalent Inhibition Inhibition->Transcription_Inhibition Leads to CellCycle_Arrest Cell Cycle Arrest Transcription_Inhibition->CellCycle_Arrest Apoptosis Apoptosis Transcription_Inhibition->Apoptosis

Caption: THZ1 covalently inhibits CDK7, preventing RNAPII phosphorylation and halting transcription.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment Treat with THZ1 & Alternatives Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability Western_Blot Western Blot (p-RNAPII, etc.) Treatment->Western_Blot IC50 Determine IC50 Viability->IC50 Xenograft Establish Xenograft Mouse Model Drug_Admin Administer THZ1 & Alternatives Xenograft->Drug_Admin Monitor Monitor Tumor Growth & Toxicity Drug_Admin->Monitor Endpoint Endpoint Analysis (Tumor Weight, IHC) Monitor->Endpoint Efficacy Evaluate Efficacy Endpoint->Efficacy

Caption: Workflow for evaluating THZ1 efficacy in vitro and in vivo.

Logical_Comparison cluster_alternatives Alternatives THZ1 (E/Z)-THZ1 CDK7_Alt Other CDK7 Inhibitors (e.g., YKL-5-124, SY-1365) THZ1->CDK7_Alt Compare Efficacy & Selectivity Non_CDK7_Alt Non-CDK7 Transcriptional Regulators (e.g., JQ1) THZ1->Non_CDK7_Alt Compare Mechanism & Downstream Effects

Caption: Logical comparison of THZ1 with alternative cancer therapeutics.

References

Safety Operating Guide

Safeguarding Researchers: Essential Protocols for Handling (E/Z)-THZ1 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with the potent and selective CDK7 inhibitor, (E/Z)-THZ1 dihydrochloride (B599025), must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. Given its cytotoxic properties and use in cancer research, treating this compound with the utmost care is paramount to ensure personal safety and prevent environmental contamination.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory professionals in the safe management of this chemical.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

When handling (E/Z)-THZ1 dihydrochloride in its powdered form or in solution, a comprehensive suite of personal protective equipment is mandatory. The primary routes of exposure to cytotoxic compounds include skin contact, inhalation of aerosols or particles, and accidental ingestion.[2] Therefore, appropriate PPE is crucial to create a barrier between the researcher and the chemical.

Workers should, at a minimum, wear two pairs of chemotherapy-rated gloves, a protective gown, eye protection, and respiratory protection, especially when handling the powder form.[1] It is critical to select PPE that is certified to protect against chemical hazards.

PPE ComponentSpecificationPurpose
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves.Prevents skin contact and absorption. Double-gloving provides additional protection.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Shields eyes from splashes and aerosols.
Respiratory Protection A fit-tested N95 respirator or higher, particularly when handling the powder form or creating aerosols. A surgical mask is not sufficient.Prevents inhalation of hazardous particles.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent spills. All manipulations should be performed within a certified chemical fume hood or a biological safety cabinet to control for airborne particles.

Preparation and Weighing:

  • Designated Area: Conduct all handling of the powdered compound in a designated area within a chemical fume hood to contain any dust.

  • Weighing: If possible, weigh the powder directly into the vessel that will be used for dissolution to minimize transfer. Use a tared container to avoid spills.

  • Dissolution: Add the solvent slowly to the powder to avoid splashing. This compound is soluble in DMSO.[3][4]

Administration and In-Vitro Use:

  • Labeling: Clearly label all containers with the chemical name, concentration, and hazard symbols.

  • Pipetting: Use dedicated, calibrated pipettes. Avoid creating aerosols by pipetting slowly and close to the surface of the liquid.

  • Incubation: When treating cells in culture, handle plates and flasks within a biological safety cabinet.

Spill Management: In the event of a spill, immediately alert others in the vicinity. A cytotoxic spill kit should be readily available. The cleanup procedure involves:

  • Evacuation: Clear the immediate area of all personnel.

  • PPE: Don the appropriate PPE from the spill kit.

  • Containment: Cover the spill with absorbent pads from the kit.

  • Decontamination: Clean the area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.

  • Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

Waste Segregation:

  • Sharps: Needles, syringes, and contaminated glassware should be placed in a designated sharps container for cytotoxic waste.

  • Solid Waste: Contaminated gloves, gowns, bench paper, and plasticware should be disposed of in a clearly labeled, leak-proof cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed container for hazardous chemical waste. Do not pour this waste down the drain.

Decontamination of Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces with a suitable cleaning agent.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the operational workflow, the following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal & Decontamination start Start: Obtain this compound ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator) start->ppe fume_hood Work in Chemical Fume Hood or BSC ppe->fume_hood weigh Weigh Powder fume_hood->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment waste Segregate Cytotoxic Waste experiment->waste solid_waste Solid Waste (Gloves, Gown, etc.) waste->solid_waste liquid_waste Liquid Waste (Solutions, Media) waste->liquid_waste sharps_waste Sharps Waste (Needles, Glassware) waste->sharps_waste decontaminate Decontaminate Work Surfaces solid_waste->decontaminate liquid_waste->decontaminate sharps_waste->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe end End: Procedure Complete remove_ppe->end

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.